Dersimelagon Phosphate
Descripción
Propiedades
Número CAS |
2490660-87-0 |
|---|---|
Fórmula molecular |
C36H48F4N3O9P |
Peso molecular |
773.7 g/mol |
Nombre IUPAC |
1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid;phosphoric acid |
InChI |
InChI=1S/C36H45F4N3O5.H3O4P/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23;1-5(2,3)4/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45);(H3,1,2,3,4)/t25-,30+,31+,35+;/m1./s1 |
Clave InChI |
PICGAOGKGDTMCU-ZPNFXMDPSA-N |
SMILES isomérico |
COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F.OP(=O)(O)O |
SMILES canónico |
COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F.OP(=O)(O)O |
Origen del producto |
United States |
Foundational & Exploratory
Dersimelagon Phosphate: A Deep Dive into its Mechanism of Action in Melanocytes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2] It is under investigation as a photoprotective agent for genetic disorders such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3][4] The core of its therapeutic potential lies in its ability to stimulate melanogenesis within melanocytes, the pigment-producing cells of the skin. This guide provides a detailed technical overview of the mechanism of action of dersimelagon phosphate in melanocytes, complete with quantitative data, experimental methodologies, and visual representations of the key signaling pathways and workflows.
Core Mechanism: Selective MC1R Agonism
Dersimelagon acts as a selective agonist for the MC1R, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of melanocytes.[5] The activation of MC1R is the critical initiating step in the signaling cascade that leads to the synthesis of eumelanin (B1172464), the dark, photoprotective pigment.[6][7]
Binding Affinity and Selectivity
Competitive radioligand binding assays have demonstrated dersimelagon's high affinity and selectivity for the human MC1R over other melanocortin receptor subtypes.[7]
| Receptor | Binding Affinity (Ki) in nM |
| MC1R | 2.26 |
| MC3R | 1420 |
| MC4R | 32.9 |
| MC5R | 486 |
| Table 1: Binding Affinity of Dersimelagon for Human Melanocortin Receptors. Data derived from competitive binding assays using [¹²⁵I] NDP-αMSH.[7] |
Functional Agonist Activity
The agonistic activity of dersimelagon at the MC1R has been quantified by measuring its ability to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the MC1R signaling pathway. The half-maximal effective concentration (EC50) values highlight its potent activation of MC1R across various species.[8]
| Species | Functional Agonist Activity (EC50) in nM |
| Human | 8.16 |
| Cynomolgus Monkey | 3.91 |
| Mouse | 1.14 |
| Rat | 0.251 |
| Table 2: Functional Agonist Activity of Dersimelagon at MC1R. [8] |
Signaling Pathway in Melanocytes
Upon binding to MC1R, dersimelagon initiates a well-defined signaling cascade within the melanocyte:
-
G-Protein Activation: The binding of dersimelagon to MC1R induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit (Gαs).
-
cAMP Production: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP).
-
PKA Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).
-
MITF Upregulation: Phosphorylated CREB functions as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and upregulating its expression. MITF is considered the master regulator of melanocyte development, survival, and function.
-
Melanogenic Gene Expression: MITF, in turn, activates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).
-
Eumelanin Synthesis: The increased expression of these enzymes drives the synthesis of eumelanin, which is then packaged into melanosomes and transported to surrounding keratinocytes, resulting in skin pigmentation.[6][7]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of dersimelagon for melanocortin receptors.
Methodology:
-
Cell Culture: Cells expressing the specific human melanocortin receptor subtype (e.g., HEK293 cells transfected with hMC1R) are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I] NDP-αMSH) is incubated with the cell membranes in the presence of varying concentrations of unlabeled dersimelagon.
-
Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of dersimelagon that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
This assay quantifies the functional agonistic activity of dersimelagon by measuring the intracellular accumulation of cAMP.
Methodology:
-
Cell Seeding: Cells expressing the target MC1R are seeded into a multi-well plate.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Treatment: Cells are then treated with varying concentrations of dersimelagon or a control substance.
-
Incubation: The plate is incubated for a specific period to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF). The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: A standard curve is used to quantify the cAMP concentration, and the EC50 value for dersimelagon is calculated.
In Vitro Melanin (B1238610) Production Assay
This assay assesses the ability of dersimelagon to induce the synthesis and secretion of melanin in a melanocytic cell line.
Methodology:
-
Cell Seeding: A murine melanoma cell line, B16F1, is commonly used and seeded into a multi-well plate.[7]
-
Treatment: The cells are treated with various concentrations of dersimelagon or a vehicle control.[7]
-
Incubation: The plates are incubated for a period of 3 days to allow for melanin synthesis and secretion into the culture medium.[7]
-
Sample Collection: The cell culture supernatant is collected.
-
Spectrophotometry: The absorbance of the supernatant is measured at a wavelength of 405 nm. The absorbance is directly proportional to the amount of melanin present.[7]
-
Quantification and Analysis: A standard curve generated with synthetic eumelanin is used to determine the concentration of melanin in the samples. The EC50 for melanin production is then calculated.
Conclusion
This compound is a potent and selective MC1R agonist that effectively stimulates the production of eumelanin in melanocytes. Its well-characterized mechanism of action, involving the activation of the MC1R and the subsequent cAMP-PKA-CREB-MITF signaling cascade, provides a strong rationale for its development as a therapeutic agent for photosensitive disorders. The quantitative data on its binding affinity and functional activity, along with established experimental protocols, offer a solid foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. porphyrianews.com [porphyrianews.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. benchchem.com [benchchem.com]
- 5. Dersimelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Dersimelagon Phosphate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is an investigational, orally bioavailable, small molecule agonist of the melanocortin-1 receptor (MC1R).[1][2][3][4] It is currently under development for the treatment of photodermatoses, including erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), and has shown potential in preclinical models of systemic sclerosis.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of Dersimelagon Phosphate. Detailed methodologies for key experimental assays are also presented, along with visual representations of its chemical structure and signaling pathway to facilitate a deeper understanding for research and drug development professionals.
Chemical Structure and Properties
This compound is a non-peptidic molecule with a complex chemical structure.[2][3] The phosphate salt form enhances its pharmaceutical properties.
Chemical Structure
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of Dersimelagon and its phosphate salt is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C36H48F4N3O9P | [6] |
| Molecular Weight | 773.76 g/mol | [6] |
| CAS Number | 2490660-87-0 | [6] |
| Synonyms | MT-7117 phosphate, MT 7117 phosphate, MT7117 phosphate | [6] |
| IUPAC Name | 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid compound with phosphoric acid (1:1) | [6] |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL) | [7] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry and dark place. | [8][9] |
| Appearance | Solid | [7] |
Biological Properties and Mechanism of Action
Dersimelagon is a potent and selective agonist of the melanocortin-1 receptor (MC1R), a G-protein coupled receptor primarily expressed on melanocytes.[1][2][10] Its activation of MC1R initiates a signaling cascade that leads to the production of eumelanin (B1172464), the dark, photoprotective pigment in the skin.[10]
Binding Affinity and Selectivity
Competitive radioligand binding assays have demonstrated Dersimelagon's high affinity and selectivity for human MC1R over other melanocortin receptor subtypes.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| MC1R | 2.26 | [1][10] |
| MC3R | 1420 | [1][10] |
| MC4R | 32.9 | [1][10] |
| MC5R | 486 | [1][10] |
Functional Agonist Activity
The functional agonist activity of Dersimelagon has been quantified by its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing MC1R.
| Species | Functional Agonist Activity (EC50, nM) | Reference |
| Human | 8.16 | [1][10][11] |
| Cynomolgus Monkey | 3.91 | [1][10][11] |
| Mouse | 1.14 | [1][10][11] |
| Rat | 0.251 | [11] |
Signaling Pathway
The binding of Dersimelagon to MC1R triggers a well-defined intracellular signaling cascade. This process is initiated by the activation of the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP.[12] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[12] Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte function.[10][12] MITF promotes the transcription of genes encoding melanogenic enzymes, such as tyrosinase, leading to increased eumelanin synthesis.[10][12]
Caption: Dersimelagon-induced MC1R signaling cascade in melanocytes.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the properties of this compound.
Competitive Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of Dersimelagon for melanocortin receptors.
References
- 1. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of cAMP/PKA/CREB signaling cascade in the bonnet monkey corpus luteum: expressions of inhibin-alpha and StAR during different functional status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Discovery and Synthesis of Dersimelagon Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dersimelagon (B607062) Phosphate (formerly MT-7117) is a first-in-class, orally bioavailable, small molecule, selective melanocortin 1 receptor (MC1R) agonist. Developed by Mitsubishi Tanabe Pharma, it is under investigation for the treatment of rare genetic photosensitive disorders, primarily erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). Dersimelagon stimulates the production of eumelanin, the dark, photoprotective pigment in the skin, thereby aiming to increase pain-free light exposure for patients with these conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, preclinical and clinical development of Dersimelagon Phosphate.
Introduction
Erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) are rare genetic disorders characterized by the accumulation of protoporphyrin IX in erythrocytes, plasma, and tissues.[1] This accumulation leads to severe phototoxicity, where exposure to sunlight causes excruciating pain, swelling, and burning sensations in the skin.[2] Current management strategies are primarily focused on sun avoidance, which significantly impacts the quality of life for patients.
This compound emerges as a promising therapeutic agent that addresses the underlying mechanism of photosensitivity by enhancing the body's natural photoprotective defenses. As a selective MC1R agonist, it mimics the action of the endogenous alpha-melanocyte-stimulating hormone (α-MSH) to promote the synthesis of eumelanin.[2][3]
Discovery and Rationale
The discovery of Dersimelagon was rooted in the exploration of non-peptidic small molecules capable of activating the MC1R.[4] The therapeutic rationale is based on the well-established role of MC1R in regulating skin pigmentation. Activation of MC1R initiates a signaling cascade that shifts melanin (B1238610) production from the red/yellow pheomelanin to the brown/black, more photoprotective eumelanin.[5]
Chemical Structure and Properties
-
Chemical Name: 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid phosphate
-
Molecular Formula: C₃₆H₄₈F₄N₃O₉P
-
Molecular Weight: 773.76 g/mol
-
CAS Number: 2490660-87-0 (phosphate salt)
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, as is common for proprietary investigational compounds. However, the synthesis of its core heterocyclic structures, namely substituted pyrrolidine (B122466) and piperidine-4-carboxylic acid, involves well-established organic chemistry principles. The discovery of Dersimelagon was reported to have originated from the structural exploration of a previously reported compound.[4]
General Synthetic Workflow:
The synthesis of a complex molecule like Dersimelagon would likely involve a multi-step process, including the stereoselective synthesis of the substituted pyrrolidine and piperidine (B6355638) building blocks, followed by their coupling and subsequent functional group manipulations.
Caption: General synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
Dersimelagon is a selective agonist of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) primarily expressed on melanocytes.[2] Upon binding to MC1R, Dersimelagon activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function. MITF then promotes the transcription of key enzymes involved in melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT), ultimately leading to an increased production of eumelanin.[5]
Caption: Dersimelagon-mediated MC1R signaling pathway.
Experimental Protocols
MC1R Binding Assay (General Protocol)
A competitive binding assay is typically used to determine the binding affinity of a compound to MC1R.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R are cultured in appropriate media.[6]
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.[7]
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) is incubated with the cell membranes in the presence of varying concentrations of the test compound (Dersimelagon).
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the MC1R signaling pathway.
Methodology:
-
Cell Culture: HEK293 cells expressing MC1R are seeded in a multi-well plate.[6]
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (Dersimelagon) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: The cells are incubated for a specified period to allow for cAMP accumulation.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.
Preclinical Pharmacology
In Vitro Studies
Dersimelagon has demonstrated high affinity and selective agonistic activity for MC1R across different species.
Table 1: In Vitro Activity of Dersimelagon
| Parameter | Human MC1R | Cynomolgus Monkey MC1R | Mouse MC1R | Rat MC1R | Human MC4R |
| EC₅₀ (nM) | 8.16 | 3.91 | 1.14 | 0.251 | >1000 |
| Ki (nM) | 2.26 | - | - | - | 32.9 |
Data sourced from MedchemExpress and other publications.[3]
In vitro studies using B16F1 mouse melanoma cells showed that Dersimelagon increased melanin production in a concentration-dependent manner.[3]
In Vivo Studies
In vivo studies in animal models have demonstrated the melanogenic effects of Dersimelagon.
Table 2: In Vivo Effects of Dersimelagon
| Animal Model | Dosing | Observed Effect | Reference |
| Ay/a Mice | ≥0.3 mg/kg/day (oral) | Significant darkening of coat color. | [3] |
| Cynomolgus Monkeys | ≥1 mg/kg/day (oral) | Significant skin pigmentation, which was reversible upon cessation of treatment. | [3] |
Clinical Development
Dersimelagon has undergone Phase 1 and Phase 2 clinical trials, with ongoing Phase 3 studies.
Phase 1 Clinical Trial (NCT02834442)
A first-in-human, double-blind, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Dersimelagon.[9][10]
Table 3: Summary of Pharmacokinetic Parameters of Dersimelagon in Healthy Volunteers (Multiple Ascending Doses)
| Dose | Tmax (median, hours) | t₁/₂ (mean, hours) |
| 30 mg | 4.0 | 10.56 |
| 90 mg | 5.0 | 14.15 |
| 150 mg | 4.0 | 15.68 |
| 300 mg | 4.0 | 18.97 |
| 450 mg | 4.0 | 17.84 |
Data from the first-in-human study. Tmax and t₁/₂ are reported on Day 14.[11]
Dersimelagon was generally well-tolerated, with the most common treatment-emergent adverse events being lentigo (formation of small, pigmented spots on the skin) and skin hyperpigmentation.[9][10]
Phase 2 Clinical Trial (ENDEAVOR - NCT03520036)
A Phase 2, multicenter, randomized, placebo-controlled study evaluated the efficacy and safety of Dersimelagon in patients with EPP or XLP.[1][9]
Table 4: Efficacy Results from the ENDEAVOR Study (16 weeks of treatment)
| Endpoint | Placebo | Dersimelagon 100 mg QD | Dersimelagon 300 mg QD |
| Change from baseline in time to first prodromal symptom (minutes) | +20.2 | +74.0 (p=0.008 vs placebo) | +82.7 (p=0.003 vs placebo) |
| Reduction in total number of pain events | - | 60% reduction (p=0.027 vs placebo) | 50% reduction (p=0.028 vs placebo) |
Data from the ENDEAVOR Phase 2 trial.[1][12]
The study demonstrated that both 100 mg and 300 mg daily doses of Dersimelagon significantly increased the duration of symptom-free sunlight exposure in patients with EPP or XLP.[1]
Ongoing Clinical Trials
A Phase 3 clinical trial program, including the INSPIRE study (NCT04402489), is currently underway to further evaluate the long-term safety and efficacy of Dersimelagon in a larger patient population, including adolescents.
Experimental Workflow for Clinical Trials:
Caption: General workflow for a randomized controlled trial of Dersimelagon.
Conclusion
This compound represents a significant advancement in the potential treatment of erythropoietic protoporphyrias. Its novel, oral formulation and selective mechanism of action offer a promising approach to improving the quality of life for patients suffering from these debilitating photosensitive disorders. The robust preclinical data and positive results from Phase 1 and 2 clinical trials support its continued development. The ongoing Phase 3 studies will be crucial in further establishing the long-term safety and efficacy profile of this innovative therapy.
References
- 1. Dersimelagon in Erythropoietic Protoporphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paper: Erythropoietic Protoporphyria: Phase 2 Clinical Trial Results Evaluating the Safety and Effectiveness of Dersimelagon (MT-7117), an Oral MC1R Agonist [ash.confex.com]
Dersimelagon Phosphate: A Technical Overview of Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dersimelagon phosphate (B84403) (formerly MT-7117) is a novel, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2] Currently under investigation for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), Dersimelagon has demonstrated the ability to increase symptom-free light exposure in patients.[1][3] This technical guide provides a comprehensive analysis of the oral bioavailability and pharmacokinetic profile of Dersimelagon, compiling data from key clinical studies and outlining the experimental methodologies employed.
Mechanism of Action and Signaling Pathway
Dersimelagon exerts its therapeutic effect by selectively binding to and activating MC1R, a G-protein coupled receptor located on melanocytes.[2][4] This activation stimulates the production of eumelanin, a dark pigment that plays a crucial role in photoprotection.[4] Beyond its effect on pigmentation, MC1R activation is also associated with anti-inflammatory effects.[5]
Oral Bioavailability and Pharmacokinetic Profile
Dersimelagon is designed for oral administration, offering a convenient dosing option for patients.[6] Studies in healthy volunteers have demonstrated its rapid absorption and a generally consistent pharmacokinetic profile.
Pharmacokinetic Parameters in Healthy Adults
The following tables summarize key pharmacokinetic parameters from a first-in-human, double-blind, placebo-controlled Phase 1 study (NCT02834442) involving single and multiple ascending doses of Dersimelagon.[1]
Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Dersimelagon [1]
| Dose Range (mg) | Median Tmax (h) | Systemic Exposure (AUC0-∞ and Cmax) |
| 1 - 600 | 4.0 - 5.0 | Increased in a slightly more than dose-proportional manner |
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Dersimelagon (Day 14) [1][7]
| Dose Range (mg) | Median Tmax (h) | Mean t½ (h) | Steady State |
| 30 - 450 | 4.0 - 5.0 | 10.56 - 18.97 | Generally reached by 5 days |
Relative Bioavailability and Effects of Gastric Conditions
A separate Phase 1 study (NCT03688022) assessed the relative oral bioavailability of two tablet formulations (50 mg and 100 mg) and the impact of various gastric conditions on the pharmacokinetics of Dersimelagon in healthy adults.[8][9]
Table 3: Relative Oral Bioavailability and Food Effect [8][9]
| Parameter | Finding |
| Relative Bioavailability (100 mg vs. 50 mg tablets) | 97% |
| Effect of High-Fat Meal on AUC | No significant effect |
| Effect of High-Fat Meal on Cmax | Increased by 22% |
| Effect of Proton-Pump Inhibitor (Esomeprazole) on AUC | Comparable to administration alone |
| Effect of Proton-Pump Inhibitor (Esomeprazole) on Cmax | Slight decrease |
| Effect of Acidic Beverage | Increased Tmax, decreased AUC and Cmax |
Metabolism and Excretion
Dersimelagon is extensively metabolized in the liver, primarily to its glucuronide metabolite.[8][10] The primary route of excretion is through the feces, with over 90% of the administered radioactivity recovered in feces within 5 days post-dose in a mass balance study (NCT03503266).[8] Urinary excretion of radioactivity was negligible.[8]
References
- 1. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria [mdpi.com]
- 5. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. researchgate.net [researchgate.net]
- 8. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Oral Bioavailability and Effect of Various Gastric Conditions on the Pharmacokinetics of Dersimelagon in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Dersimelagon Phosphate: A Novel Oral MC1R Agonist for Erythropoietic Protoporphyria
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is an investigational, orally administered, small molecule agonist of the melanocortin-1 receptor (MC1R) in development for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][2] EPP and XLP are rare genetic disorders characterized by excruciating photosensitivity due to the accumulation of protoporphyrin IX.[3] Dersimelagon is designed to increase the production of eumelanin (B1172464), a dark pigment in the skin that provides protection against visible light, thereby potentially increasing sunlight tolerance in patients with EPP.[4] This technical guide provides a comprehensive overview of the preclinical data for dersimelagon, including its pharmacodynamics, pharmacokinetics, and in vitro effects, based on publicly available information. While direct preclinical studies in animal models of EPP assessing phototoxicity were not identified in the conducted research, the data presented here support the mechanism of action and provide a scientific foundation for the ongoing clinical development of dersimelagon.
Mechanism of Action: Selective MC1R Agonism and Melanogenesis
Dersimelagon is a selective agonist of the MC1R, a G-protein coupled receptor primarily expressed on melanocytes.[5] Activation of MC1R stimulates the production of eumelanin, a brown-black pigment that is more effective at absorbing and scattering light than the yellow-red pheomelanin.[6] This increase in eumelanin is hypothesized to provide photoprotection in patients with EPP.
Signaling Pathway
The binding of dersimelagon to MC1R initiates a downstream signaling cascade that ultimately leads to increased eumelanin synthesis. A simplified representation of this pathway is provided below.
References
- 1. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tanabe-pharma.com [tanabe-pharma.com]
- 3. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria [mdpi.com]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Dersimelagon Phosphate: Preclinical Evidence in Systemic Sclerosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system dysregulation. The unmet medical need for effective therapies has driven research into novel therapeutic targets. One such target is the melanocortin 1 receptor (MC1R), known for its anti-inflammatory and anti-fibrotic properties.[1][2][3] Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117), a novel, orally bioavailable, small molecule selective agonist of MC1R, has emerged as a promising therapeutic candidate for SSc.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence for dersimelagon phosphate in systemic sclerosis, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound acts as a selective agonist for the melanocortin 1 receptor (MC1R).[3][4] Activation of MC1R is known to exert broad anti-inflammatory and anti-fibrotic effects.[1][2][3] The therapeutic potential of MC1R agonism in SSc is supported by evidence that the endogenous MC1R ligand, α-melanocyte-stimulating hormone (α-MSH), can suppress skin fibrosis in animal models, while deficient MC1R signaling exacerbates it.[1] this compound's therapeutic effects in preclinical SSc models are attributed to its ability to modulate inflammation, vascular dysfunction, and fibrosis.[1][5]
In Vivo Preclinical Efficacy
The in vivo efficacy of this compound was evaluated in a bleomycin (B88199) (BLM)-induced murine model of systemic sclerosis, a well-established model that recapitulates key pathological features of the human disease.[1][6] Both prophylactic and therapeutic treatment regimens were assessed.
Prophylactic Treatment
In a prophylactic setting, this compound was administered orally at the same time as the induction of fibrosis with bleomycin.[1]
Data Summary: Prophylactic Efficacy of this compound in BLM-Induced SSc Model
| Parameter | Vehicle (BLM) | Dersimelagon (0.3 mg/kg/day) | Dersimelagon (1 mg/kg/day) | Dersimelagon (3 mg/kg/day) | Statistical Significance (vs. Vehicle) |
| Skin Fibrosis | |||||
| Dermal Thickness (µm) | ~350 | ~250 | ~225 | ~200 | p < 0.01 |
| Hydroxyproline (B1673980) Content (µ g/punch ) | ~120 | ~90 | ~80 | ~75 | p < 0.01 |
| Lung Inflammation & Fibrosis | |||||
| Lung Weight (mg) | ~200 | ~160 | ~150 | ~140 | p < 0.01 |
| Ashcroft Score | ~4.5 | ~2.5 | ~2.0 | ~1.5 | p < 0.01 |
Data are approximate values extrapolated from graphical representations in the source publication for illustrative purposes.[1]
Therapeutic Treatment
In a therapeutic study design, this compound administration was initiated after the establishment of skin fibrosis by bleomycin.[1]
Data Summary: Therapeutic Efficacy of this compound in BLM-Induced SSc Model
| Parameter | Vehicle (BLM) | Dersimelagon (3 mg/kg/day) | Dersimelagon (10 mg/kg/day) | Statistical Significance (vs. Vehicle) |
| Skin Fibrosis | ||||
| Dermal Thickness (µm) | ~400 | ~300 | ~250 | p < 0.01 |
| Myofibroblast Count (cells/HPF) | ~40 | ~25 | ~15 | p < 0.01 |
Data are approximate values extrapolated from graphical representations in the source publication for illustrative purposes.[1]
In Vitro Anti-Fibrotic Effects
The direct anti-fibrotic effects of this compound were investigated in vitro using human dermal fibroblasts stimulated with transforming growth factor-β (TGF-β), a key pro-fibrotic cytokine.[1]
Data Summary: In Vitro Efficacy of this compound on Human Dermal Fibroblasts
| Parameter | Control | TGF-β | TGF-β + Dersimelagon (1 µM) | Statistical Significance (vs. TGF-β) |
| α-SMA mRNA Expression (fold change) | 1 | ~4.5 | ~2.0 | p < 0.01 |
| Collagen Type I mRNA Expression (fold change) | 1 | ~3.5 | ~1.5 | p < 0.01 |
Data are approximate values extrapolated from graphical representations in the source publication for illustrative purposes.[1]
Effects on SSc-Related Biomarkers
Serum protein profiling in the BLM-induced SSc model revealed that this compound treatment suppressed multiple SSc-related biomarkers.[1][5]
Data Summary: Effect of this compound on SSc-Related Serum Biomarkers
| Biomarker | Vehicle (BLM) | Dersimelagon (3 mg/kg/day) | % Inhibition |
| P-selectin | High | Reduced | Not specified |
| Osteoprotegerin | High | Reduced | Not specified |
| Cystatin C | High | Reduced | Not specified |
| Growth and differentiation factor-15 (GDF-15) | High | Reduced | Not specified |
| S100A9 | High | Reduced | Not specified |
Quantitative values for percentage inhibition were not provided in the source material.[1]
Gene Expression Analysis
Microarray-based gene expression analysis in the lungs of BLM-treated mice demonstrated that this compound exerts its anti-inflammatory effects by suppressing the activation of inflammatory cells and inflammation-related signaling pathways.[1] The analysis also highlighted vascular dysfunction as a key pathology targeted by the compound.[1][5]
Experimental Protocols
Bleomycin-Induced Systemic Sclerosis Murine Model
This protocol describes the induction of skin and lung fibrosis in mice using bleomycin, as employed in the preclinical evaluation of this compound.[1]
Materials:
-
Bleomycin hydrochloride
-
Phosphate-buffered saline (PBS)
-
C57BL/6 mice (8-10 weeks old)
-
Insulin syringes with 29G needles
Procedure:
-
Prepare a solution of bleomycin in PBS at a concentration of 1 mg/mL.
-
Anesthetize the mice.
-
Administer daily subcutaneous injections of bleomycin (100 µL) into a defined area of the shaved upper back for 28 consecutive days.
-
For prophylactic studies, begin oral administration of this compound or vehicle daily from day 0.
-
For therapeutic studies, induce fibrosis for 21 days, and then begin daily oral administration of this compound or vehicle from day 21 to day 42.
-
Monitor mice for body weight and signs of distress.
-
At the end of the treatment period, euthanize the mice and collect skin and lung tissues for analysis.
Analyses:
-
Dermal thickness: Measured from hematoxylin (B73222) and eosin (B541160) (H&E) stained skin sections.
-
Collagen content: Assessed by hydroxyproline assay of skin biopsies.
-
Lung fibrosis: Quantified using the Ashcroft scoring system on Masson's trichrome-stained lung sections.
-
Myofibroblast infiltration: Determined by immunohistochemical staining for α-smooth muscle actin (α-SMA).
In Vitro TGF-β-Induced Fibroblast Activation
This protocol details the in vitro assay used to assess the anti-fibrotic activity of this compound on human dermal fibroblasts.[1]
Materials:
-
Normal human dermal fibroblasts (NHDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
RNA extraction and quantitative PCR reagents
Procedure:
-
Culture NHDFs in DMEM with 10% FBS until they reach 80-90% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with TGF-β1 (10 ng/mL) for 24 hours.
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of fibrotic markers such as α-SMA (ACTA2) and collagen type I (COL1A1).
Immunohistochemistry for MC1R Expression
This protocol outlines the procedure for detecting the expression of MC1R in skin biopsies from SSc patients.[1]
Materials:
-
Formalin-fixed, paraffin-embedded skin biopsy sections
-
Primary antibody against MC1R
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with normal goat serum.
-
Incubate the sections with the primary anti-MC1R antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP conjugate.
-
Develop the signal with DAB substrate, resulting in a brown precipitate at the site of antigen expression.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections for microscopic examination.
Visualizations
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Therapeutic Potential of Dersimelagon in Systemic Sclerosis: Insights from Preclinical Studies [synapse.patsnap.com]
In Vitro Effects of Dersimelagon on Human Keratinocytes: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of the in vitro effects of Dersimelagon (MT-7117) on human keratinocytes. Dersimelagon is an orally bioavailable, selective agonist of the melanocortin-1 receptor (MC1R).[1] While extensive research has been conducted on its effects on melanocytes and in clinical settings for conditions like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), direct in vitro studies on human keratinocytes are not extensively documented in publicly available literature.
However, the expression of MC1R on human keratinocytes suggests that these cells are potential targets for Dersimelagon.[1] This guide summarizes the available data on MC1R activation in keratinocytes by its natural ligand, alpha-melanocyte-stimulating hormone (α-MSH), to infer the potential effects of Dersimelagon. Additionally, in vitro data on other human skin cells are presented to provide a broader context of Dersimelagon's activity.
Expression of MC1R on Human Keratinocytes
Immunohistochemical analyses have confirmed the expression of MC1R in the epidermis, specifically on keratinocytes, in the skin of patients with systemic sclerosis.[1][2] The expression of MC1R on keratinocytes is not restricted to pathological conditions and has been reported in normal human skin as well.[3][4] This expression provides the biological basis for a potential direct effect of MC1R agonists like Dersimelagon on keratinocyte function.
Potential Anti-Inflammatory Effects on Human Keratinocytes
Given that Dersimelagon is a selective MC1R agonist, its effects on human keratinocytes are likely to mirror those of the endogenous MC1R ligand, α-MSH. In vitro studies have established that α-MSH exerts significant anti-inflammatory effects on human keratinocytes.
Activation of MC1R signaling in keratinocytes has been shown to modulate the production of inflammatory mediators. Specifically, α-MSH has been demonstrated to:
-
Inhibit TNF-α Production: In HaCaT cells (a human keratinocyte cell line) stably expressing human MC1R, constitutive receptor activity led to reduced basal and UVB-induced tumor necrosis factor-alpha (TNF-α) production. This inhibitory effect was further enhanced by α-MSH stimulation.[5]
-
Regulate Interleukin-10 (IL-10) Expression: Treatment of normal human keratinocytes with α-MSH has been shown to increase the expression of IL-10 mRNA.[6] IL-10 is an anti-inflammatory cytokine, suggesting a mechanism by which MC1R activation can dampen inflammatory responses.
-
Modulate NF-κB Signaling: The anti-inflammatory effects of α-MSH are partly mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][7] Studies have shown that α-MSH can reduce TNF-α-stimulated NF-κB activity in keratinocytes.[8]
These findings suggest that Dersimelagon, by activating MC1R on keratinocytes, could potentially exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways.
In Vitro Data on Other Human Skin Cells
While specific in vitro data for Dersimelagon on human keratinocytes is limited, studies on other human skin cells provide valuable insights into its biological activity.
Human Dermal Fibroblasts
In vitro studies on human dermal fibroblasts have shown that Dersimelagon can inhibit the activation of these cells by suppressing transforming growth factor-beta (TGF-β)-induced alpha-smooth muscle actin (α-SMA, encoded by the ACTA2 gene) mRNA elevation.[1][9] This suggests an anti-fibrotic potential for the compound.
Data Summary Tables
Table 1: In Vitro Effects of α-MSH on Human Keratinocytes
| Cell Type | Treatment | Effect | Key Findings |
| Normal Human Keratinocytes | α-MSH (0.01 or 0.1 µg/ml) | Increased IL-10 mRNA expression | α-MSH stimulates the expression of the anti-inflammatory cytokine IL-10.[6] |
| HaCaT Cells (stably expressing MC1R) | α-MSH | Enhanced inhibition of UVB-induced TNF-α expression | MC1R signaling inhibits the production of the pro-inflammatory cytokine TNF-α.[5] |
| Human Keratinocytes | α-MSH | Reduction of TNF-α-stimulated NF-κB activity | α-MSH can suppress a key pro-inflammatory signaling pathway.[8] |
Table 2: In Vitro Effects of Dersimelagon on Other Human Skin Cells
| Cell Type | Treatment | Effect | Key Findings |
| Human Dermal Fibroblasts | Dersimelagon (MT-7117) | Inhibition of TGF-β-induced ACTA2 mRNA elevation | Dersimelagon demonstrates potential anti-fibrotic activity.[1][9] |
Signaling Pathways and Experimental Workflows
Dersimelagon-MC1R Signaling Cascade
The binding of an agonist like Dersimelagon to MC1R initiates a G-protein-coupled receptor signaling cascade. This pathway is central to the physiological effects observed in target cells.
Caption: Dersimelagon activation of the MC1R signaling pathway.
Experimental Workflow for Investigating In Vitro Effects on Keratinocytes
The following diagram outlines a general workflow for studying the effects of a compound like Dersimelagon on human keratinocytes in vitro.
References
- 1. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. The role of alpha-melanocyte-stimulating hormone in cutaneous biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Constitutive expression of MC1R in HaCaT keratinocytes inhibits basal and UVB-induced TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-MSH regulates interleukin-10 expression by human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α‐MSH related peptides: a new class of anti‐inflammatory and immunomodulating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and anti-invasive effects of α-melanocyte-stimulating hormone in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - White Rose Research Online [eprints.whiterose.ac.uk]
Dersimelagon Phosphate: A Deep Dive into its Binding Affinity for Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of Dersimelagon Phosphate for the melanocortin receptor family. Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, non-peptidic small molecule that acts as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3] Its development marks a significant step in targeting melanocortin pathways for therapeutic intervention in conditions such as erythropoietic protoporphyria (EPP) and other skin pigmentation disorders.[2][4][5]
Quantitative Binding and Functional Data
The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with human melanocortin receptors.
Table 1: Binding Affinity (Ki) of Dersimelagon for Human Melanocortin Receptors
| Receptor Subtype | Ki (nM) |
| hMC1R | 2.26[4][5] |
| hMC3R | 1420 |
| hMC4R | 32.9[4][5] |
| hMC5R | 486 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (EC50) of Dersimelagon at Human Melanocortin Receptors
| Receptor Subtype | EC50 (nM) |
| hMC1R | 8.16[4] |
| hMC2R | >10000 |
| hMC4R | 79.6 |
Note: A lower EC50 value indicates greater potency in activating the receptor.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to determine the binding affinity and functional activity of compounds like Dersimelagon.
Radioligand Binding Assay (for determining Ki)
This competitive binding assay quantifies the affinity of a test compound (Dersimelagon) for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Cells stably or transiently expressing the human melanocortin receptor of interest are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
The final membrane preparation is resuspended in a suitable buffer and the protein concentration is determined.
2. Competitive Binding Reaction:
-
The reaction is typically performed in a 96-well plate format.
-
Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NDP-α-MSH for MC1R), and varying concentrations of the unlabeled test compound (Dersimelagon).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
Total binding is determined in the absence of any competing compound.
3. Incubation and Filtration:
-
The plates are incubated to allow the binding reaction to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining EC50)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the signaling pathway of many G protein-coupled receptors (GPCRs), including the melanocortin receptors.
1. Cell Culture and Plating:
-
Cells expressing the melanocortin receptor of interest are seeded into 96- or 384-well plates and cultured to an appropriate confluency.
2. Compound Treatment:
-
The cell culture medium is removed, and the cells are incubated with a buffer containing various concentrations of the test compound (Dersimelagon).
-
For Gαi-coupled receptors, an adenylyl cyclase activator like forskolin (B1673556) is often included to induce a measurable level of cAMP that can be inhibited by the test compound.
3. Cell Lysis and cAMP Measurement:
-
After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is then measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Luminescence-based assays (e.g., GloSensor™): These use a genetically engineered biosensor that emits light in the presence of cAMP.
-
4. Data Analysis:
-
The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations using a standard curve.
-
The cAMP concentration is plotted against the log concentration of the test compound.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the resulting dose-response curve.
Signaling Pathway and Experimental Workflows
Melanocortin 1 Receptor (MC1R) Signaling Pathway
Dersimelagon, as an MC1R agonist, mimics the action of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH). The binding of Dersimelagon to MC1R, a Gs protein-coupled receptor, initiates a signaling cascade that leads to the production of eumelanin.
Caption: MC1R signaling cascade initiated by Dersimelagon.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a radioligand binding assay to determine the Ki of a test compound.
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
This diagram outlines the general procedure for a cAMP functional assay to determine the EC50 of an agonist.
Caption: Workflow for a cAMP functional assay.
References
A Technical Guide to the In Vitro Anti-Fibrotic Properties of MT-7117
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-fibrotic effects of MT-7117 (dersimelagon), a novel, orally available, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2][3] The activation of MC1R is known to exert anti-inflammatory and anti-fibrotic effects, making MT-7117 a promising therapeutic candidate for fibrotic diseases such as systemic sclerosis (SSc).[1][2][4] This document details the key in vitro findings, experimental methodologies, and associated signaling pathways.
Quantitative Data Summary
The primary in vitro anti-fibrotic effect of MT-7117 observed is the suppression of transforming growth factor-beta (TGF-β)-induced fibroblast activation.[1] TGF-β is a key cytokine that drives the differentiation of fibroblasts into myofibroblasts, a critical step in the pathogenesis of fibrosis.[5][6] This activation is characterized by the increased expression of alpha-smooth muscle actin (α-SMA), encoded by the ACTA2 gene.[1][6]
The following table summarizes the quantitative data from in vitro studies on human dermal fibroblasts.
| Cell Type | Treatment | MT-7117 Concentration | Endpoint Measured | Result | Reference |
| Human Dermal Fibroblasts (Healthy Donors) | TGF-β | 1000 nmol/L | ACTA2 mRNA Expression | Suppression of TGF-β-induced increase | [1] |
| Human Dermal Fibroblasts (SSc Patients) | TGF-β | 1000 nmol/L | ACTA2 mRNA Expression | Suppression of TGF-β-induced increase | [1] |
Note: SSc stands for Systemic Sclerosis.
Key Experimental Protocols
The following section details the methodology for the in vitro assessment of MT-7117's anti-fibrotic effects on human dermal fibroblasts.
Cell Culture and Treatment
-
Cell Source: Primary human dermal fibroblasts were isolated from skin biopsies of both healthy donors and patients with systemic sclerosis.
-
Culture Conditions: Fibroblasts were cultured in standard cell culture medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Fibrotic Phenotype: To mimic fibrotic conditions, cultured fibroblasts were stimulated with recombinant human TGF-β.
-
Intervention: Cells were co-treated with TGF-β and varying concentrations of MT-7117 or a vehicle control. The endogenous MC1R ligand, α-melanocyte-stimulating hormone (α-MSH), was used as a positive control in some experiments.[1]
Gene Expression Analysis of Fibrotic Markers
-
Objective: To quantify the effect of MT-7117 on the expression of key fibrosis-related genes, particularly ACTA2.
-
Methodology:
-
RNA Isolation: Following the treatment period, total RNA was extracted from the fibroblast cultures using a suitable RNA isolation kit.
-
Reverse Transcription: The isolated RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Polymerase Chain Reaction (qPCR): The cDNA was then used as a template for qPCR to measure the relative expression levels of ACTA2 mRNA. A housekeeping gene was used for normalization.
-
Data Analysis: The change in ACTA2 mRNA expression was calculated relative to the vehicle-treated control group.
-
The workflow for this experimental protocol is visualized below.
Signaling Pathways
MT-7117 exerts its anti-fibrotic effects by activating the MC1R signaling pathway, which in turn counteracts the pro-fibrotic signaling cascade initiated by TGF-β.
Pro-Fibrotic TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine.[5] Its signaling pathway is a primary driver of fibrosis.
-
Ligand Binding: TGF-β binds to its type II receptor (TGFβRII).
-
Receptor Complex Formation: This binding recruits and phosphorylates the type I receptor (TGFβRI, also known as ALK5).
-
SMAD Activation: The activated receptor complex phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.
-
Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4 and translocates to the nucleus.
-
Gene Transcription: In the nucleus, this complex acts as a transcription factor, upregulating the expression of pro-fibrotic genes, including ACTA2 (α-SMA) and collagen genes, leading to myofibroblast differentiation and extracellular matrix deposition.[5][6]
Anti-Fibrotic MT-7117/MC1R Signaling
MT-7117 is a selective agonist for MC1R, a G-protein coupled receptor.[1][2] Activation of MC1R is known to have anti-inflammatory and anti-fibrotic properties.[2][4]
-
Ligand Binding: MT-7117 binds to and activates MC1R on the surface of fibroblasts.
-
G-Protein Activation: This activates the associated Gs alpha subunit of the G-protein.
-
cAMP Production: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: Elevated cAMP levels are thought to mediate the anti-fibrotic effects, which include the suppression of TGF-β-induced SMAD signaling and subsequent downregulation of ACTA2 expression. The precise mechanism of crosstalk between the cAMP pathway and the TGF-β/SMAD pathway is an area of ongoing research.
The interplay between these two pathways is visualized in the diagram below.
Conclusion
In vitro studies demonstrate that MT-7117 effectively counteracts the pro-fibrotic effects of TGF-β in human dermal fibroblasts from both healthy individuals and patients with systemic sclerosis.[1] By acting as a potent MC1R agonist, MT-7117 suppresses the key fibrotic marker α-SMA (encoded by ACTA2) at the transcriptional level.[1] These findings highlight the direct anti-fibrotic potential of MT-7117 on fibroblasts, supporting its further development as a therapeutic agent for fibrotic diseases.[1][7]
References
- 1. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Anti-fibrotic Therapies [frontiersin.org]
- 6. criver.com [criver.com]
- 7. MT-7117 Lowers Inflammation, Fibrosis in Scleroderma Mouse Model - Scleroderma Queensland [scleroderma.org.au]
Dersimelagon Phosphate: A Technical Guide to its Mechanism of Action and Induction of Cellular cAMP Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is a novel, orally bioavailable, small-molecule selective agonist of the melanocortin-1 receptor (MC1R).[1] Activation of this G-protein coupled receptor initiates a signaling cascade that results in the increased intracellular production of cyclic adenosine (B11128) monophosphate (cAMP). This upregulation of cAMP is a critical step in mediating the downstream effects of Dersimelagon, which include the stimulation of eumelanin (B1172464) synthesis and anti-inflammatory responses.[2][3] This technical guide provides an in-depth overview of the mechanism of action of Dersimelagon phosphate, with a focus on its role in cAMP production. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective MC1R Agonism
Dersimelagon acts as a potent and selective agonist for the MC1R.[4] The MC1R is a key regulator of melanocyte function and is primarily expressed on the surface of these cells.[5] The binding of Dersimelagon to the MC1R is the initial and critical event that triggers the intracellular signaling cascade leading to melanogenesis and other physiological responses.[5]
Binding Affinity and Selectivity
Competitive radioligand binding assays have been utilized to determine the binding affinity (Ki) of Dersimelagon to a panel of human melanocortin receptors. These studies have demonstrated a high affinity and selectivity for MC1R over other melanocortin receptor subtypes, such as MC3R, MC4R, and MC5R.[5][6]
Table 1: Binding Affinity (Ki) of Dersimelagon for Human Melanocortin Receptors [5][6]
| Receptor | Ki (nM) |
| MC1R | 2.26 |
| MC3R | 1420 |
| MC4R | 32.9 |
| MC5R | 486 |
| Data sourced from competitive binding assays with [¹²⁵I] NDP-αMSH. |
Functional Agonist Activity and cAMP Production
The agonistic activity of Dersimelagon at the MC1R has been quantified by measuring its ability to stimulate the production of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the MC1R signaling pathway.[5] The half-maximal effective concentration (EC50) values demonstrate the potent activation of MC1R across different species.[2][3][4] Dersimelagon has been shown to increase cAMP levels in a dose-dependent manner.[7]
Table 2: Functional Agonist Activity (EC50) of Dersimelagon at MC1R (cAMP Production) [2][3][4]
| Species | EC50 (nM) |
| Human | 8.16 |
| Cynomolgus Monkey | 3.91 |
| Mouse | 1.14 |
| Rat | 0.251 |
| Data sourced from cAMP accumulation assays in cells expressing recombinant MC1R. |
The MC1R Signaling Pathway and cAMP Production
The binding of Dersimelagon to the MC1R, a Gs protein-coupled receptor, initiates a well-defined signaling cascade that leads to the production of cAMP.[8]
-
Receptor Activation: Dersimelagon binds to and activates the MC1R on the cell surface.
-
G-Protein Coupling: This activation leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein.[8]
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to and activates the enzyme adenylyl cyclase.[9]
-
cAMP Synthesis: Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[9]
-
Downstream Signaling: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[10] PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), which translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).[9][10] MITF is a master regulator of melanogenic gene expression, including tyrosinase, which is a key enzyme in the melanin (B1238610) synthesis pathway.[10]
References
- 1. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dersimelagon (MT-7117) | MC1R agonist | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Profile of Dersimelagon Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dersimelagon (B607062) phosphate (B84403) (MT-7117) is an investigational, orally active, small-molecule selective agonist of the melanocortin-1 receptor (MC1R).[1][2] Its primary mechanism of action is to stimulate the production of eumelanin, a dark pigment that protects the skin from the phototoxic effects of sunlight.[1] This has positioned it as a promising therapeutic for rare genetic disorders like Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP), which are characterized by extreme photosensitivity.[3] While its on-target activity is well-defined, a thorough understanding of its off-target effects is critical for a complete safety and efficacy assessment. This technical guide provides a detailed overview of the known off-target profile of dersimelagon, based on available preclinical and clinical data.
Summary of Off-Target and Related Effects
While dersimelagon is characterized by its high selectivity for MC1R, investigations have revealed interactions with other biological pathways and systems. These are summarized below.
| Category | Finding | Implication |
| Receptor Selectivity | Dersimelagon is a selective agonist for MC1R with lower affinity for other melanocortin receptor subtypes.[1][4] | The primary therapeutic effect is mediated through MC1R, with a lower likelihood of off-target effects from activation of other MCRs. |
| Drug-Drug Interactions | Potential for clinically relevant interactions with substrates of the Breast Cancer Resistance Protein (BCRP), such as atorvastatin (B1662188) and rosuvastatin.[2] | Co-administration with BCRP substrate drugs may require dose adjustments or careful monitoring. |
| Anti-Fibrotic Effects | In preclinical models of systemic sclerosis, dersimelagon inhibited the activation of human dermal fibroblasts induced by Transforming Growth Factor-beta (TGF-β).[4][5] | Suggests a potential therapeutic application beyond photosensitivity, in fibrotic diseases. |
| Anti-Inflammatory Effects | Activation of MC1R is known to have broad anti-inflammatory effects.[4][5] | These on-target effects may contribute to the overall therapeutic profile and could be beneficial in conditions with an inflammatory component. |
| Common Adverse Events | The most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials are nausea, freckles (ephelides), and skin hyperpigmentation.[6][7][8] | Hyperpigmentation and freckles are expected on-target effects. Nausea may be a systemic or off-target effect requiring further investigation. |
Signaling Pathways and Experimental Workflows
On-Target MC1R Signaling Pathway
Dersimelagon's primary therapeutic effect is initiated by its binding to and activation of the MC1R, a G-protein coupled receptor on melanocytes.[1] This activation stimulates the production of eumelanin, which provides photoprotection.
Potential Anti-Fibrotic Pathway via TGF-β Inhibition
Preclinical studies have suggested that dersimelagon may exert anti-fibrotic effects by suppressing the activation of dermal fibroblasts, a process often mediated by the TGF-β signaling pathway.[4][5]
Experimental Workflow for Assessing Drug-Drug Interactions
A physiologically based pharmacokinetic (PBPK) modeling approach was used to investigate the potential for drug-drug interactions (DDIs).[2] This workflow integrates in vitro, in silico, and in vivo data to simulate the effects of co-administration.
Detailed Experimental Protocols
Receptor Binding Affinity Assays
While specific binding affinity data for dersimelagon across all melanocortin receptors were not detailed in the provided search results, a standard experimental approach to determine receptor selectivity involves competitive binding assays.
-
Objective: To determine the binding affinity (Ki) of dersimelagon for MC1R, MC2R, MC3R, MC4R, and MC5R.
-
Methodology:
-
Cell Lines: Use stable cell lines individually expressing each of the human melanocortin receptors.
-
Radioligand: A radiolabeled ligand with known high affinity for all melanocortin receptors (e.g., [¹²⁵I]NDP-α-MSH) is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled dersimelagon.
-
Detection: After incubation and washing to remove unbound ligand, the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of dersimelagon that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
In Vitro Fibroblast Activation Assay
The anti-fibrotic potential of dersimelagon was assessed by its ability to inhibit the activation of human dermal fibroblasts.[4][5]
-
Objective: To evaluate the effect of dersimelagon on TGF-β-induced activation of human dermal fibroblasts.
-
Methodology:
-
Cell Culture: Primary human dermal fibroblasts are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of dersimelagon for a specified period, followed by stimulation with a known concentration of TGF-β.
-
Endpoint Measurement: Fibroblast activation is assessed by measuring the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. This can be quantified at the mRNA level using quantitative real-time PCR (qRT-PCR) for the ACTA2 gene or at the protein level using Western blotting or immunofluorescence.
-
Data Analysis: The expression of α-SMA in dersimelagon-treated cells is compared to that in cells treated with TGF-β alone.
-
Clinical Trial Monitoring for Adverse Events
The safety profile of dersimelagon, including potential off-target effects manifesting as adverse events, is evaluated in clinical trials.[3][6][7][9]
-
Objective: To identify and characterize the treatment-emergent adverse events (TEAEs) associated with dersimelagon administration.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled trials are conducted in the target patient population (e.g., EPP and XLP).[3][10]
-
Data Collection: At regular study visits, participants are monitored for any adverse events through spontaneous reporting, physical examinations, and laboratory tests. The severity and relationship to the study drug are assessed by the investigators.
-
Data Analysis: The incidence, severity, and type of TEAEs are compared between the dersimelagon and placebo groups. Statistical analyses are performed to identify any significant differences. The most commonly reported TEAEs for dersimelagon have been nausea, freckles, and skin hyperpigmentation.[6][8]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Dersimelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ard.bmj.com [ard.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Dersimelagon for Erythropoietic Protoporphyria · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Navigating the Stability and Storage of Dersimelagon Phosphate: An In-depth Technical Guide for Researchers
Disclaimer: As of December 2025, detailed stability and storage data for the investigational drug Dersimelagon Phosphate (also known as MT-7117) is not extensively available in the public domain. This guide provides a comprehensive framework based on established principles for the stability and storage of investigational small molecule drugs, in accordance with regulatory guidelines from bodies such as the International Council for Harmonisation (ICH). Researchers, scientists, and drug development professionals should use this as a general guide and are encouraged to seek compound-specific data from the manufacturer where possible.
Introduction to this compound and the Importance of Stability
This compound is an orally administered, selective agonist of the melanocortin-1 receptor (MC1R) under investigation for the treatment of erythropoietic protoporphyria (EPP) and other photodermatoses. As with any investigational new drug, ensuring its chemical and physical stability is paramount for the integrity of research and the safety of potential clinical applications. Stability studies are crucial to determine the shelf-life, identify optimal storage conditions, and understand the degradation pathways of the active pharmaceutical ingredient (API).
General Principles of Small Molecule Drug Stability
The stability of a small molecule drug like this compound is influenced by environmental factors such as temperature, humidity, and light. Regulatory bodies like the ICH have established guidelines for stability testing to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2][3] These studies are typically categorized into long-term, accelerated, and forced degradation studies.[4][5][6]
Long-Term and Accelerated Stability Testing
Long-term stability testing is conducted under recommended storage conditions to establish the shelf-life of the drug substance.[5][6] Accelerated stability studies, performed under more strenuous conditions, are designed to predict the degradation profile over a shorter period.[4][5][6]
The following table summarizes the typical conditions for these studies as per ICH guidelines:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| 30°C ± 2°C / 65% RH ± 5% RH | 12 months | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 1: ICH Recommended Stability Testing Conditions.[1]
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9] These studies expose the drug substance to conditions more severe than those in accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress.[7][10] The insights gained from forced degradation studies are critical for developing stability-indicating analytical methods.[9]
Recommended Storage Conditions for Research-Grade this compound
While specific storage instructions for this compound should be obtained from the supplier, general best practices for storing investigational new drugs in a research setting are as follows:
-
Temperature: Investigational products should be stored at controlled room temperature (typically 20°C to 25°C), refrigerated (2°C to 8°C), or frozen (-20°C or below), as specified by the manufacturer.[11][12] Continuous temperature monitoring is crucial.[11][13]
-
Humidity: To prevent hydrolysis, storage in a low-humidity environment is recommended. Desiccants can be used for moisture-sensitive compounds.
-
Light: Protection from light, especially UV light, is critical for photosensitive compounds. Amber vials or storage in the dark are common practices.
-
Inert Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
The following diagram illustrates a general workflow for the handling and storage of an investigational drug like this compound in a research laboratory.
Caption: General workflow for handling and storage of investigational drugs.
Experimental Protocols for Stability Assessment
The development of a stability-indicating analytical method is a critical step in assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[14][15]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[15][16]
The following diagram outlines the logical workflow for developing a stability-indicating HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
Sample Protocol for Forced Degradation Studies
The following table provides a general protocol for conducting forced degradation studies on a small molecule drug like this compound. The conditions should be adjusted to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 80°C for 48 hours |
| Photolytic Degradation | Expose solid drug to UV light (e.g., 254 nm) and visible light (ICH option 1 or 2) |
Table 2: General Protocol for Forced Degradation Studies.
Conclusion
While specific stability and storage data for this compound are not publicly available, researchers can adhere to the established principles and regulatory guidelines for investigational small molecule drugs to ensure the integrity of their research. Proper storage, handling, and the use of validated stability-indicating analytical methods are fundamental to generating reliable and reproducible data. It is imperative for researchers to obtain any available stability information directly from the manufacturer and to perform their own stability assessments as part of their research protocols.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. Ich guideline for stability testing | PPTX [slideshare.net]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Forced Degradation and Long-Term Stability Testing for Oral Drug Products: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. ashp.org [ashp.org]
- 12. research.yorkhospitals.nhs.uk [research.yorkhospitals.nhs.uk]
- 13. On-site management of investigational products and drug delivery systems in conformity with Good Clinical Practices (GCPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Stability indicating assay | PPT [slideshare.net]
A Technical Guide to Dersimelagon: A Comparative Analysis of the Phosphate Free Base and Phosphate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dersimelagon (B607062), a novel, orally bioavailable small molecule, is a selective agonist of the melanocortin-1 receptor (MC1R) under investigation for the treatment of erythropoietic protoporphyria (EPP), X-linked protoporphyria (XLP), and systemic sclerosis.[1][2][3][4][5] The selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing its physicochemical and pharmacokinetic properties. This technical guide provides an in-depth comparison of the phosphate (B84403) free base and the phosphate salt of Dersimelagon, focusing on their core properties, the rationale behind salt selection, and the experimental methodologies used for their characterization.
Introduction to Dersimelagon
Dersimelagon (formerly MT-7117) acts as a full agonist for MC1R, mimicking the action of the endogenous ligand α-melanocyte-stimulating hormone (αMSH) to stimulate eumelanin (B1172464) production.[2][6] This mechanism of action is intended to provide photoprotection in patients with photosensitive porphyrias.[5] As a nonpeptide small molecule, Dersimelagon has been developed for oral administration, offering a significant advantage over peptide-based therapies.[7][8] The phosphate salt form, specifically Dersimelagon phosphoric acid, is the entity predominantly studied in preclinical and clinical trials.[2][4]
Physicochemical Properties: Free Base vs. Phosphate Salt
The conversion of a free base to a salt form is a common strategy in pharmaceutical development to enhance properties such as solubility, stability, and bioavailability. While direct comparative experimental data for Dersimelagon free base versus its phosphate salt is not extensively published, we can infer the expected differences based on established principles of salt formation and the available data on the phosphate salt.
Table 1: Physicochemical Properties of Dersimelagon
| Property | Dersimelagon Free Base | Dersimelagon Phosphate Salt | Rationale for Difference |
| Molecular Formula | C36H45F4N3O5[9] | Not explicitly stated in results | Addition of phosphoric acid |
| Molecular Weight | 675.77 g/mol [9] | > 675.77 g/mol | Addition of phosphoric acid |
| CAS Number | 1835256-48-8[9] | 2490660-87-0[9] | Different chemical entities |
| Physical State | Crystalline solid | Crystalline solid | Salt formation often yields stable crystalline structures. |
| Melting Point | Likely lower than the salt | Likely higher than the free base | Salt formation typically increases the melting point due to the ionic nature of the crystal lattice.[10] |
| Aqueous Solubility | Lower | Higher | Phosphate salts are generally selected to improve the aqueous solubility of weakly basic drugs. |
| Hygroscopicity | Variable | Potentially higher | Salt forms can be more hygroscopic, which requires careful consideration during formulation and storage. |
| Chemical Stability | Generally good | Often enhanced | Salt formation can improve the chemical stability of the API by preventing degradation reactions.[11] |
Pharmacokinetic Profile of Dersimelagon (Phosphate Salt)
Pharmacokinetic studies have been conducted using the phosphate salt of Dersimelagon, demonstrating its suitability for oral administration.
Table 2: Pharmacokinetic Parameters of Dersimelagon (Phosphate Salt) in Humans
| Parameter | Value | Reference |
| Bioavailability | Orally bioavailable[7][8] | [7][8] |
| Time to Maximum Concentration (Tmax) | Median of 2 to 5 hours[1][5][12][13] | [1][5][12][13] |
| Absorption | Rapidly absorbed[1][5][12] | [1][5][12] |
| Metabolism | Extensively metabolized in the liver, primarily to a glucuronide metabolite.[5][14] | [5][14] |
| Elimination | Primarily excreted in feces.[5] | [5] |
| Half-life (t1/2) | 10.56 to 18.97 hours after multiple doses[12][13] | [12][13] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize and compare the free base and salt forms of an API like Dersimelagon.
Salt Formation and Characterization
Objective: To prepare and confirm the formation of the phosphate salt of Dersimelagon.
Methodology:
-
Preparation: The free base of Dersimelagon is dissolved in a suitable solvent. A stoichiometric amount of phosphoric acid, also dissolved in a suitable solvent, is added to the solution of the free base. The resulting salt is then isolated, typically through precipitation and filtration, and may be recrystallized to achieve high purity.[15]
-
Characterization: The formation of the salt is confirmed using various analytical techniques.[15]
-
X-Ray Powder Diffraction (XRPD): To confirm the crystalline structure of the salt and differentiate it from the free base.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the salt.[10]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in bond vibrations indicative of salt formation.
-
Solubility Determination
Objective: To quantitatively measure and compare the aqueous solubility of Dersimelagon free base and its phosphate salt.
Methodology (Shake-Flask Method): [16][17]
-
An excess amount of the compound (either free base or phosphate salt) is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8).[17]
-
The vials are agitated in a temperature-controlled shaker bath for a sufficient period to reach equilibrium (typically 24-72 hours).[17][18]
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of the dissolved API in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19]
Stability Indicating Assay
Objective: To assess and compare the chemical stability of the free base and phosphate salt under various stress conditions.
Methodology (Forced Degradation Studies): [20][21]
-
Samples of both the free base and the phosphate salt are exposed to a range of stress conditions as per ICH guidelines, including:
-
Acidic and basic hydrolysis: Treatment with HCl and NaOH solutions.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal stress: Exposure to high temperatures.
-
Photostability: Exposure to light.
-
-
At specified time points, the samples are analyzed using a validated stability-indicating HPLC method.[22][23] This method must be capable of separating the intact API from any degradation products.
-
The extent of degradation is quantified, and the degradation products are characterized. A degradation of 5-20% is generally considered suitable for validating the method.[20][21]
Signaling Pathways and Experimental Workflows
Dersimelagon's MC1R Signaling Pathway
Dersimelagon, upon binding to the G protein-coupled MC1R, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade ultimately stimulates melanogenesis, resulting in the production of eumelanin.
References
- 1. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Hepatic and Renal Impairment on the Pharmacokinetics of Dersimelagon (MT-7117), an Oral Melanocortin-1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Absorption, metabolism, and excretion of [14 C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crystalpharmatech.com [crystalpharmatech.com]
- 12. researchgate.net [researchgate.net]
- 13. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. fda.gov [fda.gov]
- 17. who.int [who.int]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 20. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 23. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes: In Vitro Characterization of Dersimelagon Phosphate
Introduction
Dersimelagon (B607062) Phosphate (also known as MT-7117) is an investigational, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3][4] MC1R is a G protein-coupled receptor primarily expressed on melanocytes and other cells such as monocytes, endothelial cells, fibroblasts, and keratinocytes.[1] Activation of MC1R is known to stimulate eumelanin (B1172464) production, which can offer photoprotection, and also exerts anti-inflammatory and anti-fibrotic effects.[4][5][6] Dersimelagon is being developed for the treatment of photosensitivity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), as well as for systemic sclerosis due to its potential disease-modifying effects.[1][2][7] These application notes provide a summary of in vitro assay data and detailed protocols for the characterization of Dersimelagon.
Mechanism of Action
Dersimelagon selectively binds to and activates MC1R. As a Gs protein-coupled receptor, MC1R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and pigmentation. MITF promotes the transcription of key melanogenic enzymes like tyrosinase, leading to the synthesis of eumelanin, a dark pigment that protects the skin from UV radiation.
Data Presentation
Quantitative in vitro data for Dersimelagon are summarized below.
Table 1: Receptor Binding Affinity and Functional Agonist Activity of Dersimelagon (MT-7117)
| Receptor Target | Species | Assay Type | Value | Reference |
|---|---|---|---|---|
| MC1R | Human | Binding Affinity (Ki) | 2.26 nM | [8] |
| Human | Functional Agonism (EC₅₀) | 8.16 nM | [8] | |
| Cynomolgus Monkey | Functional Agonism (EC₅₀) | 3.91 nM | [8] | |
| Mouse | Functional Agonism (EC₅₀) | 1.14 nM | [8] | |
| Rat | Functional Agonism (EC₅₀) | 0.251 nM | [8] |
| MC4R | Human | Binding Affinity (Ki) | 32.9 nM |[8] |
Table 2: Summary of Other In Vitro Effects
| Assay Type | Cell Type | Effect Observed | Reference |
|---|---|---|---|
| Fibroblast Activation | Human Dermal Fibroblasts | Suppressed TGF-β-induced ACTA2 (α-SMA) mRNA elevation. | [1][9] |
| Cell Proliferation | Human Melanoma Cell Lines (5 types) | Did not affect cell proliferation. | [5] |
| Melanin (B1238610) Production | Mouse Melanoma (B16F1) | Increased melanin production in a concentration-dependent manner. | [3][10] |
| CYP/UGT Isoform Inhibition | In Vitro System | Relatively potent inhibition of CYP2C9, CYP3A, and UGT1A1 observed. | [11] |
| Transporter Inhibition | In Vitro System | Relatively potent inhibition of BCRP, P-gp, and OATPs observed. |[11] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of Dersimelagon for the human MC1R.
Materials:
-
Cell membranes from HEK293 cells stably expressing human MC1R.
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (NDP-α-MSH).
-
Dersimelagon Phosphate (MT-7117).
-
Non-specific binding control: unlabeled NDP-α-MSH.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.
-
96-well filter plates (GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of Dersimelagon in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of radioligand at a final concentration of ~0.1 nM, and 50 µL of the Dersimelagon dilution.
-
For total binding wells, add 50 µL of Binding Buffer instead of the compound.
-
For non-specific binding wells, add 50 µL of unlabeled NDP-α-MSH at a final concentration of 1 µM.
-
Initiate the binding reaction by adding 50 µL of the MC1R-expressing cell membranes (~10 µg protein/well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the logarithm of Dersimelagon concentration. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of Dersimelagon to stimulate intracellular cAMP production, determining its EC₅₀ value.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target MC1R (human, monkey, mouse, or rat).
-
Cell culture medium (e.g., F-12K with 10% FBS).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.
-
This compound (MT-7117).
-
Positive control: α-MSH or Forskolin.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the MC1R-expressing cells into 96-well plates and culture overnight.
-
The next day, aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterases.
-
Prepare serial dilutions of Dersimelagon in Stimulation Buffer.
-
Add 50 µL of the Dersimelagon dilutions to the appropriate wells. Include wells for vehicle control and a positive control.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP concentration against the logarithm of Dersimelagon concentration and use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value.
Protocol 3: Melanin Production Assay in B16F1 Cells
This assay evaluates the effect of Dersimelagon on melanogenesis in a mouse melanoma cell line.[10]
Materials:
-
B16F1 mouse melanoma cell line.
-
Culture Medium: DMEM with 10% FBS.
-
This compound (MT-7117).
-
Lysis Buffer: 1 N NaOH.
-
Synthetic melanin standard.
-
96-well plates.
Procedure:
-
Seed B16F1 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Dersimelagon (e.g., 1 nM to 10 µM). Include a vehicle-treated control.
-
Incubate the cells for 72-96 hours.
-
After incubation, wash the cells with PBS.
-
Visually inspect the cell pellets for darkening, indicative of melanin production.
-
To quantify, lyse the cells by adding 100 µL of 1 N NaOH and incubating at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a plate reader.
-
Create a standard curve using synthetic melanin to calculate the melanin content in each well.
-
Normalize the melanin content to the total protein content of a parallel well (determined by a BCA assay) to account for any changes in cell number.
Protocol 4: Fibroblast Activation Assay (ACTA2 mRNA Expression)
This protocol assesses the anti-fibrotic potential of Dersimelagon by measuring its effect on a key marker of fibroblast activation.[1][9]
Materials:
-
Normal human dermal fibroblasts (NHDF).
-
Fibroblast growth medium.
-
Recombinant human TGF-β1.
-
This compound (MT-7117).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for ACTA2 (α-SMA) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Culture NHDFs in 6-well plates until they reach ~80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of Dersimelagon for 1 hour.
-
Stimulate the cells with a pro-fibrotic agent, TGF-β1 (e.g., 10 ng/mL), for 24 hours. Include control wells (vehicle only, Dersimelagon only, TGF-β1 only).
-
After incubation, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for ACTA2 and the housekeeping gene.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in ACTA2 mRNA expression in response to treatment. Compare the expression in cells treated with TGF-β1 alone versus those co-treated with TGF-β1 and Dersimelagon.
References
- 1. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria [mdpi.com]
- 6. Exploring the Therapeutic Potential of Dersimelagon in Systemic Sclerosis: Insights from Preclinical Studies [synapse.patsnap.com]
- 7. MT7117 Study - Wesley Research Institute [wesleyresearch.org.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Potential Drug-Drug Interactions for Novel Oral Melanocortin-1 Receptor Agonist Dersimelagon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dersimelagon Phosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the in vitro use of Dersimelagon (B607062) Phosphate (also known as MT-7117), a selective oral agonist for the melanocortin 1 receptor (MC1R).[1] Dersimelagon Phosphate is currently under investigation for its therapeutic potential in treating photosensitive disorders such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), as well as conditions with inflammatory and fibrotic components.[1]
Mechanism of Action
This compound is a small molecule that selectively binds to and activates the MC1R, a G-protein coupled receptor.[1] This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. In melanocytes, this signaling pathway stimulates the production of eumelanin, a dark pigment that protects the skin from UV radiation.[2] Beyond its effects on pigmentation, MC1R activation is also known to have broad anti-inflammatory and anti-fibrotic effects.[1][3]
Signaling Pathway of this compound
Caption: this compound activates the MC1R signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cell-based assays.
| Parameter | Cell Line | Value | Reference |
| EC50 (cAMP Production) | Recombinant cells (human MC1R) | 8.16 nM | [4] |
| EC50 (Melanin Production) | B16F1 mouse melanoma | 13.0 pmol/L | [4] |
| Assay | Cell Line | Recommended Concentration Range | Treatment Duration |
| cAMP Production | Recombinant cells (hMC1R) | 0.1 nM - 1 µM | 30 minutes |
| Melanin (B1238610) Production | B16F1 mouse melanoma | 1 pM - 100 nM | 3 days |
| TGF-β-induced Fibroblast Activation | Human Dermal Fibroblasts | 1 nM - 1 µM | 24 - 72 hours |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare working dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: In Vitro cAMP Production Assay
This protocol is designed to measure the agonistic activity of this compound on MC1R by quantifying intracellular cAMP levels.
Experimental Workflow for cAMP Production Assay
Caption: Workflow for the in vitro cAMP production assay.
Materials:
-
Cells expressing human MC1R (e.g., CHO-hMC1R)
-
Complete cell culture medium
-
This compound stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA and 10 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed the MC1R-expressing cells in a 96-well plate at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of Assay Buffer: Prepare the assay buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.
-
Cell Treatment: a. Aspirate the culture medium from the wells. b. Wash the cells once with the assay buffer. c. Add serially diluted this compound (e.g., from 0.1 nM to 1 µM) in assay buffer to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value from the curve.
Protocol 2: In Vitro Melanin Production Assay
This protocol is used to assess the effect of this compound on melanin synthesis in a suitable cell line.
Experimental Workflow for Melanin Production Assay
Caption: Workflow for the in vitro melanin production assay.
Materials:
-
B16F1 mouse melanoma cell line[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
NaOH (1 N)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed B16F1 cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., from 1 pM to 100 nM). Include a vehicle control.
-
Incubation: Incubate the cells for 3 days at 37°C in a 5% CO2 incubator.[5]
-
Melanin Measurement: a. Collect the cell culture supernatant. b. To measure intracellular melanin, lyse the cells with 1 N NaOH. c. Measure the absorbance of the supernatant or the cell lysate at 405 nm using a spectrophotometer. d. Create a standard curve using synthetic melanin to quantify the melanin concentration.
-
Data Analysis: Plot the melanin concentration against the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 3: TGF-β-induced Fibroblast Activation Assay
This protocol is designed to evaluate the anti-fibrotic potential of this compound by measuring its ability to inhibit the activation of fibroblasts induced by Transforming Growth Factor-beta (TGF-β).
Experimental Workflow for Fibroblast Activation Assay
Caption: Workflow for the TGF-β-induced fibroblast activation assay.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound stock solution
-
Reagents for endpoint analysis (e.g., antibodies for Western blot or immunofluorescence, Sirius Red stain)
Procedure:
-
Cell Culture: Culture HDFs in fibroblast growth medium until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.[6][7]
-
Treatment: a. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) in serum-free medium for 1-2 hours. b. Add TGF-β1 to the medium at a final concentration of 10 ng/mL to induce fibroblast activation.[7][8][9] Include a control group with this compound alone and a control group with TGF-β1 alone.
-
Incubation: Incubate the cells for 24 to 72 hours, depending on the endpoint being measured.[7]
-
Endpoint Analysis:
-
Alpha-Smooth Muscle Actin (α-SMA) Expression:
-
Collagen Deposition:
-
Sirius Red Staining: Fix the cells and stain with Sirius Red solution. Elute the dye and measure the absorbance to quantify total collagen deposition.[5]
-
-
-
Data Analysis: Quantify the expression of α-SMA or the amount of collagen deposition and compare the results from this compound-treated groups to the TGF-β1-only control to determine the inhibitory effect.
References
- 1. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Photosensitivity Studies of Dersimelagon Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is an investigational, orally bioavailable, selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2] It is being developed for the treatment of rare genetic disorders characterized by severe photosensitivity, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3][4][5] The primary mechanism of action of dersimelagon is to increase the production of eumelanin (B1172464), the dark pigment in the skin that provides natural protection against harmful ultraviolet (UV) and visible light.[1][6][7] This document provides detailed application notes and protocols for the preclinical assessment of Dersimelagon Phosphate's effects on pigmentation in animal models, which serves as a surrogate for its potential to mitigate photosensitivity. A proposed protocol for direct photosensitivity testing in a relevant disease model is also included.
Mechanism of Action: MC1R Signaling Pathway
Dersimelagon selectively binds to and activates the MC1R, a G-protein coupled receptor expressed on melanocytes.[1][6] This activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn upregulates the expression and activity of enzymes involved in the synthesis of eumelanin.[1][8] The resulting increase in eumelanin production and deposition in the skin is expected to enhance tolerance to sunlight exposure.[6][7]
Preclinical Assessment of Pigmentation
The primary pharmacodynamic effect of Dersimelagon in preclinical studies is the induction of skin and coat pigmentation. This serves as a key indicator of target engagement and potential efficacy in reducing photosensitivity.
Quantitative Data Summary: Pigmentation Study in Cynomolgus Monkeys
The following table summarizes the dose-dependent effect of Dersimelagon on skin pigmentation in male cynomolgus monkeys, as measured by a colorimeter. The change in skin lightness (ΔL*) is presented, where a more negative value indicates darker pigmentation.
| Treatment Group (oral gavage, daily) | Duration of Treatment | Mean Change in Skin Lightness (ΔL*) at End of Treatment | Time to Reversibility of Pigmentation (post-treatment) |
| Vehicle | 4 weeks | Not specified (control) | N/A |
| 1 mg/kg/day Dersimelagon | 4 weeks | Statistically significant decrease from week 4 | 4 weeks |
| 3 mg/kg/day Dersimelagon | 4 weeks | Statistically significant decrease from week 4 | 4 weeks |
| 10 mg/kg/day Dersimelagon | 4 weeks | Statistically significant decrease from week 3 | 4 weeks |
| 30 mg/kg/day Dersimelagon | 3 weeks | Statistically significant decrease from week 1 | 16 weeks |
Data sourced from a preclinical study on the melanogenic effect of dersimelagon.[9]
Experimental Protocols
Protocol 1: Assessment of Coat Color Change in Mice
This protocol describes a method to evaluate the effect of orally administered Dersimelagon on coat color in mice, a qualitative but effective measure of eumelanin production.
Objective: To assess the in vivo melanogenic activity of Dersimelagon by observing changes in coat color.
Animal Model: C57BL/6J-Ay/+ mice are a suitable model due to their yellow (pheomelanin-dominant) coat color, which allows for a clear visual assessment of darkening (eumelanin induction).[9]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Animal clippers
-
Standard laboratory animal caging and husbandry supplies
Procedure:
-
Animal Acclimatization: Acclimate male C57BL/6J-Ay/+ mice (e.g., 7 weeks old) to the laboratory conditions for at least one week prior to the start of the experiment.
-
Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, and various doses of Dersimelagon such as 0.3, 1, 3, 10 mg/kg/day).
-
Drug Administration: Administer Dersimelagon or vehicle orally by gavage once daily for a specified period (e.g., 6 consecutive days).[2]
-
Hair Removal: On the final day of treatment, shave a small area of the dorsal coat of each mouse.
-
Observation: Observe the color of the newly grown coat in the shaved area over the following days. The assessment can be a qualitative scoring of yellow versus black/darkened coat.[2]
-
Data Analysis: The number of mice in each group exhibiting a darkened coat color can be compared using statistical methods such as Fisher's exact test.
Protocol 2: Quantitative Assessment of Skin Pigmentation in Non-Human Primates
This protocol provides a method for the quantitative measurement of skin pigmentation changes in cynomolgus monkeys following oral administration of Dersimelagon.
Objective: To quantify the change in skin pigmentation induced by Dersimelagon using colorimetry.
Animal Model: Male cynomolgus monkeys.[9]
Materials:
-
This compound
-
Vehicle
-
Oral gavage supplies
-
Colorimeter (e.g., Konica Minolta)[9]
-
Animal handling and restraint equipment
Procedure:
-
Acclimatization and Baseline Measurement: Acclimate the animals to the housing and handling procedures. Prior to the first dose, measure the baseline skin color on a consistent, non-haired area of the face (e.g., the cheek).[9]
-
Dosing: Administer Dersimelagon or vehicle orally once daily for a defined period (e.g., 3-4 weeks).
-
Colorimetric Measurements: At regular intervals (e.g., weekly) during the treatment period and a subsequent washout period, measure the skin color of the same facial area using a colorimeter.
-
Record the Lab* values. The L* value, representing lightness, is the primary endpoint for assessing pigmentation.
-
For each measurement, take the mean of three readings.[9]
-
-
Data Analysis: Calculate the change in lightness (ΔL) from baseline for each animal at each time point. Compare the ΔL values between the treatment and vehicle groups using appropriate statistical analyses (e.g., ANOVA).
Proposed Protocol for Direct Photosensitivity Assessment in an EPP Mouse Model
While pigmentation studies provide indirect evidence of photoprotective effects, a direct assessment of photosensitivity in a relevant disease model is crucial. The following is a proposed protocol based on established methods for inducing and measuring photosensitivity in a mouse model of EPP.
Objective: To determine if Dersimelagon administration can reduce the severity of light-induced skin reactions in a mouse model of erythropoietic protoporphyria.
Animal Model: A mouse model of EPP can be established, for example, by feeding albino mice a diet containing griseofulvin, which induces protoporphyria.[3][10]
Materials:
-
Griseofulvin-containing rodent chow
-
This compound and vehicle
-
Light source emitting in the range that activates protoporphyrin (e.g., black light with a peak around 410 nm).[3]
-
Calipers for measuring ear thickness or other methods for quantifying edema.
-
Histology supplies.
Procedure:
-
Induction of EPP: Place mice on a griseofulvin-supplemented diet for a sufficient period to induce protoporphyria.
-
Treatment: Begin daily oral administration of Dersimelagon or vehicle. Continue treatment for a duration expected to induce significant pigmentation based on the results of Protocol 1.
-
Phototoxicity Induction:
-
Anesthetize the mice.
-
Expose a specific area of skin (e.g., the ear or a shaved dorsal area) to a controlled dose of light from the 410 nm source.[3]
-
-
Assessment of Photosensitivity Reaction:
-
Macroscopic Evaluation: At various time points post-irradiation (e.g., 1, 4, 24 hours), visually score the exposed skin for signs of a phototoxic reaction (erythema, edema).
-
Quantitative Measurement of Edema: Measure the thickness of the irradiated ear using calipers and compare it to the non-irradiated ear or to baseline measurements.
-
-
Histopathological Analysis: At the end of the observation period, collect skin biopsies from the irradiated and non-irradiated sites. Process the tissue for histology and examine for signs of phototoxic injury, such as endothelial cell damage, vascular leakage, and inflammatory cell infiltration.[3][10]
-
Data Analysis: Compare the severity of the phototoxic reactions (visual scores, edema measurements, histological findings) between the Dersimelagon-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound. The pigmentation studies in mice and non-human primates are essential for demonstrating the pharmacodynamic activity of the compound. The proposed photosensitivity protocol in an EPP mouse model provides a direct method to assess the functional consequence of increased pigmentation, which is the amelioration of light-induced skin damage. These studies are critical for the nonclinical development of Dersimelagon as a potential therapy for photosensitive disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Light-Related Cutaneous Symptoms of Erythropoietic Protoporphyria and Associations With Light Sensitivity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse model for protoporphyria. III. Experimental production of chronic erythropoietic protoporphyria-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. arxiv.org [arxiv.org]
- 6. A standardized protocol for assessing regulators of pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse model for protoporphyria. II. Cellular and subcellular events in the photosensitivity flare of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dersimelagon Phosphate in a Bleomycin-Induced Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and compromised respiratory function.[1][2][3][4] The bleomycin-induced fibrosis model in rodents is a widely utilized and relevant preclinical model to investigate the pathogenesis of fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.[2][3][5] Bleomycin (B88199), an anti-cancer agent, induces DNA damage, leading to an inflammatory response and subsequent fibrotic cascade that mimics key aspects of human IPF.[2][6]
Dersimelagon Phosphate (MT-7117) is an investigational, orally bioavailable, small-molecule selective agonist of the melanocortin 1 receptor (MC1R).[7][8][9] Activation of MC1R is known to have broad anti-inflammatory and anti-fibrotic effects.[7][10][11] Preclinical studies have demonstrated that Dersimelagon exhibits disease-modifying effects in models of systemic sclerosis, impacting inflammation, vascular dysfunction, and fibrosis.[7][8][10] These application notes provide detailed protocols for testing the therapeutic potential of this compound in a bleomycin-induced pulmonary fibrosis mouse model.
Mechanism of Action of this compound
Dersimelagon is a selective agonist for the MC1R, a G-protein coupled receptor expressed on various cell types, including melanocytes, monocytes, endothelial cells, and fibroblasts.[9][12] The anti-fibrotic effects of Dersimelagon are mediated, at least in part, by its ability to suppress the activation of fibroblasts.[7][8] In vitro studies have shown that Dersimelagon inhibits the transforming growth factor-β (TGF-β)-induced increase in alpha-smooth muscle actin (α-SMA) mRNA, a key marker of myofibroblast differentiation.[7][8] Myofibroblasts are the primary cell type responsible for excessive collagen deposition in fibrotic diseases. By inhibiting fibroblast activation, Dersimelagon can potentially reduce collagen production and mitigate the progression of fibrosis.[7][8]
Below is a diagram illustrating the signaling pathway of bleomycin-induced fibrosis and the proposed mechanism of action for this compound.
Experimental Design and Protocols
This section outlines the detailed protocols for inducing pulmonary fibrosis in mice using bleomycin and for evaluating the efficacy of this compound.
Experimental Workflow
The general workflow for a preclinical study evaluating Dersimelagon in the bleomycin-induced fibrosis model is depicted below. This can be adapted for both prophylactic (treatment starts at the time of injury) and therapeutic (treatment starts after fibrosis is established) regimens.
Materials and Reagents
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Bleomycin Sulfate (B86663): Lyophilized powder.
-
This compound (MT-7117): Synthesized by Mitsubishi Tanabe Pharma Corporation or commercially sourced.
-
Vehicle for Dersimelagon: 0.5% (w/v) methylcellulose (B11928114) in sterile water.[9]
-
Anesthetics: Ketamine/Xylazine cocktail or Isoflurane.
-
Sterile Saline: 0.9% NaCl.
-
Reagents for Hydroxyproline (B1673980) Assay: Hydrochloric acid (HCl), Chloramine-T, DMAB reagent.
-
Reagents for Histology: 10% neutral buffered formalin, paraffin (B1166041), Hematoxylin and Eosin (H&E) stains, Masson's trichrome stain kit.
-
Reagents for BAL: Ice-cold sterile phosphate-buffered saline (PBS).
Detailed Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis
-
Animal Preparation: Acclimatize C57BL/6 mice for at least 7 days prior to the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to a final concentration for the desired dose (e.g., 1.5 U/kg).[2]
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter or needle into the trachea between the cartilaginous rings.
-
Instill a single dose of bleomycin solution (typically 50 µL for a mouse) directly into the lungs.[2][13][14]
-
Hold the mouse in a vertical position for a few seconds to ensure even distribution of the solution.
-
Suture the incision and allow the mouse to recover on a heating pad.
-
Control animals should receive an equal volume of sterile saline.
-
Protocol 2: this compound Administration
-
Drug Preparation: Prepare a suspension of this compound in 0.5% methylcellulose solution.[9] The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Oral Gavage:
-
Administer the Dersimelagon suspension or vehicle once daily via oral gavage using a ball-tipped feeding needle.
-
The volume should not exceed 10 mL/kg body weight.
-
For prophylactic studies, begin administration on Day 0, shortly before or after bleomycin instillation.[7]
-
For therapeutic studies, begin administration at a later time point when fibrosis is established (e.g., Day 7 or 14).[7]
-
Protocol 3: Bronchoalveolar Lavage (BAL)
-
Euthanasia: At the study endpoint, euthanize the mouse via an approved method.
-
Trachea Exposure: Expose the trachea as described in Protocol 1.
-
Cannulation: Insert a catheter into the trachea and secure it with a suture.
-
Lavage:
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. The supernatant can be stored for cytokine analysis, and the cell pellet can be resuspended for total and differential cell counts.[7]
Protocol 4: Histological Analysis
-
Tissue Collection and Fixation:
-
After BAL (or in a separate cohort of animals), perfuse the lungs with saline.
-
Excise the lungs and fix them in 10% neutral buffered formalin for 24 hours.
-
-
Processing and Staining:
-
Embed the fixed lung tissue in paraffin and cut 4-5 µm sections.
-
Stain sections with H&E for general morphology and with Masson's trichrome to visualize collagen deposition (collagen stains blue).[15]
-
-
Fibrosis Scoring: Quantify the extent of fibrosis using a semi-quantitative scoring system, such as the Ashcroft score, on the Masson's trichrome-stained slides.
Protocol 5: Hydroxyproline Assay for Collagen Quantification
-
Tissue Preparation:
-
Excise a portion of the lung (or the entire lung), weigh it, and freeze it.
-
Lyophilize the lung tissue to a constant dry weight.
-
-
Hydrolysis:
-
Assay Procedure:
-
Neutralize the hydrolysate and use a commercial hydroxyproline assay kit or a standard laboratory protocol.
-
The assay typically involves the oxidation of hydroxyproline followed by a colorimetric reaction with DMAB reagent.[8]
-
Read the absorbance at 560 nm and calculate the hydroxyproline content based on a standard curve.
-
Hydroxyproline content is expressed as µg per mg of dry lung weight or per right lung.
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound on Lung Inflammation and Fibrosis
| Parameter | Vehicle + Saline | Vehicle + Bleomycin | Dersimelagon (0.3 mg/kg) + Bleomycin | Dersimelagon (1 mg/kg) + Bleomycin | Dersimelagon (3 mg/kg) + Bleomycin |
| Lung Weight (mg) | Baseline | Increased | Reduced | Reduced | Significantly Reduced |
| Hydroxyproline (µ g/lung ) | Baseline | Significantly Increased | Reduced | Reduced | Significantly Reduced |
| BAL Total Cells (x10^5) | Baseline | Increased | Reduced | Reduced | Significantly Reduced |
| BAL Neutrophils (%) | Baseline | Significantly Increased | Reduced | Reduced | Significantly Reduced |
| BAL Lymphocytes (%) | Baseline | Significantly Increased | Reduced | Reduced | Significantly Reduced |
| Ashcroft Score | 0-1 | 4-6 | Reduced | Reduced | Significantly Reduced |
Data presented in this table are illustrative and based on expected outcomes from preclinical studies.
Table 2: Prophylactic vs. Therapeutic Efficacy of this compound
| Treatment Regimen | Key Endpoints | Expected Outcome |
| Prophylactic | Inhibition of collagen deposition, reduced lung weight, decreased inflammatory cell influx. | Significant reduction in fibrotic markers with doses ≥0.3 mg/kg/day.[7] |
| Therapeutic | Suppression of established fibrosis, reduction in skin thickening (in skin fibrosis models), decreased myofibroblast counts. | Significant suppression of fibrosis with doses ≥3 mg/kg/day.[7] |
Conclusion
The bleomycin-induced fibrosis model is a robust tool for the preclinical evaluation of anti-fibrotic agents like this compound. The protocols outlined in these application notes provide a comprehensive framework for assessing the efficacy of Dersimelagon in preventing and treating pulmonary fibrosis. Key endpoints, including histological analysis of collagen deposition and biochemical quantification of hydroxyproline content, are crucial for determining the therapeutic potential of this novel MC1R agonist. The data generated from these studies can provide a strong rationale for further clinical development of Dersimelagon for the treatment of IPF and other fibrotic diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 3. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxyproline assay. [bio-protocol.org]
- 11. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 12. A simplified method for bronchoalveolar lavage in mice by orotracheal intubation avoiding tracheotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Noninvasive Intratracheal Intubation to Study the Pathology and Physiology of Mouse Lung [jove.com]
- 14. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat, Pulmonary Fibrosis - Visiopharm · Pathology image analysis software [visiopharm.com]
Application Note: Determination of Dersimelagon Phosphate in Human Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive bioanalytical method for the quantitative determination of Dersimelagon in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, providing consistent and reproducible results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Dersimelagon.
Introduction
Dersimelagon (MT-7117) is an orally administered, selective small-molecule agonist of the melanocortin 1 receptor (MC1R)[1][2][3][4][5]. It is under investigation for the treatment of diseases such as erythropoietic protoporphyria and systemic sclerosis[1][4][6]. Activation of MC1R by Dersimelagon is known to have anti-inflammatory and anti-fibrotic effects, in addition to inducing melanin (B1238610) production[3][4][6].
Accurate measurement of Dersimelagon concentrations in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for its quantification in human plasma.
Signaling Pathway of Dersimelagon
Dersimelagon exerts its therapeutic effects by activating the MC1R, a G-protein coupled receptor (GPCR)[2]. Upon binding, it initiates a cascade of intracellular signaling events. A generalized representation of this pathway is shown below.
Caption: Dersimelagon activates the MC1R signaling cascade.
Experimental Protocol
Materials and Reagents
-
Dersimelagon reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of Dersimelagon)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
HPLC System: Capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Dersimelagon and the IS with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Conditions
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 10% B to 90% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Dersimelagon | Internal Standard |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | To be determined empirically | To be determined empirically |
| Collision Energy | To be determined empirically | To be determined empirically |
| Declustering Potential | To be determined empirically | To be determined empirically |
Method Validation
The method was validated according to regulatory guidelines. A lower limit of quantification (LLOQ) of 0.1 ng/mL was established for the analysis of Dersimelagon in plasma samples[7].
Workflow Diagram
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. mdpi.com [mdpi.com]
- 3. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of Dersimelagon in Systemic Sclerosis: Insights from Preclinical Studies [synapse.patsnap.com]
- 7. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Dersimelagon Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon (B607062) Phosphate (also known as MT-7117) is an investigational, orally bioavailable small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2] MC1R is a G-protein coupled receptor primarily expressed on melanocytes and is known to play a key role in regulating skin pigmentation.[1] Activation of MC1R stimulates the production of eumelanin (B1172464), a dark pigment that offers protection against ultraviolet (UV) radiation.[1] Dersimelagon is currently under investigation for the treatment of rare genetic disorders characterized by extreme photosensitivity, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3] Beyond its role in melanogenesis, MC1R activation has also been associated with anti-inflammatory and anti-fibrotic effects, suggesting a broader therapeutic potential for Dersimelagon.[4][5]
These application notes provide a comprehensive overview of the methodologies to analyze the effects of Dersimelagon Phosphate on gene expression. The included protocols are designed to guide researchers in assessing the molecular response to Dersimelagon treatment in relevant cell types.
Mechanism of Action: MC1R Signaling Pathway
Dersimelagon selectively binds to and activates MC1R. This initiates a downstream signaling cascade that ultimately leads to changes in gene expression. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.
A key target of this pathway is the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. CREB activation leads to increased MITF expression. MITF then upregulates the expression of several genes crucial for eumelanin synthesis, including Tyrosinase (Tyr), Tyrosinase-related protein 1 (Trp1), and Dopachrome (B613829) tautomerase (Dct).[6]
Data Presentation: Gene Expression Analysis
Melanogenesis-Related Gene Expression
Preclinical studies in murine models have demonstrated that oral administration of Dersimelagon leads to a significant upregulation of genes involved in eumelanin biosynthesis in the skin.[6] The following table summarizes these findings.
| Gene Symbol | Gene Name | Function in Melanogenesis | Observed Effect of Dersimelagon |
| Tyr | Tyrosinase | Rate-limiting enzyme in melanin (B1238610) synthesis | Significant Upregulation |
| Trp1 | Tyrosinase-related protein 1 | Stabilizes tyrosinase and contributes to eumelanin synthesis | Significant Upregulation |
| Dct | Dopachrome tautomerase | Catalyzes the conversion of dopachrome to DHICA in the eumelanin pathway | Significant Upregulation |
Table 1: Summary of Dersimelagon's effect on melanogenesis-related gene expression in preclinical models. "Significant Upregulation" indicates a notable increase in mRNA levels as observed in in vivo studies.[6]
Anti-Inflammatory and Anti-Fibrotic Gene Expression
In a preclinical model of systemic sclerosis (SSc), microarray-based gene expression analysis of lung tissue revealed that Dersimelagon treatment modulated the expression of genes associated with inflammation and fibrosis.[4] The treatment was shown to exert anti-inflammatory effects by suppressing the activation of inflammatory cells and related signaling pathways.[7] Furthermore, Dersimelagon inhibited the activation of human dermal fibroblasts by suppressing the TGF-β-induced increase in ACTA2 (alpha-smooth muscle actin) mRNA, a key marker of myofibroblast differentiation and fibrosis.[7]
| Gene/Pathway | Biological Process | Observed Effect of Dersimelagon |
| Inflammatory Cell Signaling | Inflammation | Suppression of activation pathways |
| ACTA2 (α-SMA) | Fibrosis, Myofibroblast differentiation | Suppression of TGF-β-induced upregulation |
Table 2: Summary of Dersimelagon's anti-inflammatory and anti-fibrotic effects on gene expression in a preclinical SSc model. The data indicates a modulatory effect on key pathways involved in the disease pathology.[4][7]
Experimental Protocols
The following are detailed protocols for analyzing gene expression in cells treated with this compound. These protocols can be adapted for various cell types, including primary human melanocytes, dermal fibroblasts, or relevant cell lines.
Experimental Workflow Overview
Protocol 1: Quantitative Real-Time PCR (qPCR)
This protocol is suitable for analyzing the expression of a targeted set of genes (e.g., Tyr, Trp1, Dct, ACTA2).
1. Cell Culture and Treatment:
-
Seed the cells of interest (e.g., primary human epidermal melanocytes) in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the culture medium to the desired final concentrations.
-
Replace the culture medium with fresh medium containing various concentrations of Dersimelagon or a vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
2. RNA Extraction and Quantification:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent) and extract total RNA according to the manufacturer's protocol.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is considered pure.
-
Assess RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.
3. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
4. qPCR:
-
Perform qPCR using a real-time PCR system with a SYBR Green or TaqMan-based assay.
-
The reaction mixture should include the cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and the appropriate PCR master mix.
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. The data should be normalized to the reference gene and compared to the vehicle-treated control group.
Protocol 2: RNA Sequencing (RNA-Seq)
This protocol is designed for a global, unbiased analysis of the transcriptome in response to Dersimelagon treatment.
1. Cell Culture, Treatment, and RNA Extraction:
-
Follow steps 1 and 2 from the qPCR protocol. For RNA-seq, it is crucial to use high-quality RNA with a high integrity number (RIN > 8).
2. Library Preparation:
-
Prepare RNA-seq libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
3. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR in R) to identify genes that are differentially expressed between Dersimelagon-treated and control samples.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify enriched biological pathways and functions.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on gene expression. The activation of the MC1R signaling pathway by Dersimelagon leads to the upregulation of melanogenesis-related genes, providing a molecular basis for its potential photoprotective effects. Additionally, evidence suggests that Dersimelagon can modulate inflammatory and fibrotic gene expression, opening avenues for its application in other disease contexts. By employing the detailed qPCR and RNA-seq protocols, researchers can further elucidate the molecular mechanisms of Dersimelagon and explore its full therapeutic potential.
References
- 1. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and identification of biomarkers for systemic sclerosis via microarray technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring cAMP Levels after Dersimelagon Phosphate Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dersimelagon Phosphate (also known as MT-7117) is an orally bioavailable, selective non-peptide agonist for the melanocortin 1 receptor (MC1R).[1][2][3][4] The MC1R is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating skin pigmentation and has anti-inflammatory effects.[3][5][6] As a Gαs-coupled receptor, activation of MC1R by an agonist like Dersimelagon stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[5][7][8]
This application note provides detailed protocols for quantifying the increase in intracellular cAMP levels in response to this compound stimulation. Measuring cAMP is a primary method for assessing the potency and efficacy of MC1R agonists and is a critical step in drug discovery and development. The following sections detail the MC1R signaling pathway, summarize the pharmacological properties of Dersimelagon, and provide step-by-step protocols for two common cAMP assay methods: Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).
Dersimelagon (MT-7117) Signaling Pathway
Upon binding to the MC1R, Dersimelagon induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including melanogenesis.[5][6]
Pharmacological Data
Dersimelagon is a potent and selective agonist of the MC1R. Its efficacy has been characterized across multiple species, demonstrating nanomolar to sub-nanomolar potency. The following table summarizes key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| EC₅₀ | Human (hMC1R) | 8.16 nM | [1] |
| Cynomolgus Monkey (cmMC1R) | 3.91 nM | [1] | |
| Mouse (mMC1R) | 1.14 nM | [1] | |
| Rat (rMC1R) | 0.251 nM | [1] | |
| Ki | Human (hMC1R) | 2.26 nM | [1] |
| Human (hMC4R) | 32.9 nM | [1] |
Experimental Workflow for cAMP Measurement
The general workflow for measuring cAMP levels following cell stimulation with Dersimelagon involves several key steps, from cell culture to data analysis. This process is applicable to various detection technologies, including HTRF and ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Facebook [cancer.gov]
- 5. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of MC1R Expression in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanocortin 1 Receptor (MC1R) is a G protein-coupled receptor pivotal in regulating pigmentation and photoprotection in melanocytes. Its role extends to influencing inflammation and DNA repair pathways. Dysregulation of MC1R signaling is strongly associated with an increased risk of melanoma and other skin cancers. Consequently, the accurate detection and quantification of MC1R expression in tissue samples are crucial for both basic research and the development of targeted therapeutics. Immunohistochemistry (IHC) stands as a powerful technique to visualize MC1R protein expression in situ, providing valuable insights into its localization and abundance within the tissue microenvironment.
These application notes provide a comprehensive guide, including detailed protocols for the immunohistochemical staining of MC1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections, information on validated antibodies, and a summary of expected expression patterns in various tissues.
Quantitative Data on MC1R Expression
The expression of MC1R varies significantly across different tissue types and is notably upregulated in melanoma. The following tables summarize the relative expression levels of MC1R in human tissues as determined by immunohistochemistry.
Table 1: MC1R Expression in Melanocytic Lesions
| Tissue Type | MC1R Expression Level | Staining Characteristics | Reference |
| Benign Nevi | Negative to Low | Weak cytoplasmic and/or membranous staining in a subset of nevi. | [1][2][3] |
| Primary Melanoma | Moderate to High | Intense cytoplasmic and membranous staining in the majority of primary melanomas.[2][4] Expression correlates with tumor depth.[1][3] | [1][2][3][4] |
| Metastatic Melanoma | High | Strong and widespread cytoplasmic and membranous staining. Expression is significantly higher than in primary melanomas.[1][2][3] | [1][2][3][4] |
Table 2: MC1R Expression in Normal Human Tissues
| Tissue | Expression Level | Staining Location | Reference |
| Skin | Low in keratinocytes, detectable in melanocytes | Cytoplasmic and membranous | [2][4] |
| Adrenal Gland | Low | - | [2] |
| Cerebellum | Low | - | [2] |
| Liver | Low | - | [2] |
| Testis | Low | Leydig cells | [2][5] |
| Ovary | Low | Lutein cells in the corpus luteum | [2][5] |
| Placenta | Low | Nucleus of trophoblastic cells | [2][5] |
| Appendix | Weak | - | [2] |
| Myocardium | Weak | - | [2] |
| Kidney | Weak | - | [2] |
| Myometrium | Weak | - | [2] |
| Immune Cells | Detectable | Monocytes/macrophages, neutrophils | [6] |
MC1R Signaling Pathway
MC1R is activated by α-melanocyte-stimulating hormone (α-MSH), triggering a cascade that leads to the production of eumelanin, a dark, photoprotective pigment.[7] The signaling can be antagonized by the Agouti signaling protein (ASIP), which promotes the synthesis of pheomelanin, a red/yellow pigment associated with increased photosensitivity.[8][9]
References
- 1. pnas.org [pnas.org]
- 2. Tissue distribution and differential expression of melanocortin 1 receptor, a malignant melanoma marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin 1 receptor (MC1R) expression as a marker of progression in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemical detection of the melanocortin 1 receptor in human testis, ovary and placenta using specific monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agouti-signaling protein - Wikipedia [en.wikipedia.org]
- 9. Agouti signaling protein inhibits melanogenesis and the response of human melanocytes to alpha-melanotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Dersimelagon Phosphate for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon Phosphate (also known as MT-7117) is an orally bioavailable, selective, non-peptide agonist of the melanocortin-1 receptor (MC1R).[1] Activation of MC1R stimulates the production of eumelanin, the dark pigment in the skin, which has photoprotective properties.[1] Dersimelagon is under investigation for the treatment of rare genetic disorders characterized by extreme photosensitivity, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[2] Preclinical studies in mice are essential for evaluating the efficacy and safety of new chemical entities like Dersimelagon. Oral gavage is a common and precise method for administering compounds to rodents in such studies.[3]
Due to its physicochemical properties, this compound presents formulation challenges, particularly concerning its solubility in aqueous vehicles suitable for animal dosing. This document provides detailed application notes and protocols for the formulation of this compound for oral gavage in mice, ensuring accurate and reproducible dosing for preclinical research.
Physicochemical Properties of Dersimelagon
A summary of the key physicochemical properties of Dersimelagon is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C36H45F4N3O5 | [4] |
| Molecular Weight | 675.8 g/mol | [5] |
| logP | 2.33 | [6] |
| pKa (Strongest Acidic) | 3.01 | [6] |
| pKa (Strongest Basic) | 8.7 | [6] |
| Water Solubility | Poor (predicted) | Inferred from logP and chemical structure |
| Solubility in Organic Solvents | Soluble in DMSO | [7] |
Signaling Pathway of this compound
Dersimelagon acts as an agonist at the MC1R, a G protein-coupled receptor (GPCR) predominantly expressed on melanocytes.[8] Upon binding, it activates a downstream signaling cascade that leads to melanogenesis.
Figure 1: this compound signaling pathway via MC1R.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Methylcellulose (B11928114) (400 cP)
-
Sterile, purified water
-
Magnetic stirrer and stir bars
-
Heater/hot plate
-
Analytical balance
-
Spatula
-
Glass beakers
-
Volumetric flasks
-
Sterile, calibrated oral gavage needles (20-22 gauge for mice)
-
Syringes (1 mL or appropriate size)
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Vehicle Preparation: 0.5% Methylcellulose in Purified Water
A 0.5% methylcellulose solution is a commonly used vehicle for oral gavage studies in mice, providing a uniform suspension for poorly soluble compounds.[3]
Protocol:
-
Calculate the required volume of 0.5% methylcellulose solution based on the number of animals and dosing volume.
-
Heat approximately one-third of the total required volume of purified water to 60-80°C in a sterile beaker with a magnetic stir bar.
-
Slowly add the weighed methylcellulose powder to the heated water while stirring vigorously to ensure proper wetting of the particles. The solution will appear cloudy.
-
Remove the beaker from the heat and add the remaining two-thirds of the volume as cold purified water.
-
Continue stirring the solution at room temperature or on ice until the methylcellulose is fully dissolved and the solution becomes clear and viscous.
-
Store the prepared vehicle at 2-8°C. It is recommended to prepare this solution fresh, but it can be stored for up to one week.
Formulation of this compound Suspension
Given the poor aqueous solubility of Dersimelagon and its solubility in DMSO, a suspension in 0.5% methylcellulose with a minimal amount of DMSO as a co-solvent is recommended. The final concentration of DMSO should be kept as low as possible, ideally below 5%, to avoid potential toxicity in mice.[9][10]
Figure 2: Experimental workflow for this compound formulation.
Protocol:
-
Calculate Required Amounts: Determine the desired final concentration of this compound in the dosing vehicle (e.g., 1 mg/mL for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg). Calculate the total mass of this compound and the total volume of the vehicle needed.
-
Prepare a Stock Solution:
-
Accurately weigh the calculated amount of this compound powder.
-
In a separate small, sterile tube, dissolve the powder in a minimal volume of DMSO. For example, to achieve a final DMSO concentration of 2% in the formulation, if the final volume is 10 mL, use 200 µL of DMSO. Ensure the powder is completely dissolved. Gentle warming or vortexing can aid dissolution.
-
-
Prepare the Suspension:
-
Measure the required volume of the 0.5% methylcellulose vehicle.
-
While vigorously stirring the methylcellulose vehicle, slowly add the this compound-DMSO stock solution.
-
Continue to stir for at least 15-30 minutes to ensure a homogenous suspension.
-
Adjust the final volume with the 0.5% methylcellulose vehicle if necessary.
-
-
Homogenization and Storage:
-
Vortex the suspension thoroughly before each use to ensure uniformity.
-
It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store it at 2-8°C, protected from light, and bring it to room temperature before administration. Always re-suspend thoroughly before dosing.
-
Dosing Calculations and Administration
The dosing volume for oral gavage in mice is typically between 5-10 mL/kg of body weight. The following table provides example calculations for preparing a dosing solution for a cohort of mice.
| Parameter | Example Value |
| Target Dose | 10 mg/kg |
| Average Mouse Weight | 25 g (0.025 kg) |
| Dosing Volume | 10 mL/kg |
| Calculations | |
| Dose per Mouse | 10 mg/kg * 0.025 kg = 0.25 mg |
| Volume per Mouse | 10 mL/kg * 0.025 kg = 0.25 mL |
| Formulation Concentration | 1 mg/mL |
Oral Gavage Procedure:
-
Accurately weigh each mouse before dosing to calculate the precise volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Use a sterile, appropriately sized gavage needle (e.g., 20-gauge for an adult mouse).[3]
-
Measure the correct insertion length of the gavage needle (from the tip of the mouse's nose to the last rib) to prevent esophageal or stomach perforation.
-
Gently insert the gavage needle into the esophagus and administer the calculated volume of the this compound suspension.
-
Observe the animal for any signs of distress after administration.
Conclusion
The protocol outlined in these application notes provides a reliable method for formulating this compound for oral gavage in mice. By utilizing a suspension in 0.5% methylcellulose with a minimal amount of DMSO as a co-solvent, researchers can achieve a homogenous and administrable formulation for preclinical studies. Adherence to these detailed protocols will help ensure accurate dosing and contribute to the generation of robust and reproducible data in the evaluation of this compound. It is always recommended to perform a small pilot study to confirm the stability and suitability of the formulation under specific experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Porphyria - Wikipedia [en.wikipedia.org]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Dersimelagon | C36H45F4N3O5 | CID 126736894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 9. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dersimelagon Phosphate Dose-Response Curve Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing dose-response curve experiments for Dersimelagon Phosphate (also known as MT-7117), a novel, orally available, selective melanocortin 1 receptor (MC1R) agonist. The protocols are intended to assist in the preclinical and clinical evaluation of this compound for conditions such as Erythropoietic Protoporphyria (EPP), X-Linked Protoporphyria (XLP), and Systemic Sclerosis (SSc).
Mechanism of Action
This compound is a small molecule that selectively binds to and activates the melanocortin 1 receptor (MC1R), a G protein-coupled receptor.[1][2] Activation of MC1R initiates a signaling cascade primarily through the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[[“]][4][5] This elevation in cAMP activates Protein Kinase A (PKA), leading to downstream effects such as increased eumelanin (B1172464) (black-brown pigment) production, which is photoprotective, and broad anti-inflammatory and anti-fibrotic effects.[1][4][6][7] MC1R activation can also influence other signaling pathways, including the ERK/MAPK and AKT pathways.[[“]][8]
Signaling Pathway of this compound
The primary signaling pathway initiated by this compound binding to MC1R is depicted below.
References
- 1. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria [mdpi.com]
- 2. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. mdpi.com [mdpi.com]
- 5. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of Dersimelagon in Systemic Sclerosis: Insights from Preclinical Studies [synapse.patsnap.com]
- 7. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Pigmentation Studies: Assessing Dersimelagon Phosphate with Ay/a Mice
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon (B607062) Phosphate (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R is a critical step in stimulating melanogenesis, the process of melanin (B1238610) production.[3] Dersimelagon has demonstrated the ability to induce skin pigmentation in preclinical and clinical studies, suggesting its therapeutic potential for treating photosensitivity disorders like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][2][4][5] This document provides detailed application notes and protocols for utilizing the Ay/a mouse model to assess the pigmentation-inducing effects of Dersimelagon Phosphate.
The Ay/a mouse is a valuable tool for studying pigmentation. These mice carry the lethal yellow (Ay) allele, which results in the ubiquitous expression of the agouti signaling protein (ASP).[6][7] ASP acts as an antagonist to the MC1R, inhibiting the production of black/brown eumelanin (B1172464) and promoting the synthesis of yellow/red pheomelanin, leading to a characteristic yellow coat color.[3][6][8] By administering an MC1R agonist like Dersimelagon, it is possible to overcome the antagonistic effects of ASP and induce a shift from pheomelanin to eumelanin production, resulting in a visible darkening of the coat color.[2] This model, therefore, provides a clear and quantifiable phenotype for evaluating the in vivo efficacy of MC1R agonists.
Signaling Pathway and Experimental Rationale
This compound selectively binds to and activates the MC1R, a G-protein coupled receptor located on the surface of melanocytes.[1][2] This activation initiates a downstream signaling cascade, leading to increased production of eumelanin.
The experimental workflow is designed to assess the in vivo efficacy of this compound in a dose-dependent manner.
Experimental Protocols
Protocol 1: In Vivo Assessment of Dersimelagon-Induced Pigmentation in Ay/a Mice
1.1. Animal Model:
-
Strain: C57BL/6J-Ay/+ (Ay/a) mice.
-
Age: 8-12 weeks.
-
Sex: Male or female (note that studies have shown increased exposure in females, which may be attributed to differences in body weight).[1]
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
1.2. Treatment Groups and Administration:
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: this compound (0.3 mg/kg/day).
-
Group 3: this compound (1 mg/kg/day).
-
Group 4: this compound (3 mg/kg/day).
-
-
Administration: Administer the assigned treatment orally via gavage once daily for 6 consecutive days.[2] The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
1.3. Data Collection:
-
Coat Color Imaging:
-
On Day 0 (baseline) and Day 7, capture high-resolution digital images of the dorsal coat of each mouse under standardized lighting conditions.
-
Include a color standard in each image for color correction during analysis.
-
-
Hair Sample Collection:
-
On Day 7, collect a sample of dorsal hair from a defined area for melanin analysis.
-
1.4. Quantitative Data and Analysis:
| Treatment Group | Dose (mg/kg/day) | Mean Coat Color Change (ΔL*) | Eumelanin Content (µg/mg hair) | Pheomelanin Content (µg/mg hair) | Eumelanin/Pheomelanin Ratio |
| Vehicle Control | 0 | Baseline | Value | Value | Value |
| Dersimelagon | 0.3 | Value | Value | Value | Value |
| Dersimelagon | 1 | Value | Value | Value | Value |
| Dersimelagon | 3 | Value | Value | Value | Value |
| ΔL represents the change in lightness, where a negative value indicates darkening. |
Protocol 2: Quantitative Analysis of Mouse Coat Color
This protocol is adapted from methods described for quantifying coat color proportions using digital image analysis.[9][10][11][12]
2.1. Image Processing:
-
Using image editing software (e.g., Adobe Photoshop, ImageJ), standardize the color balance of all images using the color standard.
-
Select a consistent region of interest (ROI) on the dorsal coat of each mouse.
2.2. Colorimetric Analysis:
-
Within the ROI, measure the average color values in a standardized color space (e.g., CIE Lab). The L value represents lightness (0 = black, 100 = white).
-
Calculate the change in lightness (ΔL) for each animal: ΔL = L(Day 7) - L(Day 0).
Protocol 3: Quantification of Eumelanin and Pheomelanin in Mouse Hair
This protocol outlines two common methods for melanin quantification.
3.1. Spectrophotometric Method: This method provides a convenient way to estimate total melanin and the eumelanin to pheomelanin ratio.[13][14]
-
Sample Preparation:
-
Weigh a small amount of hair (e.g., 5-10 mg).
-
Solubilize the melanin by adding 100 µL of water and 900 µL of Soluene-350 to the hair sample.
-
Incubate at an elevated temperature (e.g., 80°C) until the hair is dissolved.
-
-
Measurement:
-
Measure the absorbance of the solution at 500 nm (A500) and 650 nm (A650) using a spectrophotometer.
-
The A500 value is proportional to the total melanin content.
-
The A650/A500 ratio can be used to estimate the eumelanin to total melanin ratio (higher ratios indicate a greater proportion of eumelanin).[14]
-
3.2. High-Performance Liquid Chromatography (HPLC) Method: This method provides a more precise quantification of eumelanin and pheomelanin by measuring specific degradation products.[15][16][17]
-
Eumelanin Quantification:
-
Degrade eumelanin by permanganate (B83412) oxidation to yield pyrrole-2,3,5-tricarboxylic acid (PTCA).
-
Quantify PTCA using HPLC with UV detection.
-
-
Pheomelanin Quantification:
-
Degrade pheomelanin by hydroiodic acid hydrolysis to yield aminohydroxyphenylalanine (AHP).
-
Quantify AHP using HPLC with electrochemical detection.
-
Protocol 4: Histological Assessment of Melanin in Hair Follicles
4.1. Sample Preparation:
-
On Day 7, collect a skin biopsy from the dorsal region.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Section the tissue at 5 µm thickness.
4.2. Staining:
-
Perform Fontana-Masson staining to visualize melanin granules within the hair follicles. Melanin will appear as black deposits.
4.3. Analysis:
-
Qualitatively or semi-quantitatively assess the amount of melanin in the hair bulbs of treated versus control animals under a light microscope.
Concluding Remarks
The use of Ay/a mice provides a robust and visually intuitive model for assessing the in vivo efficacy of MC1R agonists like this compound. The protocols outlined in this document offer a comprehensive framework for conducting these studies, from in-life animal procedures to detailed quantitative analysis of pigmentation changes. By employing these standardized methods, researchers can generate reliable and reproducible data to support the development of novel therapies for pigmentation-related disorders.
References
- 1. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agouti signaling protein inhibits melanogenesis and the response of human melanocytes to alpha-melanotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Interaction of Agouti protein with the melanocortin 1 receptor in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. A method to quantify mouse coat-color proportions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Method to Quantify Mouse Coat-Color Proportions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Method to Quantify Mouse Coat-Color Proportions | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectrophotometric characterization of eumelanin and pheomelanin in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. madbarn.com [madbarn.com]
- 16. Quantitative analysis of eumelanin and pheomelanin in humans, mice, and other animals: a comparative review. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for TGF-β-Induced Activation of Human Dermal Fibroblasts and Modulation by MT-7117
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a pivotal role in tissue repair and fibrosis.[1][2] In dermal wound healing, TGF-β stimulates fibroblasts to differentiate into myofibroblasts, contractile cells characterized by the expression of α-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components such as collagen and fibronectin.[1][2][3] While essential for tissue repair, dysregulation of this process can lead to pathological scarring and fibrosis. MT-7117 (dersimelagon) is a novel, orally available, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][3] Emerging evidence suggests that MT-7117 can modulate the fibrotic response by inhibiting the TGF-β-induced activation of human dermal fibroblasts.[3] These application notes provide detailed protocols for inducing fibroblast activation with TGF-β and for evaluating the inhibitory effects of MT-7117.
Data Presentation
The following tables summarize the qualitative and representative quantitative effects of MT-7117 on TGF-β-activated human dermal fibroblasts based on available preclinical data.[3] Specific quantitative values from dose-response and time-course studies are not publicly available and the data presented here is illustrative of the described effects.
Table 1: Effect of MT-7117 on TGF-β-Induced Gene Expression in Human Dermal Fibroblasts
| Target Gene | Treatment | Fold Change vs. Control (Illustrative) |
| ACTA2 (α-SMA) | TGF-β (10 ng/mL) | ↑↑↑ |
| TGF-β (10 ng/mL) + MT-7117 (100 nM) | ↑↑ | |
| TGF-β (10 ng/mL) + MT-7117 (1000 nM) | ↑ | |
| COL1A1 (Collagen Type I) | TGF-β (10 ng/mL) | ↑↑↑ |
| TGF-β (10 ng/mL) + MT-7117 (100-1000 nM) | ↑↑↑ (No significant effect) |
Table 2: Time-Course of α-SMA Protein Expression in Response to TGF-β and MT-7117 (Illustrative)
| Treatment | 24 hours | 48 hours | 72 hours |
| Control | Baseline | Baseline | Baseline |
| TGF-β (10 ng/mL) | + | ++ | +++ |
| TGF-β (10 ng/mL) + MT-7117 (1000 nM) | + | + | ++ |
(+, ++, +++ represent relative protein expression levels)
Experimental Protocols
Protocol 1: Culture of Human Dermal Fibroblasts (HDFs)
This protocol outlines the standard procedure for the culture of primary human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thaw cryopreserved HDFs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed Fibroblast Growth Medium.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Replace the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:5 ratio.
Protocol 2: TGF-β-Induced Activation of Human Dermal Fibroblasts
This protocol describes the induction of myofibroblast differentiation from HDFs using TGF-β1.
Materials:
-
Confluent Human Dermal Fibroblasts (passage 3-6)
-
Serum-free Fibroblast Growth Medium
-
Recombinant Human TGF-β1 (carrier-free)
-
6-well culture plates
Procedure:
-
Seed HDFs in 6-well plates and grow to 80-90% confluency in complete growth medium.
-
Wash the cells twice with PBS and replace the medium with serum-free medium.
-
Incubate the cells for 24 hours to induce quiescence.
-
Prepare a stock solution of TGF-β1 in sterile PBS containing 0.1% Bovine Serum Albumin (BSA).
-
Treat the cells with TGF-β1 at a final concentration of 10 ng/mL in fresh serum-free medium.
-
Incubate for 24-72 hours, depending on the desired endpoint (mRNA or protein analysis).
Protocol 3: Treatment with MT-7117
This protocol details the application of MT-7117 to assess its inhibitory effect on TGF-β-induced fibroblast activation.
Materials:
-
TGF-β-stimulated Human Dermal Fibroblasts (from Protocol 2)
-
MT-7117
-
DMSO (vehicle)
Procedure:
-
Prepare a stock solution of MT-7117 in DMSO.
-
One hour prior to TGF-β1 stimulation, pre-treat the quiescent HDFs with various concentrations of MT-7117 (e.g., 10, 100, 1000 nM) or vehicle (DMSO) in serum-free medium.
-
Add TGF-β1 (10 ng/mL) to the wells containing MT-7117 or vehicle.
-
Incubate for the desired time period (e.g., 24 hours for mRNA analysis, 48-72 hours for protein analysis).
-
Harvest the cells for downstream analysis (e.g., qRT-PCR for ACTA2 and COL1A1 expression, Western blot for α-SMA and collagen protein levels).
Visualizations
TGF-β Signaling Pathway in Dermal Fibroblasts
Caption: TGF-β signaling cascade in dermal fibroblasts.
Experimental Workflow for Assessing MT-7117 Efficacy
Caption: Workflow for evaluating MT-7117's effect.
MT-7117 Mechanism of Action
Caption: MT-7117's inhibitory action on fibroblast activation.
References
- 1. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transforming growth factor beta (TGF beta) causes a persistent increase in steady-state amounts of type I and type III collagen and fibronectin mRNAs in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Dersimelagon Phosphate for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dersimelagon Phosphate (B84403), also known as MT-7117, is a potent and selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2] Its ability to stimulate eumelanin (B1172464) production makes it a compound of significant interest for research into skin pigmentation and the treatment of photosensitivity disorders like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[2][3][4] Proper dissolution and handling of Dersimelagon Phosphate are critical for obtaining accurate and reproducible results in in vitro studies. These application notes provide detailed protocols for the dissolution, storage, and quality control of this compound for use in cell-based assays and other in vitro experimental systems.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. The compound is available as a phosphate salt, which may influence its solubility and handling characteristics compared to the free base.
| Property | Value | Reference |
| Chemical Name | 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid, phosphate (1:1) | [5] |
| Synonyms | This compound, MT-7117 Phosphate | [1][6] |
| CAS Number | 2490660-87-0 | [1][5] |
| Molecular Formula | C₃₆H₄₅F₄N₃O₅ · H₃PO₄ | [5] |
| Molecular Weight | 773.75 g/mol | [5][7] |
| Appearance | Solid | N/A |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions. While the free base has known solubility in certain organic solvents, the phosphate salt's solubility profile is important to consider for aqueous-based in vitro systems.
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | Soluble | [8] |
| Ethanol | Soluble | N/A |
| Water | Sparingly Soluble | Inferred from general properties of phosphate salts. |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Inferred from general properties of phosphate salts. |
Note: It is highly recommended to perform a solubility test in your specific cell culture medium to avoid precipitation.[9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.74 mg of this compound (Molecular Weight: 773.75 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is expected to be stable for at least 6 months.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-adhesion microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation due to "solvent shock," it is recommended to perform serial dilutions.
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution.
-
Use this intermediate dilution to prepare the final working concentrations.
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. Crucially, ensure that the final concentration of DMSO in the cell culture medium is ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity. [9]
-
Mixing: Mix the working solution gently but thoroughly by pipetting up and down or by gentle inversion.
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately for cell treatment.
Quality Control
To ensure the reliability of your in vitro studies, it is important to perform quality control checks on your this compound solutions.
-
Visual Inspection: Before each use, visually inspect the stock and working solutions for any signs of precipitation or crystallization. If precipitation is observed, the solution should be warmed gently and vortexed to redissolve the compound. If it does not redissolve, it should be discarded.
-
Stability Testing: The stability of this compound in your specific cell culture medium can be assessed by incubating the compound in the medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours).[9] The concentration of the compound at different time points can be quantified using analytical methods such as HPLC-UV or LC-MS.
-
Functional Assay: The biological activity of the dissolved this compound can be confirmed using a functional assay, such as measuring cAMP accumulation in MC1R-expressing cells.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in in vitro studies.
Caption: this compound signaling pathway in melanocytes.
Caption: General experimental workflow for in vitro studies.
References
- 1. medkoo.com [medkoo.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Dersimelagon in Erythropoietic Protoporphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. Dersimelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Dersimelagon Supplier | CAS 1835256-48-8 | AOBIOUS [aobious.com]
- 9. benchchem.com [benchchem.com]
- 10. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Serum Protein Profiling in Mice Treated with Dersimelagon Phosphate
These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the effects of Dersimelagon Phosphate (also known as MT-7117) on the serum protein profile in mice, based on preclinical studies. The provided protocols offer a framework for replicating such experiments.
Introduction
This compound is a novel, orally available, selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3] Activation of MC1R is known to have broad anti-inflammatory and anti-fibrotic effects.[1][3] Preclinical studies using murine models of systemic sclerosis (SSc) have demonstrated that Dersimelagon has disease-modifying effects, significantly inhibiting skin fibrosis and lung inflammation.[1][3][4] A key aspect of understanding the systemic effects of this compound is the analysis of changes in the serum proteome, which can reveal biomarkers and shed light on its mechanism of action.
Data Presentation: Quantitative Serum Protein Profiling
In a study by Kondo et al. (2022), serum protein profiling was performed in a bleomycin (B88199) (BLM)-induced systemic sclerosis mouse model treated with Dersimelagon (MT-7117). The treatment was shown to suppress multiple SSc-related biomarkers. The following table summarizes the key proteins identified as being suppressed by Dersimelagon treatment.
| Biomarker | Function/Association | Effect of Dersimelagon |
| P-selectin | Cell adhesion molecule, involved in inflammation and thrombosis. | Suppressed |
| Osteoprotegerin | Member of the TNF receptor superfamily, involved in bone metabolism and vascular calcification. | Suppressed |
| Cystatin C | A marker of kidney function, also implicated in inflammation and cardiovascular disease. | Suppressed |
| Growth and differentiation factor-15 (GDF-15) | A cytokine involved in inflammatory and fibrotic processes. | Suppressed |
| S100A9 | A calcium-binding protein, also known as calgranulin B, involved in inflammation. | Suppressed |
Data extracted from Kondo et al., Arthritis Research & Therapy, 2022.[3]
Experimental Protocols
The following are detailed methodologies for key experiments related to serum protein profiling in mice treated with this compound. These are based on the procedures described in the preclinical study by Kondo et al. (2022) and supplemented with standard laboratory practices.
Animal Model and Drug Administration
Objective: To induce a systemic sclerosis-like phenotype in mice and treat with this compound.
Materials:
-
Bleomycin (BLM)
-
This compound (MT-7117)
-
Vehicle for MT-7117 (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
8-week-old female C57BL/6 mice
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Induce systemic sclerosis by daily subcutaneous injections of BLM (e.g., 100 µg in 100 µL of PBS) into a defined area of the back for a specified period (e.g., 4 weeks). A control group should receive daily subcutaneous injections of PBS.
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/kg).
-
Administer this compound or vehicle orally to the mice once daily. The treatment can be prophylactic (starting from the first day of BLM injection) or therapeutic (starting after the establishment of fibrosis).
-
Monitor the health and body weight of the mice throughout the experiment.
-
At the end of the treatment period, collect blood samples for serum protein profiling.
Serum Sample Collection and Preparation
Objective: To obtain high-quality serum from treated and control mice for proteomic analysis.
Materials:
-
Micro-hematocrit capillary tubes or serum separator tubes
-
Centrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
Dry ice or liquid nitrogen
Protocol:
-
Anesthetize the mice using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Collect blood via cardiac puncture or from the retro-orbital sinus using a micro-hematocrit capillary tube.
-
If using standard tubes, allow the blood to clot at room temperature for 30-60 minutes. If using serum separator tubes, follow the manufacturer's instructions.
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Carefully collect the supernatant (serum) without disturbing the cell pellet.
-
Aliquot the serum into fresh, pre-chilled microcentrifuge tubes.
-
Snap-freeze the aliquots in liquid nitrogen or on dry ice and store them at -80°C until analysis.
Serum Protein Profiling using Multiplex Immunoassay
Objective: To simultaneously quantify the levels of multiple proteins in the mouse serum samples.
Materials:
-
Commercially available multiplex immunoassay kit (e.g., Luminex-based assay) for mouse cytokines, chemokines, and other biomarkers.
-
Multiplex assay reader (e.g., Luminex 200 or MAGPIX)
-
Wash buffer
-
Assay buffer
-
Standard diluent
-
Detection antibody cocktail
-
Streptavidin-phycoerythrin (SAPE)
-
Microplate shaker
-
96-well filter plate
Protocol:
-
Thaw the serum samples on ice.
-
Prepare the standards and quality controls provided with the kit according to the manufacturer's instructions.
-
Dilute the serum samples as recommended by the assay protocol.
-
Add the antibody-coupled magnetic beads to the wells of the 96-well filter plate.
-
Wash the beads using a plate washer or a handheld magnet.
-
Add the prepared standards, controls, and diluted serum samples to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for the time specified in the protocol (typically 1-2 hours).
-
Wash the beads to remove unbound material.
-
Add the detection antibody cocktail to each well and incubate on a shaker.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) to each well and incubate on a shaker.
-
Wash the beads.
-
Resuspend the beads in sheath fluid or assay buffer.
-
Acquire the data using a multiplex assay reader.
-
Analyze the data using the software provided with the instrument to determine the concentrations of the target proteins in each sample.
Visualizations
References
- 1. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, and excretion of [14 C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT-7117 Lowers Inflammation, Fibrosis in Scleroderma Mouse Model - Scleroderma Queensland [scleroderma.org.au]
Troubleshooting & Optimization
Dersimelagon Phosphate solubility issues in aqueous solutions
Welcome to the technical support center for Dersimelagon (B607062) Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of Dersimelagon Phosphate in experimental settings, with a focus on addressing common solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as MT-7117) is an orally bioavailable, selective small-molecule agonist of the melanocortin 1 receptor (MC1R).[1][2][3] It is being investigated for its therapeutic potential in conditions like Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP) due to its ability to increase the production of eumelanin (B1172464), which can enhance sunlight tolerance.[3]
Q2: What is the primary mechanism of action of this compound?
A2: As an MC1R agonist, Dersimelagon binds to and activates the melanocortin 1 receptor, a G-protein coupled receptor.[2][4] This activation stimulates the Gαs subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in biological effects such as increased eumelanin production.[5]
Q3: I am observing precipitation when trying to dissolve this compound in my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?
A3: this compound, like many phosphate salts of complex organic molecules, has limited solubility in aqueous solutions. Direct dissolution in aqueous buffers, especially at higher concentrations, can lead to precipitation. The issue may be exacerbated by factors such as the pH of the buffer and the presence of other salts.
Q4: How should I prepare this compound for in vitro experiments?
A4: It is highly recommended to first prepare a concentrated stock solution in an organic solvent, such as anhydrous Dimethyl Sulfoxide (DMSO).[5] This stock solution can then be serially diluted into your aqueous experimental medium to the final desired concentration. This method helps to avoid direct dissolution issues in aqueous solutions.
Q5: What is the recommended storage condition for this compound and its stock solutions?
A5: The solid compound should be stored dry and protected from light, at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[6] DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[7]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition of DMSO stock to aqueous media | "Solvent Shock" : Rapid change in solvent polarity causes the compound to crash out of solution. | 1. Dilute the DMSO stock solution into the aqueous medium gradually. 2. Gently mix or vortex the solution while adding the stock. 3. Warm the aqueous medium to 37°C before adding the stock solution. |
| Final concentration exceeds solubility limit : The desired final concentration is higher than the solubility of this compound in the aqueous medium. | 1. Perform a solubility test by preparing serial dilutions of the compound in your specific medium to determine the maximum soluble concentration. 2. If a higher concentration is required, consider if a lower concentration is sufficient to achieve the desired biological effect. The EC50 for human MC1R is in the nanomolar range.[7] | |
| Low temperature of the aqueous medium : Solubility of many compounds decreases at lower temperatures. | 1. Ensure your aqueous medium (e.g., cell culture media, buffer) is at the experimental temperature (e.g., 37°C) before adding the DMSO stock. | |
| Inconsistent experimental results | Degradation of the compound in solution : this compound may not be stable in the experimental medium over long incubation periods. | 1. Prepare fresh dilutions from the DMSO stock immediately before each experiment. 2. If long-term incubation is necessary, perform a stability study of this compound in your specific medium over the time course of your experiment.[5] |
| Adsorption to plasticware : The compound may adhere to the surface of plastic tubes or plates, reducing its effective concentration. | 1. Consider using low-adhesion plasticware for preparing and storing solutions, especially for long-term experiments.[5] | |
| Incorrect storage of stock solutions : Repeated freeze-thaw cycles can lead to degradation of the compound in the DMSO stock. | 1. Aliquot the DMSO stock solution into small, single-use volumes to minimize freeze-thaw cycles.[5][7] |
Data Presentation
Table 1: Solubility of Dersimelagon (Free Base) in Common Organic Solvents
| Solvent | Solubility |
| DMSO | ≥10 mg/mL |
| Ethanol | ≥10 mg/mL |
Data sourced from publicly available information for Dersimelagon free base.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (773.76 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 7.74 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound using a calibrated analytical balance.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months.[7]
Protocol 2: Preparation of Working Solutions for in vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your pre-warmed aqueous medium to achieve the desired final concentrations for your experiment.
-
Important: When diluting, add the DMSO stock to the aqueous medium and mix gently but thoroughly to avoid precipitation. The final concentration of DMSO in the experimental medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced artifacts.[5]
-
-
Use immediately: It is recommended to use the freshly prepared working solutions immediately for your experiments.
Visualizations
Caption: Signaling pathway of this compound via MC1R activation.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Hi-Affi™ In Vitro Cell based Melanocortin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Optimizing Dersimelagon Phosphate Concentration for Cell Viability: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro concentration of Dersimelagon (B607062) Phosphate (also known as MT-7117) for cell viability and functional assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Dersimelagon Phosphate and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective, non-peptide small molecule agonist for the melanocortin 1 receptor (MC1R).[1] MC1R is a G protein-coupled receptor (GPCR) primarily found on melanocytes.[1] When Dersimelagon binds to and activates MC1R, it triggers a downstream signaling cascade, most notably the cyclic AMP (cAMP) pathway, which leads to the production of eumelanin (B1172464) (the dark pigment in skin and hair).[1][2] This activation is also associated with anti-inflammatory and anti-fibrotic effects.[3]
Q2: What are the recommended cell lines for in vitro experiments with this compound?
A2: For studying the effects of MC1R agonists like Dersimelagon, the B16F1 mouse melanoma cell line is commonly used as it endogenously expresses MC1R and shows a measurable melanin (B1238610) production response upon receptor activation.[1][2] For human-specific studies, recombinant cell lines such as Chinese Hamster Ovary (CHO) cells engineered to express human MC1R (hMC1R) are recommended.[1] Primary human melanocytes can also be used for more physiologically relevant studies, though they may be more challenging to culture.[1]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration of Dersimelagon can differ based on the cell type and the specific assay being performed. Preclinical data indicate that Dersimelagon is active in the picomolar to nanomolar range.[1] For example, in B16F1 mouse melanoma cells, concentrations as low as 3 pmol/L have been shown to increase eumelanin production, with a reported EC50 of approximately 13.0 pmol/L.[1][2] For cAMP production in cells expressing recombinant human MC1R, the EC50 value is in the nanomolar range.[1][4] It is strongly recommended to perform a dose-response curve to establish the optimal concentration for your specific experimental conditions.[1]
Q4: How should I prepare and store this compound for in vitro use?
A4: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]
Q5: Does this compound affect cell proliferation or viability at its effective concentrations?
A5: Preclinical in vitro studies on five different human melanoma cell lines have shown that Dersimelagon did not affect their proliferation.[2][5] This suggests that at concentrations effective for MC1R agonism, Dersimelagon is not expected to be cytotoxic. However, it is always best practice to perform a cell viability assay to confirm this in your specific cell line and experimental setup.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when optimizing this compound concentration.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of cell death observed at expected effective concentrations. | 1. The cell line may be unusually sensitive to this compound.2. Incorrect calculation of stock or working solution concentrations.3. The final DMSO concentration in the culture medium is too high.4. Off-target effects at higher concentrations. | 1. Perform a dose-response experiment (a "kill curve") to determine the cytotoxic concentration for your specific cell line.2. Double-check all calculations for solution preparation.3. Ensure the final DMSO concentration is ≤ 0.5% and include a vehicle-only (DMSO) control in your experiment.4. Use the lowest effective concentration determined from your dose-response curve to minimize potential off-target effects. |
| No observable effect on downstream signaling (e.g., cAMP production) or function (e.g., melanin production). | 1. The concentration of this compound is too low.2. Low or no MC1R expression in the chosen cell line.3. The cells are stressed or not in a healthy growth phase.4. The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 1 µM).2. Verify MC1R expression in your cell line using methods like qPCR or Western blot. Consider using a positive control cell line with known high MC1R expression, such as B16F1.3. Ensure cells are healthy, within a low passage number, and not overgrown.4. Use a fresh aliquot of the this compound stock solution and confirm proper storage conditions. |
| Inconsistent results between experiments. | 1. Variability in cell health, passage number, or seeding density.2. Inconsistent preparation of this compound dilutions.3. Lot-to-lot variability in serum or other culture reagents. | 1. Standardize cell culture practices: use cells within a consistent passage number range and seed at the same density for each experiment.2. Prepare fresh dilutions of this compound for each experiment.3. If possible, use the same lot of serum and other critical reagents for a set of related experiments. |
| High background in cAMP or other signaling assays. | 1. High basal adenylyl cyclase activity in the cells.2. Contamination of assay reagents. | 1. Optimize cell seeding density and incubation times.2. Use fresh, high-quality assay reagents and include a vehicle-only control to establish the baseline signal. |
Data Presentation
The following table summarizes key in vitro efficacy data for this compound from preclinical studies.
| Parameter | Cell Line | EC50 Value | Reference |
| Melanin Production | B16F1 mouse melanoma | ~13.0 pmol/L | [1][2] |
| cAMP Production | CHO cells expressing human MC1R | 8.16 nmol/L | [1] |
| Agonistic Activity | Cells expressing human MC1R | Nanomolar range | [2][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A typical concentration range to test for cytotoxicity could be from 1 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Visualizations
Caption: this compound signaling via MC1R activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dersimelagon Phosphate cAMP Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dersimelagon Phosphate and conducting cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (formerly MT-7117) is an orally active and selective agonist for the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) found primarily on melanocytes.[1][2] Its primary mechanism of action involves binding to and activating the MC1R, which initiates a signaling cascade that leads to the production of eumelanin, a dark photoprotective pigment.[1] This makes it a promising therapeutic candidate for photodermatoses like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][3]
Q2: What is the expected outcome of a this compound cAMP assay?
As a selective MC1R agonist, this compound stimulates the Gs alpha subunit (Gαs) associated with the receptor.[1] This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP into intracellular cyclic AMP (cAMP).[1] Therefore, a successful experiment should demonstrate a dose-dependent increase in intracellular cAMP levels in cells expressing functional MC1R upon treatment with this compound.
Q3: What are the known binding affinity and functional activity values for this compound?
Competitive radioligand binding assays and functional cAMP assays have been performed to determine the binding affinity (Ki) and half-maximal effective concentration (EC50) of this compound. These values demonstrate its high affinity and potent activation of MC1R.[1]
Quantitative Data Summary
| Parameter | Species/Receptor | Value (nM) |
| Binding Affinity (Ki) | Human MC1R | 2.26[1] |
| Human MC3R | 1420[1] | |
| Human MC4R | 32.9[1] | |
| Human MC5R | 486[1] | |
| Functional Agonist Activity (EC50) | Human MC1R | 8.16[1][2] |
| Cynomolgus Monkey MC1R | 3.91[1][2] | |
| Mouse MC1R | 1.14[1][2] | |
| Rat MC1R | 0.251[2] |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in melanocytes.
Caption: General experimental workflow for a cAMP assay.
Troubleshooting Guide
Issue 1: High Well-to-Well Variability
Question: My replicate wells for the same concentration of this compound show significantly different cAMP levels, resulting in large error bars. What could be the cause?
Answer: High variability can obscure the true dose-response relationship. Common causes include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.[4] Ensure you have a homogenous cell suspension before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, control compounds, or assay reagents will lead to variable results.[4] Use calibrated pipettes and be meticulous with your technique.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can alter reagent concentrations.[4][5] Consider not using the outer wells or using a humidified incubator.
-
Temperature Gradients: Uneven temperature across the plate during incubations can affect the enzymatic reactions in the assay.[4] Ensure the plate is uniformly heated.
Issue 2: Low Signal-to-Noise Ratio
Question: The difference in cAMP levels between my vehicle control and the highest concentration of this compound is very small. How can I increase my assay window?
Answer: A low signal-to-noise ratio can make it difficult to accurately determine the potency of your compound. Consider the following:
-
Suboptimal Agonist Concentration: You may not be using a high enough concentration of this compound to elicit a maximal response. Perform a full dose-response curve to ensure you are capturing the top of the curve.
-
Incorrect Stimulation Time: The peak of cAMP production can be transient. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation time.[4]
-
Cell Health and Receptor Expression: Ensure your cells are healthy, within a low passage number, and have adequate expression of MC1R.[4] Over-confluent cells may show a diminished response.[5]
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. The inclusion of a PDE inhibitor, such as IBMX, can help to preserve the cAMP signal.[4] However, be aware that high concentrations of PDE inhibitors can sometimes increase the basal signal.[6]
-
Low Cell Number: Insufficient cell numbers per well can lead to a weak signal.[5] Try increasing the cell seeding density, but be mindful that this can also increase the background signal.[4]
Issue 3: High Background Signal
Question: My vehicle-treated control wells show a very high cAMP signal, reducing the assay window. What could be causing this?
Answer: High background can mask the specific signal from this compound. Potential causes include:
-
Cell Confluency: Overly confluent cells can lead to non-specific pathway activation and a high basal cAMP level.[5] Ensure you are seeding cells at the recommended density.
-
Serum Components: Some lots of fetal bovine serum (FBS) may contain factors that can stimulate Gs-coupled receptors, leading to an elevated basal cAMP signal.[5] Test different serum lots or consider a serum-free assay medium.
-
Reagent Contamination: Use fresh, sterile reagents to avoid contamination that could lead to non-specific cellular responses.[5]
Caption: Troubleshooting flowchart for inconsistent cAMP assay results.
Experimental Protocols
Protocol: this compound cAMP Assay in HEK293 cells stably expressing human MC1R
This protocol provides a general framework. Optimal conditions, such as cell number and stimulation time, should be determined empirically.
Materials:
-
HEK293 cells stably expressing human MC1R
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Maintain HEK293-hMC1R cells in logarithmic growth phase.[7] Ensure cells are not over-confluent.
-
Cell Seeding:
-
Harvest cells and perform a cell count to ensure viability.
-
Resuspend cells in culture medium to the desired density.
-
Seed the cells into the microplate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (assay buffer with the same final concentration of solvent as the highest compound concentration).
-
-
Assay:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add assay buffer containing the PDE inhibitor to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the this compound serial dilutions and vehicle control to the appropriate wells.
-
Incubate for the predetermined optimal stimulation time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Follow the specific instructions provided with your chosen cAMP assay kit for cell lysis and the addition of detection reagents. This typically involves adding a lysis buffer followed by detection reagents that will generate a signal (e.g., luminescence, fluorescence) proportional to the amount of cAMP present.
-
-
Signal Readout:
-
Read the plate using a plate reader with the appropriate settings for your assay kit.
-
-
Data Analysis:
-
Subtract the average signal from the blank wells (if any) from all other wells.
-
Plot the signal versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Degradation of Dersimelagon Phosphate in solution
Disclaimer: Specific degradation pathways and stability data for Dersimelagon Phosphate in various solution-based experimental settings are not extensively published in the public domain. The following guidance is based on general best practices for handling investigational small molecule compounds in a research environment.
Frequently Asked Questions (FAQs)
Q1: What are the potential signs of this compound degradation in my stock solution?
A1: While specific indicators for this compound are not publicly documented, general signs of small molecule degradation in solution can include:
-
Color Change: Any deviation from the expected color of the solution.
-
Precipitation: Formation of solid particles in a solution that was previously clear.
-
Reduced Potency: A noticeable decrease in the expected biological activity in your assays.
-
Altered Chromatographic Profile: If using analytical techniques like HPLC, changes in peak shape, retention time, or the appearance of new peaks can indicate degradation.
Q2: How should I prepare and store stock solutions of this compound to minimize degradation?
A2: For investigational compounds like this compound, it is crucial to follow best practices for solution preparation and storage:
-
Solvent Selection: Use high-purity, anhydrous solvents recommended for similar non-peptide small molecules. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture and air. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect solutions from light by using amber vials or by wrapping vials in foil, as light can be a significant contributor to the degradation of many organic molecules.
-
Working Solutions: Prepare fresh aqueous working solutions for your experiments from the frozen stock on the day of use. Avoid storing the compound in aqueous buffers for extended periods unless stability has been confirmed.
Q3: I am seeing inconsistent results in my cell-based assays. Could this be related to the degradation of this compound?
A3: Inconsistent results can stem from various factors, but compound instability is a plausible cause. If you suspect degradation:
-
Prepare a fresh stock solution of this compound from the solid compound.
-
Qualify the new stock solution with a simple, reliable assay and compare the results with those obtained using the older stock.
-
Review your solution handling and storage procedures to ensure they align with best practices.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may be related to the stability of this compound in your experiments.
Table 1: Troubleshooting Common Experimental Issues
| Issue | Potential Cause Related to Degradation | Recommended Action |
| Reduced or no biological activity | The compound may have degraded in the stock solution or working solution. | 1. Prepare a fresh stock solution from solid material.2. Prepare fresh working solutions immediately before use.3. Minimize the time the compound spends in aqueous buffer before being added to the assay. |
| High variability between replicates | Inconsistent degradation across different wells or tubes. This could be due to variations in light exposure or temperature. | 1. Ensure uniform handling of all samples.2. Protect samples from light during incubation.3. Use a fresh aliquot of stock solution for each experiment. |
| Unexpected cytotoxicity | A degradation product may be toxic to the cells. | 1. Use a freshly prepared solution.2. If possible, analyze the solution for impurities using a suitable analytical method (e.g., HPLC-MS). |
| Precipitate forms in the media | The compound may have limited solubility or may be degrading to a less soluble product in your experimental buffer or media. | 1. Confirm the solubility of this compound in your specific media.2. Consider using a lower concentration or a different solvent for the final dilution step. |
Experimental Protocols
Protocol: General Workflow for Assessing Compound Stability in an Experimental Buffer
This protocol outlines a general method to assess the short-term stability of a compound like this compound in a specific buffer.
-
Preparation of Stock Solution:
-
Accurately weigh the solid this compound.
-
Dissolve in an appropriate anhydrous solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Aliquot and store at -80°C.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into the experimental buffer to the final working concentration.
-
Prepare multiple identical samples.
-
-
Incubation:
-
Incubate the test solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Have a control sample stored at 4°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample for analysis.
-
Analysis can be performed using HPLC to check for the appearance of degradation peaks and a decrease in the parent compound peak area.
-
Alternatively, test the biological activity of the incubated solution in a quick and reliable assay.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound or the biological activity against time to estimate the stability of this compound under your experimental conditions.
-
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Signaling Pathway and Troubleshooting Logic
Diagram: Simplified MC1R Signaling Pathway
Dersimelagon is an agonist for the melanocortin 1 receptor (MC1R).[1][2] Understanding its mechanism of action can help in designing experiments and interpreting results.
Caption: Simplified signaling pathway of this compound via the MC1R.
Diagram: Troubleshooting Logic for Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Low oral bioavailability of Dersimelagon Phosphate in rat models
Technical Support Center: Dersimelagon (B607062) Phosphate
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers encountering low oral bioavailability of Dersimelagon Phosphate (also known as MT-7117) in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability and what are the key pharmacokinetic parameters of dersimelagon in rats?
A1: The oral bioavailability of dersimelagon has been reported as low in rats.[1] The compound is, however, rapidly absorbed following oral administration.[1][2][3][4] Key pharmacokinetic (PK) parameters from a study in male Sprague-Dawley rats are summarized below.[1][2]
Table 1: Pharmacokinetic Parameters of Dersimelagon in Male Sprague-Dawley Rats
| Parameter | Oral Administration (0.3, 1, and 3 mg/kg) | Intravenous Administration (2 mg/kg) | Reference |
|---|---|---|---|
| Bioavailability | Low | N/A | [1] |
| Time to Max. Concentration (Tmax) | 30 minutes | N/A | [2][3][4] |
| Absorption | Rapid; exposure (AUC & Cmax) increases in a slightly more than dose-proportional manner. | N/A | [1] |
| Plasma Protein Binding | High | High | [1] |
| Metabolism | Extensively metabolized to a glucuronide in the liver.[2] | Moderate clearance. | [1][2] |
| Excretion | Primarily through feces after elimination in bile and subsequent hydrolysis back to the parent drug in the gut.[2] | N/A | [2] |
| Half-life (t1/2) | 3.86 hours (total radioactivity) | Moderate |[4] |
Q2: What are the primary factors that could be contributing to the low oral bioavailability of dersimelagon in my rat studies?
A2: Based on available data and general pharmacokinetic principles, the low oral bioavailability of dersimelagon in rats is likely multifactorial. The primary contributors are believed to be:
-
Extensive First-Pass Metabolism: Dersimelagon is extensively metabolized in the liver to its glucuronide form, which is then eliminated in the bile.[2] This significant metabolic conversion before the drug reaches systemic circulation is a classic cause of low oral bioavailability.[5]
-
Poor Aqueous Solubility: While not explicitly detailed for dersimelagon, compounds with poor solubility often exhibit low bioavailability because they must dissolve in the gastrointestinal fluids before they can be absorbed.[6][7]
-
Gastrointestinal Permeability: The efficiency with which the compound crosses the intestinal wall can be a rate-limiting step in its absorption.[7][8]
-
High Plasma Protein Binding: Dersimelagon exhibits high plasma protein binding in rats.[1] While this occurs after absorption, it reduces the concentration of free, active drug and can influence its distribution and clearance.
Troubleshooting Guides
Problem: I am observing undetectable or significantly lower than expected plasma concentrations of dersimelagon after oral administration in rats.
This guide provides a systematic approach to troubleshooting common experimental pitfalls that can lead to poor outcomes in oral bioavailability studies.
Table 2: Troubleshooting Low Plasma Exposure of Dersimelagon
| Potential Issue | Recommended Action | Rationale |
|---|---|---|
| Improper Gavage Technique | Review and confirm your oral gavage procedure against the standard protocol (see Protocol 1). Ensure the gavage needle length is correct and that there are no signs of misdosing (e.g., fluid from the nose, respiratory distress).[9][10] | Incorrect administration can lead to the dose being delivered into the lungs instead of the stomach, or reflux of the administered substance.[9][11] |
| Inadequate Formulation/Vehicle | Evaluate the vehicle used for administration. For compounds with potential solubility issues, a simple aqueous suspension may be insufficient. Consider using vehicles with solubilizing agents or developing a more advanced formulation like a solid dispersion or nanosuspension.[5] | The compound must be solubilized in the gastrointestinal tract to be absorbed. If the formulation does not facilitate this, absorption will be minimal.[5][6] |
| Compound Instability | Assess the stability of dersimelagon in the chosen vehicle and under simulated gastrointestinal fluid conditions. | The compound could be degrading in the formulation before administration or in the acidic environment of the stomach, reducing the amount available for absorption.[6] |
| Insufficient Analytical Sensitivity | Verify that the Lower Limit of Quantitation (LLOQ) of your analytical method (e.g., LC-MS/MS) is sufficient to detect the expected low plasma concentrations. | Given the known low bioavailability, plasma levels may fall below the detection limits of an unoptimized analytical method, leading to falsely negative or inaccurate results.[6] |
| Animal-Specific Factors | Ensure rats were properly fasted before dosing, as food can affect drug absorption. Check for any signs of illness in the animals, as this can alter gastrointestinal function and metabolism.[12] | The physiological state of the animal can significantly impact drug pharmacokinetics. |
The following diagram illustrates a logical workflow for troubleshooting unexpectedly low plasma concentrations of dersimelagon.
Caption: Troubleshooting workflow for low dersimelagon plasma levels.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Oral Gavage in Rats
This protocol is a synthesized guide for administering a substance directly into a rat's stomach.
1. Materials:
-
Dersimelagon formulation
-
Appropriately sized gavage needle (see Table 3)
-
Syringe
-
Weigh scale
-
Personal Protective Equipment (gloves, lab coat, eye protection)
Table 3: Recommended Gavage Needle Sizes for Rats
| Rat Weight (g) | Gauge | Length (inches) | Tip |
|---|---|---|---|
| 150-250 | 18 | 2-3 | Ball-tip, flexible or curved |
| >250 | 16 | 3 | Ball-tip, flexible or curved |
Source: Adapted from Washington State University and UCSF IACUC guidelines.[11][13]
2. Procedure:
-
Preparation: Weigh the rat and calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg.[11][13] Pre-measure the insertion depth of the gavage needle by holding it alongside the rat, with the tip at the mouth and the end at the last rib; mark the tube at the nose.[12][13]
-
Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically. The head should be gently extended back to create a straight line through the neck and esophagus.[9][11]
-
Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus. The tube should pass easily with the animal exhibiting a swallowing reflex.[9][13]
-
Verification: DO NOT FORCE THE NEEDLE. If resistance is met, it may have entered the trachea. Withdraw and try again.[11][12]
-
Administration: Once the needle is at the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to administer the substance.[10]
-
Withdrawal & Monitoring: After dosing, gently remove the needle along the same path of insertion.[13] Return the animal to its cage and monitor closely for at least 10 minutes for any signs of respiratory distress.[10][11]
Caption: Experimental workflow for a rat oral bioavailability study.
Mechanism of Action
Q3: What is the signaling pathway of dersimelagon?
A3: Dersimelagon is a selective agonist for the melanocortin-1 receptor (MC1R).[14][15][16] MC1R is a G-protein coupled receptor (GPCR) located on the surface of melanocytes.[14] Its activation initiates a signaling cascade that leads to the production of eumelanin (B1172464) (black-brown pigment), which has photoprotective effects.[14]
Caption: Simplified MC1R signaling pathway activated by dersimelagon.
References
- 1. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, and excretion of [14 C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. aniphy.fr [aniphy.fr]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. mdpi.com [mdpi.com]
- 15. ard.bmj.com [ard.bmj.com]
- 16. Dersimelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Dersimelagon Phosphate & Primary Cell Cultures: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers evaluating the in vitro effects of Dersimelagon (B607062) Phosphate, a selective melanocortin-1 receptor (MC1R) agonist, on primary cell cultures. While direct public data on Dersimelagon Phosphate's cytotoxicity in primary cells is limited, this guide addresses potential issues based on its known mechanism of action and standard cell culture practices.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on primary cell cultures?
A1: this compound is a selective agonist for the melanocortin-1 receptor (MC1R).[1][2][3] Therefore, its primary effect in MC1R-expressing primary cells (e.g., melanocytes, keratinocytes, monocytes, endothelial cells, and fibroblasts) is the activation of this receptor and its downstream signaling pathways.[1][2] This is expected to induce biological responses such as melanogenesis in melanocytes and anti-inflammatory effects in other cell types, rather than overt cytotoxicity.[1][3] Preclinical studies on human melanoma cell lines showed that dersimelagon did not affect their proliferation.[1][4]
Q2: At what concentrations should I test this compound to avoid potential cytotoxicity?
A2: For initial experiments, it is recommended to use concentrations that are relevant to the compound's known potency. Dersimelagon (MT-7117) is a potent MC1R agonist.[5] A dose-response curve starting from low nanomolar concentrations up to the low micromolar range (e.g., 1 nM to 10 µM) is advisable to determine the optimal concentration for the desired biological effect without inducing off-target effects that might lead to cytotoxicity.
Q3: Is this compound soluble in standard cell culture media?
A3: For in vitro assays, this compound (MT-7117) has been dissolved in dimethylsulfoxide (DMSO).[3] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected high cytotoxicity at all tested concentrations. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: The cell culture may be contaminated with bacteria, mycoplasma, or fungi. 3. Incorrect compound concentration: Errors in calculating dilutions may have resulted in higher than intended concentrations. | 1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to rule out its toxicity. Ensure the final solvent concentration is non-toxic for your specific primary cell type. 2. Check for contamination: Regularly test your cell cultures for mycoplasma and visually inspect for signs of bacterial or fungal contamination. 3. Verify calculations and stock solutions: Double-check all dilution calculations and consider preparing a fresh stock solution. |
| Variability in results between experiments. | 1. Cell passage number: Primary cells have a limited lifespan and their characteristics can change with increasing passage number. 2. Inconsistent cell density: Seeding cells at different densities can affect their growth rate and sensitivity to compounds. 3. Reagent variability: Inconsistent quality of media, sera, or other reagents. | 1. Use a consistent passage number: For a set of experiments, use primary cells within a narrow passage range. 2. Standardize cell seeding: Ensure that the same number of viable cells are seeded in each well for every experiment. 3. Use consistent reagent lots: Whenever possible, use the same lot of media, serum, and other critical reagents for the duration of the study. |
| No observable biological effect (e.g., no change in melanin (B1238610) production in melanocytes). | 1. Low or absent MC1R expression: The primary cell type being used may not express MC1R at sufficient levels. 2. Sub-optimal compound concentration: The concentrations tested may be too low to elicit a response. 3. Incorrect assay endpoint: The chosen assay may not be sensitive enough to detect the biological response. | 1. Confirm MC1R expression: Verify the expression of MC1R in your primary cells using techniques like qPCR, western blot, or immunocytochemistry. 2. Broaden the concentration range: Test a wider range of this compound concentrations. 3. Optimize the assay: Ensure your assay is validated and sensitive enough to detect the expected biological effect. For melanogenesis, consider measuring melanin content or tyrosinase activity. |
Experimental Protocols
Protocol: Assessing Cytotoxicity using a Resazurin-based Assay
This protocol describes a method for evaluating the cytotoxicity of this compound in primary human epidermal melanocytes.
1. Materials:
- Primary Human Epidermal Melanocytes (HEMs)
- Melanocyte Growth Medium
- This compound
- DMSO (cell culture grade)
- 96-well cell culture plates
- Resazurin (B115843) sodium salt solution
- Phosphate-Buffered Saline (PBS)
- Plate reader (fluorometer)
2. Procedure:
- Cell Seeding:
- Culture HEMs to ~80% confluency.
- Trypsinize, count, and seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of melanocyte growth medium.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
- Include a vehicle control (medium with the highest percentage of DMSO used) and an untreated control.
- Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control media to the respective wells.
- Incubation:
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- Resazurin Assay:
- Prepare a working solution of resazurin in PBS.
- Remove the treatment media from the wells.
- Add 100 µL of the resazurin working solution to each well.
- Incubate for 2-4 hours at 37°C, protected from light.
- Data Acquisition:
- Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Quantitative Data Summary
The following tables present hypothetical data from a cytotoxicity assessment of this compound on two primary cell types.
Table 1: Cell Viability of Primary Human Epidermal Melanocytes after 48-hour exposure to this compound.
| This compound (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.001 | 98.7 | 5.1 |
| 0.01 | 99.1 | 4.8 |
| 0.1 | 97.5 | 5.3 |
| 1 | 96.2 | 4.9 |
| 10 | 94.8 | 5.5 |
| 50 (Positive Control) | 15.2 | 3.1 |
Table 2: IC50 Values of this compound in Different Primary Cell Lines (Hypothetical Data).
| Cell Line | IC50 (µM) |
| Primary Human Epidermal Melanocytes | > 100 |
| Primary Human Dermal Fibroblasts | > 100 |
| Primary Human Keratinocytes | > 100 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Simplified MC1R signaling pathway activated by Dersimelagon.
References
- 1. mdpi.com [mdpi.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming vehicle effects in Dersimelagon Phosphate in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential vehicle-related effects during in vivo studies with Dersimelagon Phosphate.
Troubleshooting Guide
Vehicle effects can sometimes confound in vivo study results, leading to misinterpretation of a compound's true efficacy and safety profile. Below is a guide to identifying and addressing common issues that may arise from the vehicle used to administer this compound orally.
Issue: Unexpected Adverse Events or Mortality in the Vehicle Control Group
Symptoms:
-
Unexplained animal deaths in the control group.
-
Signs of distress such as lethargy, ruffled fur, or significant weight loss.
-
Local irritation at the site of administration (if applicable, though less common for oral gavage).
Troubleshooting Workflow:
Technical Support Center: Understanding Variability in Pigmentation Response to Dersimelagon in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pigmentation response to Dersimelagon in mice. Our goal is to help you navigate the potential sources of variability in your experiments and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Dersimelagon and how does it induce pigmentation in mice?
A1: Dersimelagon (formerly MT-7117) is a potent and selective, orally bioavailable, non-peptide agonist of the Melanocortin 1 Receptor (MC1R).[1][2][3][4] MC1R is a G-protein coupled receptor primarily expressed on melanocytes, the pigment-producing cells.[1] Activation of MC1R by Dersimelagon initiates an intracellular signaling cascade that stimulates the production of eumelanin (B1172464), the black-brown pigment responsible for darker skin and hair.[1][5] This process is known as melanogenesis.
Q2: What is the expected pigmentation response in mice treated with Dersimelagon?
A2: Oral administration of Dersimelagon has been shown to induce a dose-dependent darkening of the coat color in mice.[6][7] This is due to an increased production of eumelanin over pheomelanin (the yellow-red pigment).[5] The effect is typically observed in the newly grown hair after administration. The minimum effective dose for significant coat color darkening in Ay/a mice has been reported to be around 0.3 mg/kg/day administered orally.[6][7]
Q3: What are the key factors that can contribute to variability in the pigmentation response to Dersimelagon in mice?
A3: Variability in the pigmentation response to Dersimelagon can arise from several factors, including:
-
Genetic Background of the Mouse Strain: Different mouse strains have varying genetic makeups that can influence pigmentation. This includes polymorphisms in the Mc1r gene itself, which can alter the receptor's affinity for agonists, and variations in the expression of other genes involved in melanogenesis.
-
Agouti Signaling Protein (ASIP) Expression: ASIP is a natural antagonist of MC1R. It competes with agonists like Dersimelagon for binding to the receptor, thereby inhibiting eumelanin production and promoting pheomelanin synthesis.[8] The level of ASIP expression can vary significantly between different mouse strains (e.g., C57BL/6 vs. agouti strains), leading to different baseline coat colors and responsiveness to MC1R agonists.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of orally administered Dersimelagon can differ between individual mice and strains, leading to variations in the effective concentration of the drug at the target melanocytes.[9][10][11]
-
Experimental Procedures: Inconsistencies in drug formulation, administration technique (e.g., oral gavage), animal handling, and methods of assessing pigmentation can all introduce variability.
-
Other Factors: Age, sex, diet, and the overall health of the mice can also play a role in the pigmentation response.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Dersimelagon and provides potential solutions.
Issue 1: No Observable Pigmentation Change
| Potential Cause | Troubleshooting Steps |
| Sub-threshold Dose | Verify the dose calculation and ensure it is within the effective range reported in the literature (≥0.3 mg/kg/day for coat color change in Ay/a mice).[6][7] Consider performing a dose-response study to determine the optimal dose for your specific mouse strain and experimental conditions. |
| Improper Drug Administration | Review your oral gavage technique to ensure correct and consistent delivery of the full dose to the stomach. Improper technique can lead to incomplete dosing or aspiration. Ensure the drug is properly solubilized or suspended in the vehicle. |
| Drug Instability | Check the storage conditions and expiration date of your Dersimelagon stock. Ensure the formulated solution is prepared fresh or stored appropriately to prevent degradation. |
| Mouse Strain Non-responsiveness | The chosen mouse strain may have a genetic background that confers resistance to MC1R agonism. This could be due to a loss-of-function mutation in the Mc1r gene or high levels of the antagonist ASIP. Consider using a different, more responsive strain (e.g., Ay/a or C57BL/6J-Ay/+ mice are often used to demonstrate MC1R agonist effects).[6][7] |
| Individual Non-responder | Even within a responsive strain, individual mice may show a lack of response. This could be due to individual pharmacokinetic differences or other unknown biological factors. If a significant portion of your cohort is non-responsive, investigate the other potential causes listed here. |
Issue 2: High Variability in Pigmentation Response Within the Same Treatment Group
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure all technicians are using a standardized and proficient oral gavage technique. Small variations in the volume administered or the stress induced during the procedure can contribute to variability. |
| Pharmacokinetic Variability | Inter-individual differences in drug absorption and metabolism are common.[9][10][11] While difficult to control, ensuring a consistent fasting state before dosing (if applicable) and using a homogenous cohort of mice (in terms of age and weight) can help minimize this variability. |
| Variable ASIP Expression | In mouse strains with variable agouti expression (e.g., viable yellow Avy/a), the baseline level of MC1R antagonism can differ between individuals, leading to a varied response to Dersimelagon. Using a more genetically uniform strain can help mitigate this. |
| Subjective Assessment of Pigmentation | Visual scoring of coat color can be subjective. Implement a quantitative method for assessing pigmentation, such as digital image analysis or measurement of eumelanin/pheomelanin content in hair samples, to obtain more objective and reproducible data.[1][2][3] |
| Stress-Induced Effects | Stress from handling and procedures can influence various physiological processes, potentially impacting the pigmentation response. Acclimatize the mice to handling and the experimental setup to minimize stress. |
Issue 3: Unexpected Side Effects
| Potential Cause | Troubleshooting Steps |
| Off-target Effects | Although Dersimelagon is selective for MC1R, at high doses, it may interact with other melanocortin receptors (e.g., MC4R), which are involved in regulating appetite, metabolism, and sexual function.[4] Observe mice for changes in body weight, food and water intake, and general behavior. If off-target effects are suspected, consider reducing the dose. |
| Formulation/Vehicle Effects | The vehicle used to dissolve or suspend Dersimelagon could have its own effects. Always include a vehicle-only control group in your experiments to differentiate the effects of the drug from those of the vehicle. |
| General Toxicity | While preclinical and clinical studies have shown Dersimelagon to be generally well-tolerated,[9] monitor the animals for any signs of distress, such as lethargy, ruffled fur, or significant weight loss. If toxicity is suspected, consult with a veterinarian and consider reducing the dose or discontinuing the experiment. In human studies, the most common treatment-related adverse events were nausea, freckles (ephelides), and skin hyperpigmentation.[9] |
Data Presentation: Quantitative Summary of Dersimelagon's In Vitro and In Vivo Activity
Table 1: In Vitro Activity of Dersimelagon
| Parameter | Species | Value | Reference |
| MC1R EC50 | Human | 8.16 nM | [2][4] |
| Cynomolgus Monkey | 3.91 nM | [2][4] | |
| Mouse | 1.14 nM | [2][4] | |
| Rat | 0.251 nM | [2][4] | |
| MC4R EC50 | Human | 79.6 nM | [3] |
| MC1R Ki | Human | 2.26 nM | [4] |
| MC4R Ki | Human | 32.9 nM | [4] |
| Melanin (B1238610) Production EC50 (B16-F1 cells) | Mouse | 13 pM | [3] |
Table 2: In Vivo Pigmentation Response to Oral Dersimelagon in Mice
| Mouse Strain | Dose | Duration | Observed Effect | Reference |
| Ay/a | ≥0.3 mg/kg/day | 6 days | Significant coat color darkening | [6][7] |
| C57BL/6J-Ay/+ | ≥0.3 mg/kg/day | Repeated Administration | Significant coat color darkening | [6][7] |
Experimental Protocols
Protocol 1: Induction of Pigmentation in Mice with Oral Dersimelagon
-
Animal Model: Select a suitable mouse strain. Ay/a or C57BL/6J-Ay/+ mice are recommended for robust and visually apparent responses.[6][7] House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dersimelagon Formulation: Prepare a homogenous suspension of Dersimelagon in a suitable vehicle (e.g., 0.5% methylcellulose). The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
Administration: Administer Dersimelagon or vehicle control orally via gavage once daily for the desired duration (e.g., 6 consecutive days).[6][7] Ensure proper technique to minimize stress and ensure accurate dosing.
-
Observation: Shave a small patch of fur on the dorsal side of the mice before the start of the experiment to facilitate the observation of newly grown, pigmented hair.
-
Assessment of Pigmentation: At the end of the study period, assess the coat color of the newly grown fur. This can be done qualitatively by visual scoring or quantitatively using the methods described in Protocol 2.
Protocol 2: Quantitative Analysis of Mouse Coat Color
Method A: Digital Image Analysis
-
Image Acquisition: Anesthetize the mice and take high-resolution digital photographs of the dorsal coat under standardized lighting conditions.
-
Image Processing: Use image analysis software (e.g., ImageJ or Adobe Photoshop) to quantify the pigmented area.
-
Convert the image to a suitable color space (e.g., grayscale or RGB).
-
Set a threshold to distinguish between the pigmented (dark) and non-pigmented (light) areas of the coat.
-
Calculate the percentage of the total area that is pigmented.
-
A detailed protocol for this method has been described by D'Orazio et al. (2009).
-
Method B: Eumelanin and Pheomelanin Quantification
-
Hair Sample Collection: Pluck or shave hair samples from the dorsal region of the mice.
-
Melanin Extraction and Analysis:
Signaling Pathways and Experimental Workflows
Caption: Dersimelagon-induced MC1R signaling pathway leading to eumelanin production.
Caption: Experimental workflow for assessing Dersimelagon-induced pigmentation in mice.
Caption: Logical workflow for troubleshooting unexpected results in pigmentation studies.
References
- 1. medkoo.com [medkoo.com]
- 2. Dersimelagon (MT-7117) | MC1R agonist | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tanabe-pharma.com [tanabe-pharma.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dersimelagon | MT-7117 | MC1R agonist | TargetMol [targetmol.com]
- 9. Paper: Erythropoietic Protoporphyria: Phase 2 Clinical Trial Results Evaluating the Safety and Effectiveness of Dersimelagon (MT-7117), an Oral MC1R Agonist [ash.confex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dersimelagon Phosphate and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Dersimelagon Phosphate in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as MT-7117) is an investigational, orally active small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2][3] MC1R is a G-protein coupled receptor involved in regulating skin pigmentation and inflammation.[1] By activating MC1R, Dersimelagon stimulates the production of eumelanin, a dark pigment that can offer protection from sunlight.[1] This mechanism is being explored for the treatment of rare genetic disorders that cause extreme sun sensitivity, such as Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP).[4]
Q2: Can this compound interfere with my fluorescence-based assay?
While there is no specific data in the public domain detailing the fluorescent properties of this compound, it is a possibility that, like many small molecules, it could interfere with fluorescence-based assays.[5][6] Small molecules can interfere with such assays through two primary mechanisms: autofluorescence and fluorescence quenching.[5]
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, leading to a false-negative signal. This is also known as the inner-filter effect.[5]
Q3: What are the initial steps to determine if this compound is causing interference?
To determine if this compound is interfering with your assay, you should run a series of control experiments. A simple initial check is to measure the fluorescence of this compound alone in your assay buffer at the same excitation and emission wavelengths used for your experimental probe.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
Symptoms:
-
A dose-dependent increase in fluorescence signal in wells containing this compound, even in the absence of the biological target or other assay components.
-
The signal is present at the start of a kinetic assay.
Troubleshooting Protocol:
-
Measure the Intrinsic Fluorescence of this compound:
-
Prepare a dilution series of this compound in your assay buffer.
-
Dispense into a microplate.
-
Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.
-
-
Analyze the Data:
-
If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.
-
-
Mitigation Strategies:
-
Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance and emission spectra of this compound. Red-shifted fluorophores are often less susceptible to interference from small molecules.[7]
-
Pre-read Correction: If using a different fluorophore is not possible, you can perform a pre-read of the plate after adding this compound but before adding the fluorescent substrate/probe. This background reading can then be subtracted from the final endpoint reading.
-
Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay. These assays have a time delay between excitation and emission detection, which can reduce interference from short-lived background fluorescence from compounds.[8]
-
Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)
Symptoms:
-
A dose-dependent decrease in the fluorescence signal in your assay.
-
The compound shows inhibitory activity in an assay where it is not expected to be an inhibitor.
Troubleshooting Protocol:
-
Measure the Absorbance Spectrum of this compound:
-
Use a spectrophotometer to measure the absorbance spectrum of this compound across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore.
-
-
Analyze the Data:
-
If this compound has significant absorbance at the excitation or emission wavelength of your fluorophore, it can cause quenching (the inner-filter effect).
-
-
Mitigation Strategies:
-
Change Fluorophore: Use a fluorophore with excitation and emission wavelengths that are outside the absorbance spectrum of this compound.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a range where the inner-filter effect is minimized.
-
Mathematical Correction: For absorbance-based interference, mathematical corrections can be applied if the absorbance of the compound is known at the relevant wavelengths. However, this is a more complex approach.
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as an absorbance or luminescence-based assay, to confirm the biological activity.[5]
-
Data Presentation
To systematically assess the potential for interference, it is recommended to record your findings in a structured manner. The tables below provide a template for summarizing your experimental results.
Table 1: Autofluorescence Profile of this compound
| This compound Concentration (µM) | Fluorescence Intensity (RFU) at Assay Wavelengths |
| 0 (Blank) | |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 |
Table 2: Absorbance Profile of this compound
| Wavelength (nm) | Absorbance at 10 µM this compound |
| Your Excitation λ | |
| Your Emission λ | |
| 280 | |
| 340 | |
| 485 | |
| 535 | |
| 590 | |
| 650 |
Experimental Protocols
Protocol 1: Measuring the Intrinsic Fluorescence of this compound
-
Preparation: Prepare a 2x dilution series of this compound in your assay buffer, starting from the highest concentration used in your primary assay. Include a "buffer only" blank control.
-
Dispensing: Add the solutions to the wells of a black, clear-bottom microplate (or the plate type recommended for your fluorescence reader).
-
Reading: Use a microplate reader to measure the fluorescence at the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analysis: Plot the fluorescence intensity (RFU) against the concentration of this compound. A linear increase in fluorescence with concentration is indicative of autofluorescence.
Protocol 2: Measuring the Absorbance Spectrum of this compound
-
Preparation: Prepare a solution of this compound in your assay buffer at a concentration relevant to your assay (e.g., 10 µM).
-
Measurement: Use a UV-Visible spectrophotometer to scan the absorbance of the solution from approximately 250 nm to 700 nm. Use the assay buffer as a blank.
-
Analysis: Examine the absorbance spectrum for any peaks that overlap with the excitation or emission wavelengths of your fluorophore.
Visualizations
Below are diagrams to help visualize the concepts discussed in this guide.
Caption: Signaling pathway of this compound via the MC1R.
Caption: Experimental workflow for troubleshooting assay interference.
Caption: Decision tree for diagnosing the type of fluorescence interference.
References
- 1. mdpi.com [mdpi.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Dersimelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to prevent Dersimelagon Phosphate precipitation in media
Welcome to the technical support center for Dersimelagon Phosphate (MT-7117). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments, with a focus on preventing precipitation in media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate results and loss of valuable reagents. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: Precipitate observed in media after adding this compound.
| Potential Cause | Explanation | Troubleshooting Steps |
| High Final Concentration | The concentration of this compound exceeds its solubility limit in the specific cell culture medium being used. | 1. Determine the Solubility Limit: Perform a serial dilution of this compound in your media to identify the concentration at which precipitation occurs. 2. Optimize Working Concentration: Ensure your experimental concentration is below the determined solubility limit.[1] |
| "Solvent Shock" | Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.[1] | 1. Gradual Dilution: Add the DMSO stock solution to the media drop-wise while gently vortexing or swirling the tube. 2. Minimize DMSO Concentration: Keep the final concentration of DMSO in the media as low as possible (ideally below 0.5%).[1] |
| Media Composition | Components in the cell culture media, such as salts and proteins, can interact with this compound, affecting its solubility. | 1. Test Different Media: If possible, test the solubility of this compound in alternative media formulations. 2. Serum Concentration: Evaluate if the presence or concentration of serum (e.g., FBS) impacts precipitation. |
| pH of the Media | The pH of the cell culture media can influence the ionization state of this compound, thereby affecting its solubility. | 1. Monitor Media pH: Ensure the pH of your media is within the recommended range for your cell line. 2. pH Adjustment (with caution): If you suspect pH is the issue, you can perform a controlled experiment to assess solubility at different pH values. However, be mindful that altering media pH can impact cell health. |
| Temperature | Temperature fluctuations can affect the solubility of compounds. | 1. Maintain Consistent Temperature: Ensure that all solutions are at the appropriate temperature before mixing. 2. Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles, which can promote precipitation.[1] |
| Improper Storage | Incorrect storage of the stock solution can lead to degradation or precipitation. | 1. Follow Manufacturer's Recommendations: Store the this compound stock solution at the recommended temperature (typically -20°C or -80°C) in a dark, dry place.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MT-7117) is a selective, orally available small molecule agonist of the melanocortin-1 receptor (MC1R).[2] MC1R is a G-protein coupled receptor (GPCR) that, when activated, initiates a signaling cascade leading to the production of eumelanin (B1172464), a dark pigment that can protect the skin from light-induced damage.[3]
Q2: What is the signaling pathway activated by Dersimelagon?
A2: As an MC1R agonist, Dersimelagon binds to and activates the MC1R. This activation stimulates the associated Gαs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to increased eumelanin synthesis.[1][4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of Dersimelagon.[1]
Q4: Is there quantitative data on the solubility of this compound in different cell culture media?
A4: Currently, there is no publicly available, comprehensive quantitative data on the solubility of this compound in specific cell culture media such as DMEM or RPMI-1640. The stability and solubility in in vitro experimental conditions can be influenced by multiple factors including media composition, pH, temperature, and the presence of serum.[1] It is highly recommended that researchers determine the solubility and stability under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 773.76 g/mol )[5]
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 0.001 L * 773.76 g/mol * 1000 mg/g = 7.74 mg for 1 mL
-
-
Weigh the calculated amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Determining the Stability and Solubility of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability and solubility of this compound in your specific cell culture medium.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO₂
-
Microscope
-
(Optional) Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Test Samples:
-
Prepare a serial dilution of the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Prepare a control sample with the highest concentration of DMSO used in the dilutions.
-
Prepare samples in both serum-free and serum-containing media.
-
-
Incubation:
-
Incubate the prepared samples at 37°C in a 5% CO₂ incubator for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
-
Visual Inspection:
-
At each time point, visually inspect the samples for any signs of precipitation.
-
Use a microscope to examine the samples for the presence of crystals or amorphous precipitate.
-
-
(Optional) Quantitative Analysis:
-
At each time point, centrifuge the samples to pellet any precipitate.
-
Collect the supernatant and analyze the concentration of soluble this compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Compare the measured concentration to the initial concentration to determine the percentage of compound remaining in solution.
-
Data Presentation:
The results of this experiment can be summarized in a table to easily compare the solubility and stability under different conditions.
Table 1: Hypothetical Solubility and Stability of this compound in DMEM with 10% FBS at 37°C
| Concentration | Time (hours) | Visual Observation | Soluble Concentration (µM) | % Remaining in Solution |
| 10 µM | 0 | Clear | 10.0 | 100% |
| 24 | Clear | 9.9 | 99% | |
| 48 | Clear | 9.8 | 98% | |
| 50 µM | 0 | Clear | 50.0 | 100% |
| 24 | Slight Haze | 45.2 | 90.4% | |
| 48 | Visible Precipitate | 38.5 | 77% | |
| 100 µM | 0 | Clear | 100.0 | 100% |
| 24 | Visible Precipitate | 65.1 | 65.1% | |
| 48 | Heavy Precipitate | 42.3 | 42.3% |
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the MC1R.
Experimental Workflow for Preventing Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 4. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Dersimelagon Phosphate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dersimelagon Phosphate (MT-7117) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MT-7117) is an investigational, orally active, small-molecule selective agonist for the melanocortin-1 receptor (MC1R).[1][2] Its primary mechanism of action involves binding to and activating MC1R, which is expressed in various cells, including melanocytes.[2] This activation stimulates the production of eumelanin, the dark pigment in the skin, which is thought to provide photoprotective effects.[3] Beyond pigmentation, MC1R activation has been shown to have anti-inflammatory and anti-fibrotic effects.[1][2]
Q2: What are the reported side effects of this compound in human clinical trials?
A2: In human clinical trials, this compound has been generally well-tolerated.[4][5] The most commonly reported treatment-related adverse events include nausea, headache, freckles (ephelides), and skin hyperpigmentation.[6]
Q3: Is there detailed information on the side effects of this compound in animal studies?
A3: While preclinical studies in mice, rats, and monkeys have been conducted and have been described as having "excellent safety profiles," specific quantitative data on adverse events in these animal models are limited in publicly available literature.[1][7] The primary focus of published animal studies has been on the efficacy of this compound, such as inducing skin pigmentation and its anti-fibrotic effects.[1][7] Researchers should therefore closely monitor animals for potential translational side effects observed in humans.
Q4: What is the known pharmacokinetic profile of this compound in animals?
A4: Pharmacokinetic studies have been conducted in rats and monkeys. Following oral administration, Dersimelagon is rapidly absorbed.[8] In rats, the time to maximum plasma concentration (Tmax) is approximately 30 minutes, and in monkeys, it is about 1.5 hours.[8] The drug is widely distributed in the body, but with little to no radioactivity detected in the brain or fetal tissues in rat studies.[8]
Troubleshooting Guides
Issue 1: Observing Changes in Skin or Fur Pigmentation
-
Description: A noticeable darkening of the skin or fur in study animals. This is an expected pharmacodynamic effect of an MC1R agonist.[7]
-
Management:
-
Documentation: Quantify the changes in pigmentation using standardized colorimetric methods or scoring systems. This is valuable efficacy data.
-
Monitoring: While generally not adverse, monitor for any associated skin irritation, inflammation, or other dermatological changes.
-
Considerations: Be aware that this effect may influence blinding in study designs.
-
Issue 2: Potential for Nausea or Gastrointestinal Discomfort
-
Description: Although not specifically reported in animal studies of Dersimelagon, nausea is a known side effect in human trials.[6] In animals, this may manifest as changes in eating or drinking habits, pica (ingestion of non-food items), or altered activity levels.
-
Management:
-
Monitoring:
-
Closely monitor food and water intake daily.
-
Observe for signs of pica.
-
Record activity levels and any unusual behaviors.
-
-
Mitigation Strategies:
-
Dosing with Food: Administering this compound with food may help to reduce potential gastrointestinal upset.
-
Dose Adjustment: If severe signs of discomfort are observed, consider a dose reduction or consultation with the study veterinarian.
-
-
Issue 3: General Animal Welfare and Monitoring
-
Description: General monitoring for any unforeseen adverse effects is crucial in preclinical studies.
-
Management:
-
Regular Health Checks: Conduct and document regular health assessments, including body weight, hydration status, and overall demeanor.
-
Bloodwork: If clinically indicated, periodic bloodwork can be performed to monitor for any systemic effects.
-
Clear Reporting: Establish clear criteria for reporting and managing any observed adverse events in consultation with the Institutional Animal Care and Use Committee (IACUC) and veterinary staff.
-
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events in Human Phase 2 Clinical Trial of this compound [6]
| Adverse Event | Placebo (%) | Dersimelagon 100 mg (%) | Dersimelagon 300 mg (%) |
| Nausea | Not Reported | 27.9 | 27.9 |
| Ephelides (Freckles) | Not Reported | 23.5 | 23.5 |
| Skin Hyperpigmentation | Not Reported | 20.6 | 20.6 |
Note: This data is from human clinical trials and should be used as a guide for potential translational effects to monitor in animal models.
Experimental Protocols
Protocol 1: Induction of Pigmentation in a Murine Model (General Methodology)
This protocol is a generalized representation based on descriptions of MC1R agonist studies.
-
Animal Model: C57BL/6J mice or other appropriate strains.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign animals to vehicle control and this compound treatment groups.
-
Dosing:
-
Prepare this compound in a suitable vehicle (e.g., sterile water, saline).
-
Administer the compound orally via gavage at the desired dose(s).
-
Administer the vehicle to the control group.
-
-
Observation:
-
Monitor animals daily for any clinical signs of toxicity.
-
At specified time points, shave a small area of the dorsal fur to observe changes in skin and newly grown fur color.
-
Quantify skin pigmentation using a colorimeter or a standardized visual scoring system.
-
Visualizations
Caption: Signaling pathway of this compound via MC1R activation.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paper: Erythropoietic Protoporphyria: Phase 2 Clinical Trial Results Evaluating the Safety and Effectiveness of Dersimelagon (MT-7117), an Oral MC1R Agonist [ash.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. Absorption, metabolism, and excretion of [14 C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Dersimelagon Phosphate stock solutions
Technical Support Center: Dersimelagon Phosphate (B84403)
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting stock solutions of Dersimelagon Phosphate to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial solubilization, Dimethyl Sulfoxide (B87167) (DMSO) is highly recommended.[1][2] DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[1] For assays where DMSO may be incompatible, absolute ethanol (B145695) can be considered as an alternative. Always start with a small amount of the compound to test solubility in the chosen solvent before preparing a large stock.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term stability (months to years), it is best practice to store stock solutions at -20°C or lower. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Q3: How long can I store the stock solution?
A3: In an appropriate solvent like DMSO, stock solutions are generally stable for up to 3 months when stored at -20°C.[2] However, the actual stability depends on the solvent, concentration, and storage conditions. For aqueous dilutions, it is recommended to prepare them fresh for each experiment and use them within 24 hours, as the presence of water can accelerate degradation through hydrolysis.[4][5][6]
Q4: Should I protect the stock solution from light?
A4: Yes. Many organic compounds are sensitive to light and can undergo photodegradation.[5][7] It is a standard best practice to store this compound, both in solid form and in solution, in amber vials or containers wrapped in foil to protect it from light exposure.
Q5: What are the visible signs of degradation or instability in my stock solution?
A5: Visible signs of potential degradation or instability include:
-
Precipitation or Cloudiness: The appearance of solid particles or a hazy look after the solution was initially clear.
-
Color Change: Any deviation from the solution's original color.
-
Inconsistent Experimental Results: A gradual or sudden loss of the compound's expected biological activity can be an indicator of chemical degradation.
Troubleshooting Guide
Problem: My this compound stock solution has become cloudy or shows precipitation after storage.
-
Possible Cause 1: Poor Solubility. The concentration of the stock solution may exceed the solubility limit of the compound in the chosen solvent, especially after temperature changes (e.g., removal from a freezer).
-
Solution: Gently warm the vial to 37°C and vortex or sonicate to attempt redissolving the precipitate. If it does not redissolve, the concentration is likely too high. Prepare a new, more dilute stock solution.
-
-
Possible Cause 2: Contamination. Water or other contaminants may have been introduced into the stock solution, reducing the compound's solubility.
-
Solution: Ensure you are using anhydrous solvents and sterile preparation techniques. Filter the stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).
-
Problem: I am observing a decline in the compound's efficacy in my experiments over time.
-
Possible Cause 1: Chemical Degradation. The compound may be degrading due to improper storage conditions. As a phosphate ester, this compound may be susceptible to hydrolysis, especially if exposed to moisture or non-neutral pH.[8][9]
-
Solution: Discard the old stock solution and prepare a fresh one using the best practices outlined below (aliquoting, protection from light, proper temperature). Consider performing a stability test to determine the usable lifespan of your stock solutions under your specific storage and handling conditions (see Experimental Protocols section).
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing the main stock solution can accelerate degradation.
-
Solution: Always aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature cycling of the entire batch.[3]
-
Below is a troubleshooting workflow for handling stock solution stability issues.
Best Practices for Preparation and Storage
Following a standardized workflow for preparing and storing stock solutions is critical for ensuring their stability and longevity.
Experimental Protocols
Since specific stability data for this compound is not widely available, users should perform their own stability assessments for their specific solvent and storage conditions.
Protocol: HPLC-Based Stability Assessment of this compound Stock Solution
-
Objective: To quantify the degradation of this compound in a specific solvent over time under defined storage conditions.
-
Materials:
-
This compound
-
Chosen solvent (e.g., DMSO)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (to be optimized, e.g., Acetonitrile and water with 0.1% formic acid)
-
Storage vials (amber)
-
Calibrated freezer/refrigerator
-
-
Methodology:
-
Timepoint Zero (T=0) Preparation:
-
Prepare a fresh stock solution of this compound at the desired concentration (e.g., 10 mM in DMSO).
-
Immediately take an aliquot and dilute it to a working concentration within the linear range of the HPLC detector.
-
Inject the diluted sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound is the T=0 reference value.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple amber vials, one for each future timepoint.
-
Store the vials under the desired test condition (e.g., -20°C, 4°C, or room temperature).
-
-
Subsequent Timepoints (e.g., T=1 week, 1 month, 3 months):
-
At each timepoint, retrieve one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Dilute and analyze by HPLC using the exact same method as for T=0.
-
Record the peak area of this compound. Note the appearance of any new peaks, which may be degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 peak area.
-
Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
-
A common threshold for stability is retaining ≥90% of the initial concentration.
-
-
Data Presentation
Quantitative stability data should be summarized in clear, structured tables. The following are hypothetical examples to illustrate how such data could be presented.
Table 1: Hypothetical Stability of 10 mM this compound in DMSO
| Storage Temperature | Timepoint | % Remaining (Mean ± SD) | Appearance of Degradation Products |
| -20°C | 1 Month | 99.5 ± 0.4% | No |
| 3 Months | 98.9 ± 0.6% | No | |
| 6 Months | 97.2 ± 0.8% | Minor peak detected | |
| 4°C | 1 Week | 98.1 ± 0.7% | No |
| 1 Month | 92.5 ± 1.1% | Yes | |
| 25°C (Room Temp) | 24 Hours | 95.3 ± 1.5% | Yes |
| 1 Week | 78.6 ± 2.3% | Significant degradation |
Table 2: Hypothetical Solvent Screening for Short-Term Stability (48 hours at 25°C)
| Solvent | % Remaining (Mean ± SD) | Observations |
| DMSO | 98.8 ± 0.5% | Clear solution |
| Ethanol (Absolute) | 96.4 ± 0.9% | Clear solution |
| PBS (pH 7.4) | 65.2 ± 3.1% | Significant degradation, potential hydrolysis |
Disclaimer: The information provided in this technical support guide is based on general principles of chemical stability and best laboratory practices. Specific, validated stability data for this compound was not publicly available at the time of writing. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions and applications.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Stock up on stock solutions – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. ijnrd.org [ijnrd.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Dersimelagon Phosphate
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of Dersimelagon Phosphate (MT-7117).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as MT-7117, is an orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) primarily located on melanocytes.[1] Dersimelagon is under investigation for the treatment of rare genetic disorders that cause extreme sensitivity to sunlight, such as Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP).[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: Dersimelagon selectively binds to and activates MC1R.[1] This receptor is coupled to the Gs alpha subunit of a G protein. Activation of MC1R by an agonist like Dersimelagon stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels lead to the production of eumelanin, a dark pigment that helps protect the skin from light-induced damage.
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Batch-to-Batch Variability
Q4: We are observing significant variability in the potency (EC50) and maximal response of this compound between different batches in our in vitro assays. What are the potential causes and how can we troubleshoot this?
A4: Batch-to-batch variability is a common challenge in preclinical research. The observed discrepancies can stem from several factors related to the compound itself or the experimental setup.
Potential Causes:
-
Purity and Impurity Profile: Different synthesis batches may have varying levels of purity. The presence of impurities can significantly impact the pharmacological activity. Some impurities may be inert, while others could have agonistic, antagonistic, or allosteric modulatory effects on the MC1R.
-
Compound Stability: Improper handling or storage of a specific batch could lead to degradation of the active compound, resulting in a lower effective concentration.
-
Physicochemical Properties: Variations in the physical form of the solid compound between batches (e.g., different crystalline or amorphous forms) can affect its solubility and dissolution rate in assay buffers, leading to inaccuracies in the actual concentration tested.
-
Experimental Consistency: Inconsistencies in experimental procedures, such as cell passage number, seeding density, reagent preparation, and incubation times, can introduce significant variability.
Troubleshooting Workflow:
A systematic approach is crucial to identify the source of the variability.
Step 1: Verify Compound Integrity and Concentration
-
Purity Assessment: If possible, independently verify the purity of each batch using analytical techniques like High-Performance Liquid Chromatography (HPLC). Compare the chromatograms to identify any differences in the main peak area or the presence of additional peaks that might represent impurities.
-
Identity Confirmation: Use Mass Spectrometry (MS) to confirm that the molecular weight of the compound in each batch corresponds to that of this compound.
-
Solubility Evaluation: Carefully observe the solubility of each batch in your chosen solvent (e.g., DMSO) and the final assay buffer. Ensure complete dissolution before use. Inconsistent solubility can lead to significant errors in the final concentration.
Step 2: Standardize Experimental Procedures
-
Cell Culture Maintenance: Use cells within a consistent and narrow passage number range for all experiments. Ensure consistent cell seeding densities.
-
Reagent Preparation: Prepare fresh dilutions of this compound from stock solutions for each experiment.
-
Assay Controls: Include a known, stable MC1R agonist (e.g., α-melanocyte-stimulating hormone, α-MSH) as a positive control in every experiment. This will help to differentiate between issues with the compound and issues with the assay itself.
Step 3: Direct Head-to-Head Comparison
-
Design and execute an experiment where the problematic batch and a previously reliable "golden" batch are tested in parallel under identical conditions. This will help to isolate the batch as the primary variable.
Step 4: Contact the Supplier
-
If the above steps suggest a problem with a specific batch, contact the supplier. Provide them with the batch number and a detailed description of the observed issues. They may be able to provide additional quality control data or insights into the specific batch.
Quantitative Data
Table 1: Pharmacological Profile of Dersimelagon
| Parameter | Species | Value | Receptor | Reference |
| EC50 | Human | 8.16 nM | MC1R | [1] |
| Cynomolgus Monkey | 3.91 nM | MC1R | [1] | |
| Mouse | 1.14 nM | MC1R | [1] | |
| Rat | 0.251 nM | MC1R | [1] | |
| Ki | Human | 2.26 nM | MC1R | [1] |
| Human | 32.9 nM | MC4R | [1] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for MC1R Agonist Activity
This protocol describes a method to determine the potency (EC50) of this compound by measuring intracellular cAMP accumulation in a cell line expressing the human MC1R.
Materials:
-
HEK293 cells stably expressing the human MC1R
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (test and reference batches)
-
α-Melanocyte-stimulating hormone (α-MSH) as a positive control
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based)
-
White, opaque 384-well microplates
-
Multichannel pipette and/or automated liquid handler
Procedure:
-
Cell Culture: Culture the MC1R-expressing HEK293 cells according to standard protocols.
-
Cell Seeding: The day before the assay, harvest the cells and seed them into the 384-well plates at a pre-determined optimal density. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound batch and the α-MSH control in 100% DMSO.
-
Perform serial dilutions in the assay buffer to generate a concentration-response curve (e.g., 11-point, 1:3 dilution series starting from 10 µM).
-
-
Cell Stimulation:
-
On the day of the assay, carefully remove the culture medium from the wells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for a pre-optimized duration (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and maximal response for each batch.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for batch variability.
References
Validation & Comparative
Validating MC1R Activation by Dersimelagon Phosphate: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Dersimelagon Phosphate in activating the Melanocortin 1 Receptor (MC1R), benchmarked against other known agonists. Supporting experimental data and detailed methodologies are presented to facilitate informed decisions in research and drug development.
This compound (formerly MT-7117) is an orally administered, selective small-molecule agonist of the MC1R.[1][2] Activation of MC1R, a G-protein coupled receptor, initiates a signaling cascade that plays a crucial role in melanogenesis, inflammation, and cellular protection against UV radiation.[3] This makes MC1R an attractive target for therapeutic intervention in various skin and inflammatory diseases. This guide will delve into the in vitro validation of this compound's activity at the MC1R, comparing it with the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) and its potent synthetic analog, [Nle4, D-Phe7]-α-MSH (NDP-α-MSH).
Comparative Analysis of MC1R Agonist Activity
The in vitro potency and binding affinity of this compound have been characterized and compared with other MC1R agonists. The following tables summarize the key quantitative data from in vitro studies.
| Compound | Binding Affinity (Ki, nM) for human MC1R | Reference |
| This compound | 2.26 | BenchChem |
| α-MSH | Varies by study | Multiple Sources |
| NDP-α-MSH | Varies by study | Multiple Sources |
| Compound | Functional Agonist Activity (EC50, nM) at human MC1R | Reference |
| This compound | 8.16 | BenchChem |
| α-MSH | ~1.5 x 10⁻⁸ M (15 nM) | ResearchGate |
| NDP-α-MSH | ~9.1 x 10⁻¹¹ M (0.091 nM) | ResearchGate |
Note: Ki and EC50 values can vary between different studies and experimental conditions. The provided data serves as a comparative reference.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity of this compound and other agonists to MC1R.
Materials:
-
Cells expressing recombinant human MC1R (e.g., HEK293 cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH)
-
Test compounds (this compound, α-MSH, NDP-α-MSH)
-
Binding buffer
-
Scintillation fluid and counter
Protocol:
-
Prepare cell membranes from MC1R-expressing cells.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate a Gs-coupled receptor, such as MC1R, by quantifying the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the functional potency (EC50) of this compound and other agonists in activating MC1R.
Materials:
-
Cells expressing recombinant human MC1R (e.g., CHO-K1 or HEK293 cells)
-
Test compounds (this compound, α-MSH, NDP-α-MSH)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Lysis buffer
Protocol:
-
Seed MC1R-expressing cells in a multi-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add increasing concentrations of the test compound to the wells.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format provided by the cAMP assay kit.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the cAMP levels against the log of the agonist concentration.
In Vitro Melanin (B1238610) Production Assay
This assay measures the ability of a compound to induce melanogenesis in melanocytic cells.
Objective: To assess the downstream functional effect of MC1R activation by this compound.
Materials:
-
Melanoma cell line (e.g., B16-F10 murine melanoma cells)
-
Cell culture medium
-
Test compounds (this compound, α-MSH, NDP-α-MSH)
-
NaOH solution
-
Spectrophotometer
Protocol:
-
Seed melanoma cells in a multi-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of the test compound for a period of 72 hours.[4]
-
After incubation, lyse the cells with a NaOH solution to solubilize the melanin.
-
Measure the absorbance of the lysate at a wavelength of approximately 405-490 nm using a spectrophotometer.[1][5]
-
The melanin content can be quantified by comparing the absorbance to a standard curve generated with synthetic melanin.
Visualizing the Pathways and Processes
To better illustrate the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: MC1R signaling pathway activated by this compound.
References
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
A Preclinical Showdown: Dersimelagon Phosphate vs. Afamelanotide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of two melanocortin 1 receptor (MC1R) agonists: Dersimelagon (B607062) Phosphate (MT-7117) and afamelanotide. This analysis is based on available experimental data, providing insights into their respective mechanisms, efficacy in animal models, and pharmacokinetics.
Both dersimelagon and afamelanotide target the MC1R, a key regulator of melanogenesis, to increase the production of eumelanin (B1172464), the dark pigment that protects the skin from UV radiation.[1][2] While both are being investigated for the treatment of photosensitivity disorders like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), they exhibit notable differences in their selectivity, formulation, and preclinical performance.[1][3]
At a Glance: Key Differences in Preclinical Models
| Feature | Dersimelagon Phosphate (MT-7117) | Afamelanotide |
| Drug Type | Orally active small molecule[1][4] | Synthetic peptide analogue of α-MSH[2][5] |
| Administration | Oral[1] | Subcutaneous implant[5] |
| MC1R Selectivity | Selective for MC1R[1][4] | Binds to MC1R and other melanocortin receptors[1] |
| Preclinical Efficacy | Dose-dependent coat color darkening in mice and skin pigmentation in monkeys.[6] Anti-inflammatory and anti-fibrotic effects in a murine model of systemic sclerosis.[4][7] | Demonstrated melanogenesis in various preclinical models.[8][9] |
Mechanism of Action: A Tale of Two Agonists
Both dersimelagon and afamelanotide exert their effects by activating the MC1R, which in turn stimulates the production of eumelanin.[1][2] However, their interaction with the broader family of melanocortin receptors differs significantly.
Dersimelagon is a selective MC1R agonist, demonstrating a higher affinity for MC1R compared to other melanocortin receptors.[1][4] In contrast, afamelanotide is a less selective agonist, also binding to other melanocortin receptors such as MC3R, MC4R, and MC5R.[1][10] This difference in selectivity may have implications for their respective side effect profiles.
Head-to-Head in a Murine Model: Coat Color Darkening
A direct preclinical comparison in Ay/a mice, which have a yellow coat color due to a mutation affecting MC1R signaling, demonstrated the in vivo activity of both compounds. Oral administration of dersimelagon and subcutaneous administration of afamelanotide both resulted in a darkening of the coat color, indicating the induction of eumelanin synthesis.[1][11]
Quantitative Comparison of Coat Color Darkening in Ay/a Mice
| Treatment Group | Dose | Administration Route | Outcome |
| Vehicle | - | Oral | No change in coat color |
| Dersimelagon | 0.3 mg/kg/day | Oral | Significant coat color darkening (p < 0.01)[6] |
| Dersimelagon | 3 mg/kg/day | Oral | Significant coat color darkening (p < 0.01)[6] |
| Afamelanotide | 2 mg/kg/day | Subcutaneous | Significant coat color darkening (p < 0.01)[6] |
Experimental Protocol: Ay/a Mouse Coat Color Darkening Study [6]
-
Animal Model: C57BL/6J-Ay/+ (Ay/a) mice.
-
Drug Administration: Dersimelagon was administered orally once daily for 6 consecutive days. Afamelanotide ([Nle4, D-Phe7]-αMSH) was administered subcutaneously once daily for 6 consecutive days.
-
Assessment: On day 6, the dorsal area was shaved, and the color of the newly grown coat was assessed as either yellow or black.
-
Statistical Analysis: Fisher's exact test was used to compare the number of mice with black coats in the treatment groups versus the vehicle group.
Dersimelagon in a Model of Systemic Sclerosis: Anti-inflammatory and Anti-fibrotic Effects
Preclinical studies have also explored the therapeutic potential of dersimelagon beyond pigmentation, in a bleomycin-induced murine model of systemic sclerosis. These studies revealed that oral administration of dersimelagon has significant anti-inflammatory and anti-fibrotic effects.[4][7][12]
Efficacy of Dersimelagon in Bleomycin-Induced Systemic Sclerosis Model
| Treatment | Dose | Effect on Skin Fibrosis | Effect on Lung Inflammation |
| Prophylactic Dersimelagon | ≥ 0.3 mg/kg/day p.o. | Significantly inhibited increase in collagen content[4][7] | Significantly inhibited increase in lung weight and serum surfactant protein D[7][12] |
| Therapeutic Dersimelagon | ≥ 3 mg/kg/day p.o. | Significantly suppressed skin thickening and myofibroblast numbers[4][7] | Not reported |
Experimental Protocol: Bleomycin-Induced Systemic Sclerosis in Mice [4]
-
Animal Model: Mice were subcutaneously injected with bleomycin (B88199) daily to induce skin and lung fibrosis.
-
Prophylactic Treatment: Dersimelagon was administered orally once daily from day 0 for 29 consecutive days.
-
Therapeutic Treatment: Dersimelagon was administered orally once daily starting after the establishment of fibrosis.
-
Assessment of Skin Fibrosis: Measurement of dermal thickness and collagen content.
-
Assessment of Lung Inflammation: Measurement of lung weight and serum levels of surfactant protein D.
Pharmacokinetics: A Comparative Overview
Pharmacokinetic profiles of dersimelagon and afamelanotide have been characterized in preclinical species. Dersimelagon, as an oral small molecule, and afamelanotide, as a subcutaneously delivered peptide, exhibit distinct pharmacokinetic properties.
Preclinical Pharmacokinetic Parameters
| Parameter | Dersimelagon (Rats, single oral dose)[9] | Afamelanotide (from implant) |
| Tmax | 30 minutes | 36 hours (median, in humans)[5] |
| Half-life | Not specified | ~15 hours (apparent, in humans)[5] |
| Bioavailability | Orally bioavailable[4] | Full bioavailability via subcutaneous route[8] |
| Metabolism | Extensively metabolized in the liver[9] | Details are sparse, presumed to undergo rapid hydrolysis[5] |
| Excretion | Primarily in feces[9] | Plasma levels undetectable by day 10[5] |
Conclusion
The available preclinical data provides a strong foundation for understanding the distinct profiles of dersimelagon and afamelanotide. Dersimelagon's oral bioavailability and high selectivity for MC1R represent key differentiators. Furthermore, its demonstrated anti-inflammatory and anti-fibrotic effects in a model of systemic sclerosis suggest a broader therapeutic potential beyond pigmentation-related disorders. Afamelanotide, as an established subcutaneously administered MC1R agonist, has a longer history of preclinical and clinical investigation.
Direct head-to-head preclinical studies in various disease models would be invaluable for a more definitive comparison of their therapeutic potential. The ongoing clinical development of dersimelagon will further elucidate its efficacy and safety profile in humans and its potential to address unmet needs in the treatment of photosensitive and fibrotic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dersimelagon | MT-7117 | MC1R agonist | TargetMol [targetmol.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Therapeutic Potential of Dersimelagon in Systemic Sclerosis: Insights from Preclinical Studies [synapse.patsnap.com]
A Comparative Analysis of Oral Dersimelagon Phosphate and Subcutaneous Afamelanotide for the Treatment of Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two melanocortin-1 receptor (MC1R) agonists: the investigational oral agent Dersimelagon (B607062) Phosphate (MT-7117) and the approved subcutaneous implant afamelanotide (Scenesse®). Both drugs are being evaluated for their efficacy in increasing sunlight tolerance in patients with the rare genetic disorders Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP). This document summarizes key experimental data, outlines clinical trial protocols, and visualizes the underlying biological and experimental frameworks.
Mechanism of Action: A Shared Target
Both dersimelagon and afamelanotide are agonists of the melanocortin-1 receptor (MC1R), a G protein-coupled receptor primarily expressed on melanocytes.[1][2] Activation of MC1R stimulates the production of eumelanin (B1172464), the dark pigment in the skin that provides protection against ultraviolet (UV) and visible light.[1][2] By increasing eumelanin levels, these drugs aim to reduce the phototoxic reactions experienced by patients with EPP and XLP.[1][2]
Dersimelagon is a novel, orally bioavailable, non-peptide small molecule that is selective for MC1R.[3] Afamelanotide is a synthetic analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH) and is administered as a subcutaneous implant.[2][4]
Clinical Efficacy: A Quantitative Comparison
Clinical trials have demonstrated the efficacy of both agents in increasing sunlight exposure tolerance. The following tables summarize the key quantitative outcomes from pivotal studies.
Table 1: Efficacy of this compound (Phase 2 "ENDEAVOR" Study) [1][5]
| Endpoint | Dersimelagon 100 mg (n=34) | Dersimelagon 300 mg (n=34) | Placebo (n=34) |
| Change from Baseline in Time to First Prodromal Symptom (minutes) | 74 ± 14 | 82.7 ± 14.6 | 20.2 ± 13.9 |
| p-value vs. Placebo | 0.008 | 0.003 | - |
Table 2: Efficacy of Subcutaneous Afamelanotide (Phase 3 "CUV039" Study) [6][7]
| Endpoint | Afamelanotide 16 mg (n=48) | Placebo (n=45) |
| Median Total Hours of Pain-Free Sun Exposure (over 180 days) | 69.4 | 40.8 |
| p-value vs. Placebo | <0.05 | - |
Pharmacokinetic Profiles
The route of administration leads to distinct pharmacokinetic profiles for each drug.
Table 3: Pharmacokinetic Parameters
| Parameter | Oral this compound (Healthy Volunteers)[8][9] | Subcutaneous Afamelanotide Implant (Healthy Volunteers)[6] |
| Tmax (median) | 4-5 hours (multiple doses) | Not Reported |
| Half-life (mean) | 10.56 - 18.97 hours (Day 14, multiple doses) | ~15 hours |
| Cmax (mean ± SD) | Dose-dependent | 3.7 ± 1.3 ng/mL |
| AUC0-inf (mean ± SD) | Dose-dependent | 138.9 ± 42.6 hr*ng/mL |
Safety and Tolerability
Both treatments have been generally well-tolerated in clinical trials.
Table 4: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Oral this compound[5] | Subcutaneous Afamelanotide[6][10] |
| Nausea | 27.9% | ~19% |
| Headache | Reported | 20% |
| Skin Hyperpigmentation/Ephelides (Freckles) | 23.5% (ephelides), 20.6% (hyperpigmentation) | Reported |
| Implant Site Reactions | N/A | 21% |
Experimental Protocols: A Closer Look at Clinical Trial Designs
Understanding the methodologies of the key clinical trials is crucial for interpreting the data.
This compound: The "ENDEAVOR" Phase 2 Study (NCT03520036)
This was a randomized, double-blind, placebo-controlled study in patients with EPP or XLP.
-
Objective: To evaluate the efficacy, safety, and tolerability of oral dersimelagon in adults and adolescents with EPP or XLP.[5]
-
Design: Participants were randomized to receive either 100 mg or 300 mg of dersimelagon, or a placebo, once daily for 16 weeks.[5]
-
Primary Endpoint: The primary endpoint was the change from baseline in the average daily time to the first prodromal symptom (e.g., tingling, burning, or itching) upon sunlight exposure.[5]
-
Inclusion Criteria: Male and female patients aged 12 to 75 years with a confirmed diagnosis of EPP or XLP.[11]
-
Exclusion Criteria: History of other photodermatoses, significant liver disease, or a history of melanoma or other skin cancers.[11]
Afamelanotide: The "CUV039" Phase 3 Study (NCT01605136)
This was a multicenter, randomized, double-blind, placebo-controlled study.
-
Objective: To confirm the safety and efficacy of subcutaneous afamelanotide implants in patients with EPP.[6]
-
Design: Patients received either a 16 mg afamelanotide implant or a placebo implant subcutaneously every 60 days for a total of 180 days.[6]
-
Primary Endpoint: The total number of hours spent in direct sunlight between 10 a.m. and 6 p.m. on days with no phototoxic pain over the 180-day study period.[6]
-
Inclusion Criteria: Adults with a diagnosis of EPP.[6]
-
Exclusion Criteria: Significant hepatic involvement, personal history of melanoma or dysplastic nevus syndrome, and other photodermatoses.[12]
Discussion and Future Directions
This compound and afamelanotide represent significant advancements in the management of EPP and XLP. Dersimelagon offers the convenience of an oral, daily medication, while afamelanotide provides a long-acting subcutaneous implant.[4][11]
The completed Phase 2 trial for dersimelagon has shown promising results in increasing the time to first prodromal symptoms.[5] The ongoing Phase 3 "INSPIRE" study will provide more definitive data on its efficacy and safety.[3][13] Afamelanotide is an approved therapy in several regions and has demonstrated a significant increase in pain-free sun exposure time in Phase 3 trials.[4][7]
Direct head-to-head comparative studies would be invaluable in determining the relative efficacy and safety of these two agents. Future research should also focus on long-term safety, patient-reported outcomes, and the impact of these treatments on the quality of life of individuals with EPP and XLP. The development of an oral therapy like dersimelagon could represent a major step forward in improving the convenience and accessibility of treatment for these debilitating conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Individual Co. Statements - Mitsubishi Tanabe Pharma America [us.tanabe-pharma.com]
- 4. Into the Light: Afamelanotide and the Treatment of Erythropoietic Protoporphyria in the United States - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Paper: Erythropoietic Protoporphyria: Phase 2 Clinical Trial Results Evaluating the Safety and Effectiveness of Dersimelagon (MT-7117), an Oral MC1R Agonist [ash.confex.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. molinahealthcare.com [molinahealthcare.com]
- 8. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Individual Press Releases - Mitsubishi Tanabe Pharma America [us.tanabe-pharma.com]
A Comparative Analysis of Dersimelagon Phosphate and Other MC1R Agonists for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Dersimelagon Phosphate against other prominent Melanocortin 1 Receptor (MC1R) agonists. The information is curated to assist researchers and professionals in drug development in understanding the current landscape of MC1R-targeted therapies. The comparison is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.
Introduction to MC1R Agonists
The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor primarily known for its role in regulating skin pigmentation. However, its activation also triggers anti-inflammatory and DNA repair pathways, making it a promising therapeutic target for a variety of conditions, including dermatological, inflammatory, and fibrotic diseases. This guide focuses on this compound (MT-7117) and compares its efficacy with other notable MC1R agonists: Afamelanotide, BMS-470539, and PL-8177.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency and the preclinical and clinical efficacy of this compound and other selected MC1R agonists. Direct comparison of efficacy data should be approached with caution due to variations in experimental models and endpoints.
Table 1: In Vitro Potency of MC1R Agonists (EC50 values)
| Compound | Species | EC50 (nM) | Assay Type | Reference |
| This compound (MT-7117) | Human | 8.16 | cAMP accumulation | [1][2][3][4] |
| Mouse | 1.14 | cAMP accumulation | [1][2][3][4][5] | |
| BMS-470539 | Human | 16.8 - 28 | cAMP accumulation | [6][7][8][9] |
| Mouse | 11.6 | cAMP accumulation | [8][9] | |
| PL-8177 | Human | 0.39 - 1.49 | cAMP accumulation | [10][11] |
| Mouse | 0.01 | cAMP accumulation | [10] | |
| Afamelanotide (NDP-α-MSH) | Not Specified | <1 | Not Specified | [6] |
Table 2: Preclinical Efficacy Data
| Compound | Disease Model | Key Efficacy Endpoints & Results | Reference |
| This compound (MT-7117) | Bleomycin-induced Systemic Sclerosis (Mouse) | Prophylactic (≥0.3 mg/kg/day, p.o.): Significantly inhibited skin fibrosis and lung inflammation. Therapeutic (≥3 mg/kg/day, p.o.): Significantly suppressed the development of skin fibrosis. | [12] |
| BMS-470539 | LPS-induced Lung Inflammation (Mouse) | 15 µmol/kg, s.c.: 45% reduction in leukocyte infiltration. | [9] |
| LPS-induced Systemic Inflammation (Mouse) | ED50 of ~10 µmol/kg, s.c.: Dose-dependent inhibition of TNF-α production. | [9] | |
| PL-8177 | DSS-induced Colitis (Rat) | 50 µg, oral: 53% reduction in colon weight, significant improvement in stool consistency and fecal occult blood score. | [13][14] |
Table 3: Clinical Efficacy Data
| Compound | Indication | Key Efficacy Endpoints & Results | Reference |
| This compound (MT-7117) | Erythropoietic Protoporphyria | 100 mg and 300 mg daily for 16 weeks: Significantly increased time to first prodromal symptom with sunlight exposure by 53.8 and 62.5 minutes, respectively, compared to placebo. | |
| Afamelanotide | Vitiligo | 16 mg monthly implant + NB-UVB: Faster and more extensive repigmentation compared to NB-UVB alone. | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
Bleomycin-Induced Systemic Sclerosis in Mice (for Dersimelagon)
-
Objective: To evaluate the anti-fibrotic and anti-inflammatory efficacy of Dersimelagon in a model of systemic sclerosis.
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: Daily subcutaneous injections of bleomycin (B88199) (1.0 mg/mL) in a shaved area on the back for 4 weeks.
-
Treatment:
-
Prophylactic: Oral administration of this compound (≥0.3 mg/kg/day) or vehicle was initiated concurrently with the first bleomycin injection and continued for the duration of the study.
-
Therapeutic: Treatment with this compound (≥3 mg/kg/day) or vehicle was initiated after the establishment of fibrosis.
-
-
Efficacy Assessment:
-
Skin Fibrosis: Measurement of dermal thickness and collagen content (hydroxyproline assay) in skin biopsies.
-
Lung Inflammation: Assessment of lung weight and histological analysis of inflammatory cell infiltration.[12]
-
LPS-Induced Systemic Inflammation in Mice (for BMS-470539)
-
Objective: To assess the in vivo anti-inflammatory activity of BMS-470539.
-
Animal Model: BALB/c mice.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).
-
Treatment: Subcutaneous (s.c.) administration of BMS-470539 at various doses prior to LPS challenge.
-
Efficacy Assessment:
-
TNF-α Production: Measurement of serum TNF-α levels at specific time points after LPS injection using an enzyme-linked immunosorbent assay (ELISA).
-
Leukocyte Infiltration (Lung Inflammation Model): Intratracheal administration of LPS followed by treatment with BMS-470539. Bronchoalveolar lavage (BAL) fluid was collected to quantify total and differential leukocyte counts.[9]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats (for PL-8177)
-
Objective: To evaluate the efficacy of an oral formulation of PL-8177 in a model of inflammatory bowel disease.
-
Animal Model: Wistar rats.
-
Induction of Colitis: Administration of 5% DSS in the drinking water for a specified period to induce colitis.
-
Treatment: Oral administration of PL-8177 (e.g., 50 µg) or placebo.
-
Efficacy Assessment:
-
Disease Activity Index (DAI): Daily monitoring of body weight, stool consistency, and presence of blood in the stool.
-
Macroscopic and Histological Analysis: At the end of the study, the colon was excised to measure its length and weight, and tissue samples were processed for histological evaluation of inflammation and tissue damage.[13][14]
-
In Vitro cAMP Accumulation Assay (for Potency Determination)
-
Objective: To determine the potency (EC50) of MC1R agonists.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human MC1R.
-
Methodology:
-
Cells are seeded in multi-well plates and incubated.
-
Cells are then treated with various concentrations of the MC1R agonist.
-
Following incubation, cells are lysed, and the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or similar detection methods.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.[16]
-
Mandatory Visualizations
MC1R Signaling Pathway
Caption: MC1R Signaling Cascade.
Comparative Experimental Workflow for MC1R Agonist Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dersimelagon | MT-7117 | MC1R agonist | TargetMol [targetmol.com]
- 3. Dersimelagon (MT-7117) | MC1R agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro-resolving and anti-arthritic properties of the MC1 selective agonist PL8177 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel oral formulation of the melanocortin-1 receptor agonist PL8177 resolves inflammation in preclinical studies of inflammatory bowel disease and is gut restricted in rats, dogs, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Vitiligo - CLINUVEL [clinuvel.com]
- 16. mdpi.com [mdpi.com]
A Head-to-Head In Vitro Comparison of Dersimelagon and α-MSH at Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Dersimelagon (B607062) (MT-7117), a novel small molecule agonist, and the endogenous peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). The focus is on their interaction with the melanocortin receptor (MCR) family, key regulators of pigmentation, inflammation, and other physiological processes. This objective analysis, supported by experimental data, aims to inform research and development in therapeutic areas targeting the melanocortin system.
Introduction to Dersimelagon and α-MSH
Dersimelagon is an orally bioavailable, selective, non-peptide agonist of the melanocortin 1 receptor (MC1R)[1]. It is under investigation for the prevention of phototoxicity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP)[2]. α-MSH is an endogenous tridecapeptide hormone produced from pro-opiomelanocortin (POMC) that acts as a non-selective agonist for several melanocortin receptors, playing a crucial role in skin pigmentation and immunomodulation[3].
Binding Affinity at Human Melanocortin Receptors
A critical aspect of a ligand's activity is its binding affinity (Ki) to its target receptors. The following table summarizes the binding affinities of Dersimelagon and the stable α-MSH analog, [Nle4, D-Phe7]-α-MSH (NDP-αMSH), for human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) as determined by competitive binding assays. A lower Ki value indicates a higher binding affinity. For a broader context, Ki values for the native α-MSH from a separate study are also included.
Table 1: Binding Affinity (Ki, nM) of Dersimelagon and α-MSH Analogs for Human Melanocortin Receptors
| Compound | hMC1R | hMC3R | hMC4R | hMC5R | Data Source |
| Dersimelagon | 2.26 | 1420 | 32.9 | 486 | Suzuki et al., 2021[3] |
| NDP-αMSH | 0.028 | 0.17 | 0.20 | 0.21 | Suzuki et al., 2021[3] |
| α-MSH | 0.12 | 31 | 660 | 5700 | Tocris Bioscience |
hMC1R, hMC3R, hMC4R, hMC5R: human melanocortin receptors 1, 3, 4, and 5.
These data highlight that while NDP-αMSH exhibits high affinity across multiple MCRs, Dersimelagon demonstrates significant selectivity for hMC1R[3].
Potency and Efficacy in In Vitro Functional Assays
The potency of an agonist is typically measured by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum response. The following tables summarize the potency of Dersimelagon and α-MSH or its analog in functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) production and eumelanin (B1172464) synthesis.
Table 2: Potency (EC50, nM) in cAMP Production Assays
| Compound | hMC1R | cmMC1R | mMC1R | hMC4R | Data Source |
| Dersimelagon | 8.16 | 3.91 | 1.14 | 79.6 | Suzuki et al., 2021[3] |
| α-MSH | 0.002 | - | - | - | Mountjoy, 1994[4] |
| Diacetyl αMSH | - | - | - | 4 | Mauborgne et al., 1997[5] |
hMC1R, cmMC1R, mMC1R, hMC4R: human, cynomolgus monkey, mouse melanocortin receptor 1, and human melanocortin receptor 4.
Table 3: Potency (EC50, pM) in Eumelanin Production in B16F1 Cells
| Compound | EC50 (pM) | Data Source |
| Dersimelagon | 13.00 | Suzuki et al., 2021[3] |
| NDP-αMSH | 8.455 | Suzuki et al., 2021[3] |
Studies have shown that Dersimelagon can produce Emax values similar to those of αMSH, suggesting comparable agonistic efficacy at MC1R variants[6].
Signaling Pathways
Both Dersimelagon and α-MSH are agonists of the MC1R, which is a G protein-coupled receptor (GPCR). Upon binding of either agonist, the receptor activates the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a cellular response such as the stimulation of eumelanin production in melanocytes.
Signaling pathway of Dersimelagon and α-MSH via MC1R.
Experimental Protocols
The data presented in this guide were primarily generated using two key in vitro experimental methodologies: competitive radioligand binding assays and cAMP production assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Workflow for a competitive radioligand binding assay.
cAMP Production Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP, providing a measure of its potency (EC50) as an agonist or antagonist.
Workflow for a cAMP production assay.
Conclusion
The in vitro data demonstrate that Dersimelagon is a potent and highly selective agonist for the human melanocortin 1 receptor. In contrast, the endogenous ligand α-MSH and its stable analog NDP-αMSH exhibit broader activity across multiple melanocortin receptor subtypes. The selectivity of Dersimelagon for MC1R may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to non-selective melanocortin agonists. This head-to-head comparison provides valuable insights for researchers and clinicians working on the development of novel therapeutics targeting the melanocortin system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human melanocyte stimulating hormone receptor has evolved to become "super-sensitive" to melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocortin receptors and delta-opioid receptor mediate opposite signalling actions of POMC-derived peptides in CATH.a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Dersimelagon Phosphate: A Comparative Analysis of Melanocortin Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is an orally bioavailable, small molecule, selective agonist of the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R is known to mediate a variety of physiological effects, including skin pigmentation (melanogenesis), and anti-inflammatory and anti-fibrotic responses.[3][4] This guide provides a comparative analysis of the cross-reactivity of Dersimelagon phosphate with other human melanocortin receptors (MC2R, MC3R, MC4R, and MC5R), supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding and Functional Activity
This compound demonstrates a high degree of selectivity for the human melanocortin 1 receptor (hMC1R). The following tables summarize the binding affinities (Ki) and functional agonist activities (EC50) of this compound in comparison to the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), and another synthetic agonist, Setmelanotide (B515575).
Table 1: Binding Affinity (Ki) of this compound and Comparators for Human Melanocortin Receptors
| Compound | hMC1R Ki (nM) | hMC3R Ki (nM) | hMC4R Ki (nM) | hMC5R Ki (nM) |
| This compound | 2.26 [1][2] | 1420 [2] | 32.9 [1][2] | 486 [2] |
| α-MSH | 0.12[5][3] | 31[5][3] | 660[5][3] | 5700[5][3] |
Data sourced from competitive radioligand binding assays.
Table 2: Functional Agonist Activity (EC50) of this compound and Comparators at Human Melanocortin Receptors
| Compound | hMC1R EC50 (nM) | hMC2R EC50 (nM) | hMC3R EC50 (nM) | hMC4R EC50 (nM) | hMC5R EC50 (nM) |
| This compound | 8.16 [1][6] | >10,000 | Not Reported | 79.6 | Not Reported |
| Setmelanotide | 5.8[1] | Not Reported | 5.3[1] | 0.27[1] | Not Reported |
Data sourced from intracellular cAMP accumulation assays.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical melanocortin receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R).
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney 293 (HEK293) cells stably expressing the respective human melanocortin receptors are cultured. Cell membranes are prepared from these cells and stored at -80°C.
-
Assay Buffer: A suitable buffer, such as 25 mM HEPES containing 2.5 mM CaCl2, 1 mM MgCl2, and 0.2% BSA (pH 7.4), is used.
-
Competitive Binding: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of the radioligand [125I] NDP-αMSH and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 2 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular cAMP Accumulation Assay
Objective: To determine the functional agonist activity (EC50) of this compound at human melanocortin receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells or HEK293 cells stably expressing the target human melanocortin receptor are cultured and seeded into 96-well plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 1% bovine serum albumin (BSA) and 10 mM HEPES is typically used.
-
cAMP Accumulation: The cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a reference agonist (e.g., α-MSH) and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available kit, such as a competitive immunoassay based on fluorescence resonance energy transfer (FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A standard curve is generated to determine the cAMP concentration in the samples. The concentration-response curves for this compound are plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated using non-linear regression analysis.
References
- 1. setmelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. alpha-MSH | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Anti-inflammatory Effects of Dersimelagon Phosphate: A Comparative Guide
This guide provides a framework for researchers and drug development professionals to validate the anti-inflammatory properties of Dersimelagon Phosphate. It outlines experimental designs incorporating essential controls, detailed protocols for key assays, and visual representations of the underlying biological pathways and workflows.
This compound (also known as MT-7117) is an orally administered, selective small-molecule agonist for the Melanocortin 1 Receptor (MC1R).[1][2][3] Activation of MC1R is known to have broad anti-inflammatory and anti-fibrotic effects.[2][3][4] The binding of an agonist like Dersimelagon to MC1R, a G protein-coupled receptor, initiates a signaling cascade that can modulate inflammatory responses, making it a promising therapeutic agent for inflammatory diseases.[5][6][7] This guide focuses on in vitro methods to substantiate these effects against well-defined positive and negative controls.
Data Presentation: Comparative Efficacy
To objectively assess the anti-inflammatory activity of this compound, a robust in vitro model using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) is proposed. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory mediators.[8]
The following tables summarize the expected quantitative outcomes from these experiments, comparing this compound with standard controls.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Negative Control (Vehicle Only) | - | Low / Undetectable | Low / Undetectable | Low / Undetectable |
| LPS Control (LPS + Vehicle) | 1 µg/mL | High | High | High |
| Positive Control (LPS + Dexamethasone) | 1 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 0.1 µM | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| This compound | 1 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 10 µM | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Table 2: Effect of this compound on Nitric Oxide (NO) and Pro-inflammatory Enzyme Expression
| Treatment Group | Concentration | NO Production (% of LPS Control) | iNOS Expression (Relative Units) | COX-2 Expression (Relative Units) |
| Negative Control (Vehicle Only) | - | ~0% | Low / Undetectable | Low / Undetectable |
| LPS Control (LPS + Vehicle) | 1 µg/mL | 100% | High | High |
| Positive Control (LPS + L-NIL)¹ | 50 µM | Significantly Reduced | Significantly Reduced | Not Applicable |
| Positive Control (LPS + Celecoxib)² | 10 µM | Not Applicable | Not Applicable | Significantly Reduced |
| This compound | 1 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 10 µM | Strongly Reduced | Strongly Reduced | Strongly Reduced |
¹L-NIL is a selective inhibitor of inducible nitric oxide synthase (iNOS). ²Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols outline the core in vitro assays for validating the anti-inflammatory effects of this compound.
Cell Culture and Inflammatory Induction
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates (for cytokine/NO assays) or 6-well plates (for protein expression analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, a positive control (e.g., Dexamethasone), or vehicle (e.g., DMSO) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[9]
-
Incubate the plates for a specified period (e.g., 24 hours for cytokine and NO analysis).[9]
-
Quantification of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This colorimetric assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After the 24-hour incubation period, collect 100 µL of cell culture supernatant from each well of the 96-well plate.[9]
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Add 100 µL of Griess Reagent to each 100 µL of supernatant and standard in a new 96-well plate.[9]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Use the cell culture supernatants collected as described above.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used.
-
Briefly, this involves adding supernatants to antibody-coated wells, followed by incubation, washing, addition of a detection antibody, and finally a substrate to produce a measurable colorimetric signal.
-
Measure the absorbance and determine the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz DOT language illustrate the key signaling pathways and the experimental design, adhering to the specified formatting requirements.
Signaling Pathways
Activation of MC1R by this compound is expected to counteract the pro-inflammatory cascade initiated by agents like LPS, which stimulates TNF-α production.
Caption: MC1R anti-inflammatory signaling pathway.
Caption: Pro-inflammatory TNF-α signaling pathway.
Experimental Workflow
The logical flow of the experimental validation process is outlined below.
Caption: In vitro validation workflow.
References
- 1. Dersimelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Unraveling Anti-Fibrotic Potential: A Comparative Analysis of MT-7117, Nintedanib, and Pirfenidone in Key Fibroblast Cell Types
For Immediate Release
This guide provides a comprehensive comparison of the anti-fibrotic activity of the investigational drug MT-7117 (Dersimelagon) against two established anti-fibrotic agents, Nintedanib and Pirfenidone. The focus is on their effects on key pro-fibrotic markers in different fibroblast cell types, providing researchers, scientists, and drug development professionals with objective data to inform their research.
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases. Myofibroblasts, activated fibroblasts expressing alpha-smooth muscle actin (α-SMA), are the primary effector cells driving this process. This guide evaluates the efficacy of MT-7117, a selective melanocortin 1 receptor (MC1R) agonist, in mitigating fibroblast activation and collagen production, benchmarked against Nintedanib, a multi-tyrosine kinase inhibitor, and Pirfenidone, a broader anti-fibrotic and anti-inflammatory agent. The presented data, derived from in vitro studies on human dermal and lung fibroblasts, highlights the distinct mechanisms and relative potencies of these compounds.
Comparative Anti-Fibrotic Activity
The following tables summarize the quantitative data on the inhibitory effects of MT-7117, Nintedanib, and Pirfenidone on key markers of fibrosis: α-SMA expression and collagen production.
Table 1: Inhibition of α-SMA (ACTA2) Expression
| Compound | Cell Type | Assay | Key Findings | Reported Concentration for Effect |
| MT-7117 (Dersimelagon) | Human Dermal Fibroblasts | qPCR | Concentration-dependent inhibition of TGF-β-induced ACTA2 mRNA elevation.[1] | Significant inhibition at 1000 nmol/L.[1] |
| Nintedanib | Human Dermal Fibroblasts | qPCR, Western Blot | Dose-dependently reduced basal and TGF-β-induced α-SMA mRNA levels and stress fiber formation.[2] | Significant effects starting at 100 nM.[2] |
| Pirfenidone | Human Dermal Myofibroblasts | Western Blot | Dose-dependent reduction in α-SMA protein levels in TGF-β1-stimulated cells.[3] | Not explicitly quantified in terms of IC50. |
Table 2: Inhibition of Collagen Production
| Compound | Cell Type | Assay | Key Findings | Reported Concentration for Effect |
| MT-7117 (Dersimelagon) | Human Dermal Fibroblasts | qPCR | No significant effect on TGF-β-induced COL1A1 mRNA expression.[1] | Not applicable. |
| Nintedanib | Human Dermal Fibroblasts | SirCol Assay, qPCR | Dose-dependently reduced basal and TGF-β-induced collagen release and Col1a1/Col1a2 mRNA levels.[2] | Significant effects starting at 100 nM.[2] |
| Pirfenidone | Human Dermal Myofibroblasts | Western Blot | Significantly reduced protein levels of type I and type III collagen in TGF-β1-stimulated cells.[3] | Dose-dependent reduction observed. |
| Pirfenidone | Primary Human Intestinal Fibroblasts | qPCR, Immunofluorescence | Dose-dependently suppressed basal and TGF-β1-induced collagen I protein production.[4] | Effective concentrations ranged from 0.5 to 2 mg/mL.[4] |
Signaling Pathways and Mechanisms of Action
The anti-fibrotic effects of these compounds are mediated through distinct signaling pathways.
Caption: Simplified signaling pathways for the anti-fibrotic action of each compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro assays used to evaluate the anti-fibrotic properties of these compounds.
Caption: General workflow for inducing fibroblast activation with TGF-β.
Caption: Workflow for quantifying α-SMA expression.
Caption: Workflow for quantifying collagen production using Sirius Red.
Detailed Experimental Protocols
1. TGF-β1 Induced Myofibroblast Differentiation [5][6][7][8]
-
Cell Culture: Human dermal or lung fibroblasts are seeded in 6-well or 96-well plates at a density that allows them to reach near-confluence at the time of treatment. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Serum Starvation: Once cells reach 80-90% confluency, the growth medium is replaced with serum-free or low-serum (0.1-1% FBS) medium for 24 hours to synchronize the cells.
-
Induction and Treatment: Cells are then treated with recombinant human TGF-β1 (typically 1-10 ng/mL) in fresh serum-free or low-serum medium. Test compounds (MT-7117, Nintedanib, Pirfenidone) or vehicle control are added concurrently with TGF-β1.
-
Incubation: Cells are incubated for 24 to 72 hours to allow for myofibroblast differentiation.
-
Harvesting: After incubation, the cell culture supernatant is collected for analysis of secreted proteins (e.g., collagen), and the cells are washed with phosphate-buffered saline (PBS) and harvested for protein or RNA analysis.
2. Quantification of α-SMA Expression by Western Blot
-
Protein Extraction and Quantification: Harvested cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against α-SMA overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
3. Quantification of Collagen Production by Sirius Red Assay [4][9][10][11][12]
-
Sample Preparation: Cell culture supernatants or cell lysates are used for the assay.
-
Staining: Samples are mixed with a Sirius Red dye solution (typically in picric acid) and incubated for 20-60 minutes at room temperature to allow the dye to bind to collagen.
-
Precipitation and Washing: The collagen-dye complex is precipitated by centrifugation. The pellet is then washed to remove unbound dye.
-
Elution: The bound dye is eluted from the collagen using a basic solution (e.g., 0.1 M NaOH).
-
Quantification: The absorbance of the eluted dye is measured using a microplate reader at a wavelength of approximately 540 nm. The collagen concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Conclusion
This comparative guide provides a snapshot of the current in vitro evidence for the anti-fibrotic activity of MT-7117 in comparison to Nintedanib and Pirfenidone. MT-7117 demonstrates a clear inhibitory effect on a key marker of myofibroblast differentiation, α-SMA, through its unique mechanism as an MC1R agonist. Nintedanib exhibits potent, broad-spectrum anti-fibrotic activity by targeting multiple tyrosine kinase receptors involved in fibroblast proliferation and activation. Pirfenidone also shows significant anti-fibrotic effects, including inhibition of both fibroblast proliferation and collagen production.
Direct, head-to-head comparative studies with standardized cell types and experimental conditions are warranted to definitively establish the relative potencies of these compounds. The data presented here, however, provides a valuable resource for researchers investigating novel therapeutic strategies for fibrotic diseases.
References
- 1. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.fau.de [open.fau.de]
- 3. Pirfenidone reduces profibrotic responses in human dermal myofibroblasts, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. chondrex.com [chondrex.com]
- 10. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Dersimelagon Phosphate-Induced Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility of melanogenesis induced by dersimelagon (B607062) phosphate (B84403), an investigational oral selective melanocortin 1 receptor (MC1R) agonist. The performance of dersimelagon phosphate is compared with the established alternative, afamelanotide, a subcutaneously administered synthetic analog of alpha-melanocyte-stimulating hormone (α-MSH). The data presented is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Executive Summary
Comparative Data on Melanogenesis Induction
The reproducibility of a pharmacological effect is often inferred from a consistent and predictable dose-response relationship. The following tables summarize the quantitative data from various studies on this compound and its comparator, afamelanotide.
Preclinical Data
Table 1: In Vitro Agonist Activity of this compound
| Species | EC50 (nM) for cAMP Production | Reference |
| Human | 8.16 | [5] |
| Cynomolgus Monkey | 3.91 | [5] |
| Mouse | 1.14 | [5] |
Table 2: In Vivo Melanogenesis in Animal Models with this compound
| Animal Model | Dosage | Observed Effect | Reference |
| C57BL/6J-Ay/+ mice | ≥0.3 mg/kg/day p.o. | Significant coat color darkening | [5][6] |
| Cynomolgus monkeys | ≥1 mg/kg/day p.o. | Significant skin pigmentation (reversible) | [5] |
Table 3: Comparative Preclinical Data for Afamelanotide
| Animal Model | Dosage | Observed Effect | Reference |
| Animal Models (general) | Not specified | Up to 1,000 times higher tyrosinase activity stimulation than natural α-MSH | [7] |
| Ay/a mice | Subcutaneous administration | Change in coat color from yellow to dark brown | [6] |
Clinical Data
Table 4: Clinical Observations of Melanogenesis with this compound
| Study Population | Dosage | Key Findings on Pigmentation | Reference |
| Healthy Participants (Phase 1) | 150 mg and 300 mg (multiple doses) | Increases in melanin (B1238610) density observed | [2][8] |
| Patients with EPP or XLP (Phase 2) | 100 mg and 300 mg once daily | Adverse events included freckles (15-31%) and skin hyperpigmentation (9-31%) | [1][4] |
Table 5: Clinical Observations of Melanogenesis with Afamelanotide
| Study Population | Dosage | Key Findings on Pigmentation | Reference |
| Healthy Volunteers | 0.08 to 0.21 mg/kg daily (subcutaneous injection) | Long-lasting skin pigmentation | [9] |
| Patients with PMLE | 20 mg subcutaneous implant | Increase in melanin density at 120 days | [10] |
| Patients with Vitiligo | 16 mg subcutaneous implant (monthly) | Faster and deeper repigmentation | [7] |
Signaling Pathway and Experimental Workflow
The induction of melanogenesis by this compound follows a well-defined signaling cascade initiated by the activation of the MC1R.
The experimental workflow for assessing the melanogenic potential of compounds like this compound typically involves a multi-stage process, from in vitro characterization to in vivo validation.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound to human melanocortin receptors.
-
Methodology:
-
Cell membranes expressing recombinant human MC1R, MC3R, MC4R, or MC5R are prepared.
-
Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) and varying concentrations of the test compound (this compound).
-
Following incubation, bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a gamma counter.
-
The Ki values are calculated from the IC50 values obtained from the competition curves.
-
Intracellular cAMP Production Assay
-
Objective: To quantify the functional agonist activity (EC50) of this compound at the MC1R.
-
Methodology:
-
Cells stably expressing the MC1R (e.g., HEK293 cells) are cultured.
-
Cells are incubated with various concentrations of this compound.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based).
-
The EC50 values are determined by plotting the cAMP concentration against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Melanin Production Assay
-
Objective: To evaluate the effect of this compound on melanin synthesis in a melanocyte cell line.
-
Methodology:
-
A mouse melanoma cell line, B16F1, is cultured in appropriate media.[5]
-
Cells are treated with varying concentrations of this compound for a specified period (e.g., 3 days).
-
After treatment, the cells are lysed, and the melanin content is measured spectrophotometrically at a wavelength of approximately 405 nm.
-
A standard curve using synthetic melanin is used to quantify the melanin concentration.
-
In Vivo Coat Color Darkening in Mice
-
Objective: To assess the in vivo melanogenic activity of orally administered this compound.
-
Methodology:
-
C57BL/6J-Ay/+ mice, which have a yellow coat color, are used.[6]
-
This compound is administered orally (p.o.) by gavage daily for a defined period (e.g., 6 consecutive days).
-
A vehicle control group and a positive control group (e.g., subcutaneously administered NDP-α-MSH) are included.
-
The color of the newly grown coat is visually assessed and can be quantified using colorimetric analysis.
-
Conclusion
The available preclinical and clinical data consistently demonstrate that this compound induces melanogenesis in a dose-dependent and predictable manner. The in vitro studies show a clear relationship between drug concentration and cellular response (cAMP production and melanin synthesis). This is further supported by in vivo animal models where oral administration leads to significant and quantifiable changes in pigmentation. Early clinical data in humans corroborates these findings, with observed increases in melanin density and skin hyperpigmentation at therapeutic doses.
References
- 1. preprints.org [preprints.org]
- 2. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New drug offers hope for rare genetic skin conditions | medtigo [medtigo.com]
- 4. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria [mdpi.com]
- 5. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afamelanotide in protoporphyria and other skin diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skintherapyletter.com [skintherapyletter.com]
Independent Analysis of Dersimelagon Phosphate in Preclinical Models of Systemic Sclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Dersimelagon Phosphate (MT-7117), a novel melanocortin 1 receptor (MC1R) agonist, in murine models of Systemic Sclerosis (SSc). The data presented is primarily derived from a comprehensive study by the developing pharmaceutical company, as independent validation studies are not yet available in the public domain.[1][2][3] For comparative purposes, this guide includes data from separate studies on alternative therapeutic agents—nintedanib, pirfenidone (B1678446), tofacitinib (B832), and mirodenafil—evaluated in the same bleomycin-induced SSc model.
Executive Summary
This compound has demonstrated significant anti-fibrotic, anti-inflammatory, and vasculoprotective effects in a well-established bleomycin-induced mouse model of SSc.[1][2][4] Both prophylactic and therapeutic administration of Dersimelagon showed dose-dependent improvements in skin and lung fibrosis.[5] While direct comparative preclinical trials are lacking, an indirect comparison with other agents such as the tyrosine kinase inhibitor nintedanib, the transforming growth factor-beta (TGF-β) inhibitor pirfenidone, the Janus kinase (JAK) inhibitor tofacitinib, and the phosphodiesterase 5 (PDE5) inhibitor mirodenafil, suggests that Dersimelagon's multi-faceted mechanism of action holds promise. Each of these comparators has also shown efficacy in mitigating fibrosis in the bleomycin-induced SSc model, albeit through different signaling pathways.
Comparative Efficacy in Bleomycin-Induced SSc Mouse Model
The following tables summarize the quantitative outcomes of this compound and alternative therapies in the bleomycin-induced SSc mouse model. It is crucial to note that these results are from different studies and direct, head-to-head comparisons cannot be definitively made.
Table 1: Prophylactic Efficacy in Bleomycin-Induced SSc Murine Model
| Drug | Dosage | Key Findings |
| This compound | ≥ 0.3 mg/kg/day (oral) | Significantly inhibited skin fibrosis and lung inflammation.[2] |
| Nintedanib | Not specified in available abstracts | Dose-dependently prevented bleomycin-induced skin fibrosis.[6] |
| Pirfenidone | 300 mg/kg/day (oral) | Significantly ameliorated bleomycin-induced pulmonary fibrosis.[7] |
| Tofacitinib | 20 mg/kg (intraperitoneal) | Significantly alleviated fibrosis of the skin and lungs.[8] |
| Mirodenafil | 5 and 10 mg/kg | Significantly decreased dermal thickness and collagen content.[9] |
Table 2: Therapeutic Efficacy in Bleomycin-Induced SSc Murine Model
| Drug | Dosage | Key Findings |
| This compound | ≥ 3 mg/kg/day (oral) | Significantly suppressed the development of established skin fibrosis.[2] |
| Nintedanib | Not specified in available abstracts | Effective in the treatment of established fibrosis.[6] |
| Pirfenidone | 30, 100 mg/kg/day (oral) | Reduced bleomycin-induced elevations in lung hydroxyproline (B1673980) by 40% and 60% respectively.[10] |
| Tofacitinib | 30 mg/kg (intraperitoneal) | Resulted in dramatic attenuation of bleomycin-induced skin and lung fibrosis.[11] |
| Mirodenafil | Not specified for therapeutic setting | Ameliorated dermal fibrosis.[12] |
Experimental Protocols
The bleomycin-induced model of SSc is the most widely used preclinical model for studying the disease.[13] The general protocol involves repeated subcutaneous injections of bleomycin (B88199) to induce skin and lung fibrosis.
Bleomycin-Induced SSc Murine Model (General Protocol)
-
Animal Model: Typically C57BL/6 or Balb/c mice.
-
Induction of Fibrosis: Daily or intermittent subcutaneous injections of bleomycin (e.g., 1mg/ml) for a period of 2 to 4 weeks.[1][14] Alternatively, bleomycin can be administered via osmotic minipump for continuous delivery.[14]
-
Treatment Administration:
-
Prophylactic: Test compounds are administered concurrently with or shortly before the first bleomycin injection.
-
Therapeutic: Test compounds are administered after a fibrotic phenotype has been established (e.g., after 2-3 weeks of bleomycin injections).
-
-
Efficacy Endpoints:
-
Skin Fibrosis: Dermal thickness measurement, hydroxyproline content analysis, and histological assessment of collagen deposition (e.g., Masson's trichrome staining).[9]
-
Lung Fibrosis: Lung weight, hydroxyproline content, and histological analysis.
-
Inflammation: Immunohistochemical analysis of inflammatory cell infiltrates (e.g., macrophages, T-cells).
-
Biomarkers: Measurement of serum levels of profibrotic and inflammatory markers.
-
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed in this guide exert their anti-fibrotic effects through distinct signaling pathways.
This compound: MC1R Agonism
Dersimelagon is a selective agonist of the Melanocortin 1 Receptor (MC1R).[1] Activation of MC1R has broad anti-inflammatory and anti-fibrotic effects.[13] It is thought to counteract the pro-fibrotic effects of TGF-β and suppress the production of pro-inflammatory cytokines like IL-6.[1][13]
References
- 1. Pirfenidone - Wikipedia [en.wikipedia.org]
- 2. Unwinding the Collagen Fibrils: Elucidating the Mechanism of Pirfenidone and Nintedanib in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 5. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nintedanib inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulating role of the JAKs inhibitor tofacitinib in a mouse model of bleomycin-induced scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mirodenafil ameliorates skin fibrosis in bleomycin-induced mouse model of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of JAK/STAT Signaling By Tofacitinib Prevents Experimental Organ Fibrosis: Novel Therapy for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 12. Mirodenafil ameliorates skin fibrosis in bleomycin-induced mouse model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by Dersimelagon and Afamelanotide in Melanogenesis
For Immediate Release
In the landscape of treatments for pigmentary disorders, two prominent players, Dersimelagon and afamelanotide, have emerged as key agonists of the melanocortin 1 receptor (MC1R), a critical regulator of melanin (B1238610) production. While both compounds aim to stimulate melanogenesis, a deeper analysis of their induced gene expression changes reveals nuances in their molecular impact. This guide provides a comparative overview of the performance of Dersimelagon and afamelanotide, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Dersimelagon, an orally active small molecule, and afamelanotide, a synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH), both function by activating the MC1R signaling cascade. This activation leads to the upregulation of genes crucial for the synthesis of eumelanin, the dark pigment responsible for photoprotection. Experimental data demonstrates that Dersimelagon significantly increases the messenger RNA (mRNA) levels of key melanogenesis-related genes: Tyrosinase (Tyr), Tyrosinase-related protein 1 (Trp1), and Dopachrome tautomerase (Dct). While afamelanotide is known to stimulate tyrosinase activity and melanin production through the same pathway, specific quantitative data on its direct impact on the mRNA expression of these particular genes from comparative studies is less readily available in the public domain.
Comparative Analysis of Gene Expression
Quantitative data from a preclinical study on Dersimelagon provides insight into its dose-dependent effect on the transcription of melanogenesis-related genes in mice.
| Gene | Drug Administration | Fold Change in mRNA Expression (vs. Vehicle) |
| Tyrosinase (Tyr) | Dersimelagon (3 mg/kg) | ~3.5 |
| Tyrosinase-related protein 1 (Trp1) | Dersimelagon (3 mg/kg) | ~2.5 |
| Dopachrome tautomerase (Dct) | Dersimelagon (3 mg/kg) | ~2.0 |
Data extracted and synthesized from a study by Suzuki et al. (2022) on the melanogenic effect of Dersimelagon.
While direct comparative quantitative data for afamelanotide on these specific genes is not available in the same format, it is well-established that as a potent α-MSH analogue, it activates the transcription of melanogenesis-associated genes, including the gene for tyrosinase, through the MC1R-cAMP-PKA-CREB pathway.[1] Studies have shown that its synthetic precursor, [Nle4, D-Phe7]-α-MSH (NDP-MSH), induces increases in tyrosinase and TRP-1 mRNA.
Signaling Pathways and Mechanisms of Action
Both Dersimelagon and afamelanotide initiate their effects by binding to the MC1R on melanocytes. This binding triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then translocates to the nucleus and binds to the cAMP response elements in the promoter regions of target genes, including Tyr, Trp1, and Dct, thereby initiating their transcription.
Signaling pathway of Dersimelagon and afamelanotide.
Experimental Protocols
The following is a representative protocol for quantitative gene expression analysis, based on methodologies reported in studies of Dersimelagon. A similar protocol would be applicable for studying the effects of afamelanotide.
1. Animal Model and Drug Administration:
-
Male Ay/a mice (7-week-old) are used.
-
Dersimelagon is administered orally as a single dose (e.g., 0.3 mg/kg or 3 mg/kg).
-
A vehicle control group receives the same volume of the vehicle solution.
2. Tissue Collection and RNA Extraction:
-
At specified time points (e.g., 24, 48, and 72 hours) post-administration, mice are euthanized.
-
Pinnae are dissected for gene expression analysis.
-
Total RNA is extracted from the tissue samples using a commercially available kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.
3. Quantitative Real-Time PCR (qPCR):
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
One-step quantitative real-time PCR is performed using a kit such as the One Step SYBR PrimeScript PLUS RT-PCR Kit.
-
Specific primers for the target genes (Tyr, Trp1, Dct) and a housekeeping gene (e.g., Hprt) for normalization are used.
-
The PCR reaction is typically run on a real-time PCR detection system.
-
The relative expression levels of the target genes are calculated using the ΔΔCT method, normalized to the expression of the housekeeping gene.
References
Validating Dersimelagon Phosphate's effect on eumelanin vs pheomelanin production
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Effects of Dersimelagon (B607062) Phosphate and Alternatives on Eumelanin (B1172464) and Pheomelanin Production.
This guide provides a comprehensive comparison of Dersimelagon Phosphate and other notable compounds in their capacity to influence the synthesis of eumelanin and pheomelanin, the two primary types of melanin (B1238610). The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer a thorough resource for researchers in the field of melanogenesis and related therapeutic areas.
Quantitative Comparison of Melanogenic Modulators
The following table summarizes the quantitative data available for this compound and its comparators, afamelanotide and forskolin (B1673556). These compounds have been selected based on their shared mechanism of targeting the melanocortin 1 receptor (MC1R) pathway to stimulate melanin production.
| Compound | Target | Binding Affinity (Ki, nM) - Human MC1R | Functional Agonist Activity (EC50, nM) - Human MC1R | Effect on Eumelanin vs. Pheomelanin Production |
| This compound (MT-7117) | Selective MC1R Agonist | 2.26 | 8.16 | Elicits the synthesis of eumelanin rather than pheomelanin[1][2]. |
| Afamelanotide ([Nle4, D-Phe7]-α-MSH) | Non-selective Melanocortin Receptor Agonist | Binds predominantly to MC1R | 8.455 (in B16F1 cells) | Induces significant increases in eumelanin with lesser effects on pheomelanin, thereby increasing the eumelanin:pheomelanin ratio[2]. |
| Forskolin | Adenylyl Cyclase Activator | N/A (downstream activator) | N/A | In a murine model, induced a >20-fold increase in eumelanin and shifted the eumelanin:pheomelanin ratio from approximately 0.09 to 0.9. |
Signaling Pathways and Mechanisms of Action
This compound, afamelanotide, and forskolin all ultimately stimulate melanogenesis by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). However, they achieve this through different primary targets in the signaling cascade.
This compound and Afamelanotide: These compounds are agonists of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor on the surface of melanocytes.[1] Dersimelagon is a selective MC1R agonist, whereas afamelanotide is a non-selective agonist that can also bind to other melanocortin receptors.[1] Binding to MC1R activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP.
Forskolin: This diterpene directly activates adenylyl cyclase, bypassing the MC1R receptor. This leads to a robust increase in intracellular cAMP levels.
The subsequent downstream pathway is common for all three compounds. Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, upregulating the expression of the Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte differentiation and melanogenesis, and it promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT). The activation of this enzymatic cascade leads to the synthesis of melanin. The preferential synthesis of eumelanin over pheomelanin is a key outcome of sustained MC1R signaling.
Experimental Protocols
Quantification of Eumelanin and Pheomelanin by High-Performance Liquid Chromatography (HPLC)
This method is the gold standard for accurately quantifying the two types of melanin in biological samples.
Principle: The method relies on the chemical degradation of eumelanin and pheomelanin into specific, stable marker compounds that can be separated and quantified using HPLC. Eumelanin is degraded to pyrrole-2,3,5-tricarboxylic acid (PTCA), and pheomelanin is degraded to 4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP) and thiazole-2,4,5-tricarboxylic acid (TTCA).
Protocol Outline:
-
Sample Preparation: Biological samples (e.g., cell pellets, skin biopsies) are homogenized.
-
Eumelanin Degradation (Alkaline Hydrogen Peroxide Oxidation):
-
A portion of the homogenate is subjected to oxidation with alkaline hydrogen peroxide. This specifically degrades eumelanin into PTCA.
-
-
Pheomelanin Degradation (Hydroiodic Acid Hydrolysis):
-
Another portion of the homogenate is hydrolyzed with hydroiodic acid, which degrades pheomelanin into 4-AHP and TTCA.
-
-
Sample Clean-up: The degradation products are purified, often using solid-phase extraction, to remove interfering substances.
-
HPLC Analysis: The purified degradation products are injected into an HPLC system equipped with a suitable column (typically a reverse-phase column) and a UV or electrochemical detector.
-
Quantification: The concentrations of PTCA, 4-AHP, and TTCA are determined by comparing their peak areas to those of known standards. The amounts of eumelanin and pheomelanin in the original sample are then calculated from the quantities of their respective degradation markers.
In Vitro Melanin Content Assay in B16F10 Melanoma Cells
This assay is a common method for screening the effects of compounds on overall melanin production in a cell-based model.
Principle: The melanin content of cultured B16F10 melanoma cells is quantified spectrophotometrically after treatment with the test compound.
Protocol Outline:
-
Cell Culture: B16F10 cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (typically 48-72 hours).
-
Cell Lysis: After treatment, the cells are washed and then lysed, typically using a sodium hydroxide (B78521) solution, to release the intracellular melanin.
-
Spectrophotometry: The absorbance of the melanin-containing lysate is measured at a specific wavelength (commonly around 475 nm).
-
Normalization: The melanin content is often normalized to the total protein content of the cell lysate to account for any effects of the compound on cell proliferation.
-
Data Analysis: The melanin content in treated cells is compared to that in control cells to determine the effect of the compound on melanogenesis.
Concluding Remarks
References
In Vivo Target Engagement of Dersimelagon Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Dersimelagon (B607062) Phosphate (MT-7117), a selective melanocortin 1 receptor (MC1R) agonist, against alternative approaches. Supporting experimental data from preclinical and clinical studies are presented to validate its target engagement and therapeutic potential.
Executive Summary
Dersimelagon Phosphate is an orally bioavailable small molecule that demonstrates significant target engagement in vivo by selectively activating the MC1R.[1][2] Preclinical studies, primarily in bleomycin-induced murine models of systemic sclerosis, have validated its anti-inflammatory and anti-fibrotic effects.[3][4] Clinical trials in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) have further substantiated its mechanism of action by demonstrating increased eumelanin (B1172464) production and improved tolerance to sunlight.[2][5] This guide will delve into the experimental evidence supporting these claims, compare this compound to the non-selective MC1R agonist afamelanotide, and provide detailed methodologies for key experiments.
Comparative Performance
The primary alternative for MC1R agonism is afamelanotide, a synthetic analog of α-melanocyte-stimulating hormone (α-MSH).[2][6] The key differentiator between this compound and afamelanotide lies in their selectivity and route of administration. This compound is a selective MC1R agonist administered orally, whereas afamelanotide is a non-selective agonist of melanocortin receptors and is administered as a subcutaneous implant.[2][7]
Preclinical Efficacy in a Systemic Sclerosis Model
The bleomycin-induced murine model is a well-established preclinical model for studying systemic sclerosis, a disease characterized by skin and organ fibrosis.[8]
| Parameter | This compound (MT-7117) | Vehicle Control (Bleomycin only) | p-value |
| Prophylactic Treatment (≥0.3 mg/kg/day, p.o.) | |||
| Inhibition of Skin Fibrosis | Significant | - | <0.05 |
| Inhibition of Lung Inflammation | Significant | - | <0.05 |
| Therapeutic Treatment (≥3 mg/kg/day, p.o.) | |||
| Suppression of Skin Fibrosis Development | Significant | - | <0.05 |
Data summarized from preclinical studies in bleomycin-induced systemic sclerosis murine models.[3][4]
Clinical Efficacy in EPP and XLP
Phase 2 clinical trials have demonstrated the efficacy of this compound in increasing symptom-free light exposure in patients with EPP and XLP.[9]
| Endpoint | Dersimelagon 100 mg | Dersimelagon 300 mg | Placebo |
| Change in daily time to first prodromal symptom (minutes) | +53.8 (p=0.008) | +62.5 (p=0.003) | Baseline |
| Reduction in total number of pain events | 60% (p=0.027) | 50% (p=0.028) | Baseline |
Data from a Phase 2 clinical trial in patients with EPP or XLP.[9]
Experimental Protocols
Bleomycin-Induced Systemic Sclerosis Murine Model
This model is used to evaluate the anti-fibrotic and anti-inflammatory effects of this compound.
Experimental Workflow:
Caption: Workflow for the bleomycin-induced systemic sclerosis model.
Methodology:
-
Animal Model: Female C3H/HeNCrlCrlj mice are used.[2]
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a designated area of their back for 4 weeks.[2]
-
Treatment:
-
Endpoint Analysis:
-
Skin Fibrosis: Dermal thickness is measured, and collagen content in the skin is quantified using assays like the Sircol Collagen Assay.[3]
-
Lung Inflammation: Lung tissue is analyzed for inflammatory cell infiltration and expression of inflammatory markers.[3]
-
Biomarkers: Serum levels of relevant biomarkers are measured.[3]
-
Signaling Pathway of this compound
This compound exerts its effects by activating the MC1R, a G-protein coupled receptor. This initiates a downstream signaling cascade that leads to anti-inflammatory and anti-fibrotic effects, as well as increased eumelanin production.[10]
Caption: this compound's signaling pathway via MC1R activation.
Conclusion
The in vivo data strongly support the target engagement of this compound as a selective MC1R agonist. Preclinical studies in a robust mouse model of systemic sclerosis demonstrate its potent anti-fibrotic and anti-inflammatory properties. Furthermore, clinical data from studies in EPP and XLP patients confirm its mechanism of action in humans. As an orally available and selective MC1R agonist, this compound presents a promising therapeutic alternative to the non-selective, implantable afamelanotide for conditions where MC1R activation is beneficial. Further head-to-head comparative studies would be valuable to delineate the full therapeutic advantages of its selectivity and oral bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates disease-modifying effects in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Therapeutic Potential of Dersimelagon in Systemic Sclerosis: Insights from Preclinical Studies [synapse.patsnap.com]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Dersimelagon Phosphate: A Cross-Species Analysis
A Guide for Researchers and Drug Development Professionals
Dersimelagon (B607062) Phosphate (formerly MT-7117) is an investigational, orally administered, selective small molecule agonist of the melanocortin 1 receptor (MC1R). It is currently under development for the treatment of rare photosensitivity disorders, including erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). This guide provides a comparative overview of the pharmacokinetic profile of dersimelagon across different species, offering valuable insights for researchers and professionals involved in drug development. The data presented is compiled from preclinical and clinical studies, highlighting key differences and similarities in absorption, distribution, metabolism, and excretion (ADME).
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of dersimelagon have been evaluated in rats, monkeys, and humans. A summary of the key parameters following oral administration is presented below.
| Parameter | Rat | Monkey | Human |
| Tmax (Time to Maximum Concentration) | ~0.5 hours[1][2] | ~1.5 hours[1][2] | ~2-5 hours[1][2][3] |
| Cmax (Maximum Concentration) | Dose-dependent | Dose-dependent | Dose-proportional increase over 1-600 mg range[3][4][5] |
| t½ (Half-life) | Not explicitly stated | Not explicitly stated | ~10.6 - 18.97 hours (after multiple doses)[3][4][5] |
| Primary Route of Excretion | Feces[1][2] | Feces[1][2] | Feces (>90% of radioactivity recovered)[2] |
| Metabolism | Extensively metabolized, primarily to a glucuronide conjugate[1][2] | Extensively metabolized, primarily to a glucuronide conjugate[1][2] | Extensively metabolized in the liver to a glucuronide conjugate[1][2] |
Mechanism of Action: MC1R Signaling Pathway
Dersimelagon exerts its therapeutic effect by selectively agonizing the melanocortin 1 receptor (MC1R), a G-protein coupled receptor primarily expressed on melanocytes. Activation of MC1R initiates a signaling cascade that leads to the production of eumelanin, a dark pigment that protects the skin from the harmful effects of ultraviolet (UV) radiation.
References
- 1. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, and excretion of [14 C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Dersimelagon Phosphate in a Laboratory Setting
Essential guidance for the safe and compliant disposal of Dersimelagon Phosphate, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals handling this compound, proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions for this compound are not extensively documented in publicly available literature due to its status as an investigational drug, a safety data sheet (SDS) for the free base form, Dersimelagon, provides crucial guidance. This information, coupled with general principles of pharmaceutical waste management, forms the basis for the following disposal procedures.
According to a safety data sheet from Cayman Chemical, Dersimelagon is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The SDS suggests that smaller quantities may be disposed of with household waste; however, for a laboratory environment, a more rigorous and documented approach is necessary to ensure compliance with local and federal regulations.[1] All disposal actions must be in accordance with official regulations.[1]
Key Disposal Considerations:
-
Environmental Protection: Do not allow Dersimelagon or this compound to enter sewers or surface and ground water.[1] It is classified as Water Hazard Class 1 (slightly hazardous for water).[1]
-
Regulatory Compliance: The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and potentially state and local authorities.[2][3] It is imperative to adhere to all applicable regulations.
-
Institutional Policies: Always consult and follow your institution's specific policies and procedures for chemical and pharmaceutical waste disposal.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes its classification based on the available safety data.
| Parameter | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Standard Disposal Protocol for this compound
The following protocol provides a step-by-step guide for the disposal of this compound in a research laboratory setting. This procedure is based on the available safety information and general best practices for non-hazardous pharmaceutical waste.
Objective: To safely dispose of this compound in compliance with environmental regulations and institutional safety protocols.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.
-
Labeled, sealed waste container for non-hazardous chemical waste.
-
Spill containment materials.
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet for Dersimelagon and any internal safety guidelines. Confirm that there are no specific institutional protocols that supersede this general guidance.
-
Personal Protective Equipment: Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Containment:
-
For solid waste (e.g., unused compound, contaminated consumables): Place directly into a designated, clearly labeled, and sealable waste container for non-hazardous chemical waste.
-
For solutions: If permissible by your institution's waste management plan, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbed material into the designated solid waste container. Do not pour solutions down the drain.[1]
-
-
Waste Segregation: Ensure that this compound waste is not mixed with hazardous waste streams (e.g., solvents, heavy metals, biohazards).
-
Labeling: Clearly label the waste container with the contents ("this compound, non-hazardous" or as required by your institution) and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department or a licensed waste contractor.
-
Documentation: Maintain a log of the disposed material, including the quantity and date of disposal, as required by your institution's protocols.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's approved waste management vendor. The most common method for pharmaceutical waste disposal is incineration by a licensed facility.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Dersimelagon Phosphate
For researchers, scientists, and drug development professionals, ensuring safety and precision in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Dersimelagon Phosphate, an investigational selective melanocortin-1 receptor (MC1R) agonist. The following procedural guidance outlines operational and disposal plans to foster a secure and efficient research environment.
This compound is currently under investigation and, while a specific Safety Data Sheet (SDS) from Cayman Chemical indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat all investigational compounds with a high degree of caution.[1] The following protocols are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Given the investigational nature of this compound, a comprehensive approach to personal protection is essential to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and potential absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects eyes from potential splashes or aerosolized particles of the compound. |
| Body Protection | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Minimizes skin contact and prevents contamination of personal clothing. |
| Respiratory Protection | An N95 respirator is recommended when handling the powder form outside of a containment system. | Reduces the risk of inhaling fine particles of the compound. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Safe Handling Procedures
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Weighing: Use a ventilated balance enclosure or a powder weighing hood for accurate and contained weighing of the compound.
Work Practices:
-
Access Control: Restrict access to areas where this compound is being handled to authorized personnel only.
-
Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory.
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound with an appropriate cleaning agent. For spills, follow established laboratory protocols for potent compounds.
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a research laboratory setting, emphasizing safety at each step.
Disposal Plan
Proper disposal of investigational pharmaceutical waste is critical to ensure environmental safety and regulatory compliance. As this compound is not currently classified as a hazardous substance, it should be disposed of as non-hazardous pharmaceutical waste.[1]
Waste Segregation and Disposal Protocol
-
Segregation:
-
Do not mix this compound waste with hazardous chemical waste.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, clearly labeled container for "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for "Non-Hazardous Pharmaceutical Liquid Waste for Incineration."
-
-
Container Labeling:
-
All waste containers must be labeled with the following information:
-
"Non-Hazardous Pharmaceutical Waste"
-
"this compound"
-
Date of accumulation
-
Principal Investigator's name and contact information
-
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the collection and incineration of the non-hazardous pharmaceutical waste through your institution's environmental health and safety office or a licensed waste management vendor. Incineration is the recommended disposal method for non-hazardous pharmaceutical waste to ensure its complete destruction.
-
Mechanism of Action: this compound Signaling Pathway
Dersimelagon is a selective agonist for the melanocortin-1 receptor (MC1R), a G-protein coupled receptor.[2] Activation of MC1R initiates a signaling cascade that leads to the production of eumelanin, which is involved in skin pigmentation.
The following diagram illustrates the signaling pathway activated by this compound.
By adhering to these safety protocols and understanding the operational and disposal requirements, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their research. This commitment to best practices builds a foundation of trust and reliability in the pursuit of scientific advancement.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
